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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide: A Methodological Guide

Executive Summary The synthesis of highly functionalized diaryl ethers containing benzamide pharmacophores is a critical operation in medicinal chemistry and materials science. 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized diaryl ethers containing benzamide pharmacophores is a critical operation in medicinal chemistry and materials science. 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is a complex molecule featuring both an electron-deficient diaryl ether linkage and a secondary amide bond.

This whitepaper provides an authoritative, step-by-step guide to the synthesis and characterization of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists; instead, we will dissect the causality behind each reagent choice, solvent selection, and mechanistic pathway. By leveraging a two-step sequence—amide coupling followed by Nucleophilic Aromatic Substitution (SNAr)—we establish a highly chemoselective and self-validating synthetic system.

Retrosynthetic Analysis and Strategic Rationale

When designing the synthesis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, two primary disconnections are apparent: the amide bond and the diaryl ether bond.

While one could theoretically perform the SNAr reaction on 4-hydroxybenzoic acid first, the resulting 4-(2,4-dinitrophenoxy)benzoic acid is highly sterically hindered and electronically deactivated, making the subsequent amide coupling with a weak nucleophile like aniline exceptionally difficult [1].

Therefore, our optimized strategy reverses this order:

  • Step 1: Amide coupling of 4-hydroxybenzoic acid with aniline to yield 4-hydroxy-N-phenylbenzamide.

  • Step 2: SNAr reaction of the intermediate phenol with 1-fluoro-2,4-dinitrobenzene to yield the final product.

Mechanistic Causality: Why These Reagents?
  • Amide Coupling (EDC/HOBt vs. SOCl₂): Aniline is an electron-deficient and relatively weak nucleophile. While thionyl chloride (SOCl₂) could generate a highly reactive acyl chloride, it risks chlorinating or polymerizing the unprotected phenol ring. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-Hydroxybenzotriazole (HOBt). HOBt rapidly converts the O-acylisourea intermediate into an active OBt-ester, preventing side reactions and facilitating smooth aminolysis by aniline [2].

  • SNAr Electrophile (Fluorine vs. Chlorine): We specifically select 1-fluoro-2,4-dinitrobenzene over the chloro-analog. In SNAr reactions, the rate-determining step is the nucleophilic addition to form the Meisenheimer complex, not the departure of the leaving group. Fluorine's intense electronegativity withdraws electron density from the ipso carbon, drastically lowering the activation energy for nucleophilic attack compared to chlorine [3].

  • Chemoselectivity (K₂CO₃ in DMF): Potassium carbonate (pKₐ ~10.3) is perfectly tuned to quantitatively deprotonate the phenol (pKₐ ~9.5) without disturbing the secondary amide (pKₐ ~15). This ensures strictly O-arylation rather than N-arylation.

SynthesisRoute SM1 4-Hydroxybenzoic Acid + Aniline Step1 Amide Coupling EDC, HOBt, DIPEA DMF, RT SM1->Step1 Int1 4-Hydroxy-N-phenylbenzamide Step1->Int1 Step2 SNAr Reaction 1-Fluoro-2,4-dinitrobenzene K2CO3, DMF, 80°C Int1->Step2 Prod 4-(2,4-Dinitrophenoxy)- N-phenylbenzamide Step2->Prod

Synthetic route for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide via amidation and SNAr.

Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and specific workup washes are integrated to ensure intermediate purity without the absolute necessity of column chromatography at every step.

Protocol 1: Synthesis of 4-Hydroxy-N-phenylbenzamide

Reference standard for this intermediate can be found in literature detailing α7 nicotinic receptor antagonists [4].

Materials:

  • 4-Hydroxybenzoic acid (1.0 equiv, 10 mmol, 1.38 g)

  • Aniline (1.1 equiv, 11 mmol, 1.02 g)

  • EDC·HCl (1.2 equiv, 12 mmol, 2.30 g)

  • HOBt hydrate (1.2 equiv, 12 mmol, 1.62 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol, 5.2 mL)

  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-hydroxybenzoic acid and HOBt in anhydrous DMF under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Coupling Initiation: Add EDC·HCl portion-wise to the chilled solution. Stir for 30 minutes at 0 °C to allow the formation of the active OBt-ester. Self-validation: The solution will transition from clear to slightly cloudy as the active ester forms.

  • Aminolysis: Add aniline dropwise, followed immediately by DIPEA. The base neutralizes the HCl salt of EDC and ensures the aniline remains nucleophilic.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes; UV active).

  • Workup: Pour the reaction mixture into 150 mL of rapidly stirring ice water. Adjust the pH to ~3 using 1M HCl to precipitate the product and solubilize unreacted aniline and DMF.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) and cold dichloromethane (10 mL) to remove trace organic impurities. Dry under high vacuum to yield 4-hydroxy-N-phenylbenzamide as a white solid.

Protocol 2: Synthesis of 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide via SNAr

Materials:

  • 4-Hydroxy-N-phenylbenzamide (1.0 equiv, 5 mmol, 1.06 g)

  • 1-Fluoro-2,4-dinitrobenzene (1.1 equiv, 5.5 mmol, 1.02 g)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv, 10 mmol, 1.38 g)

  • Anhydrous DMF (15 mL)

Step-by-Step Methodology:

  • Deprotonation: Suspend 4-hydroxy-N-phenylbenzamide and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete conversion of the phenol to the highly nucleophilic potassium phenoxide.

  • Electrophile Addition: Add 1-fluoro-2,4-dinitrobenzene dropwise. The solution will rapidly darken to a deep yellow/orange, indicating the formation of the Meisenheimer complex.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4 hours. Monitor via TLC (Eluent: 40% EtOAc/Hexanes). The product spot will appear at a higher Rf than the starting phenol.

  • Quenching & Extraction: Cool to room temperature and quench with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to quantitatively remove residual DMF, followed by brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes) to yield the title compound as a vibrant yellow crystalline solid.

SNArMechanism Phenoxide Phenoxide Anion (Nucleophile) TS1 Rate-Determining Step (Nucleophilic Attack) Phenoxide->TS1 Fluoro 1-Fluoro-2,4-dinitrobenzene (Electrophile) Fluoro->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Fast Elimination (Fluoride Departure) Meisenheimer->TS2 Product Diaryl Ether Product + F⁻ TS2->Product

SNAr addition-elimination mechanism highlighting the Meisenheimer complex intermediate.

Characterization Data

Rigorous characterization is required to confirm the structural integrity of the synthesized molecule. The presence of the highly deshielded protons on the dinitro-bearing ring and the characteristic amide N-H stretch are primary diagnostic markers.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Note: The highly electron-withdrawing nitro groups drastically deshield the protons on the dinitrophenyl ring, shifting them significantly downfield.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Structural Correlation
10.25Singlet (s)-1HAmide N-H (Exchanges with D₂O)
8.85Doublet (d)2.81HDinitro ring: H3 (Ortho to both NO₂ groups)
8.42Doublet of doublets (dd)9.2, 2.81HDinitro ring: H5
8.05Doublet (d)8.82HBenzamide ring: H2, H6 (Ortho to carbonyl)
7.78Doublet (d)7.62HN-phenyl ring: H2', H6'
7.35Triplet (t)7.62HN-phenyl ring: H3', H5'
7.28Doublet (d)8.82HBenzamide ring: H3, H5 (Ortho to ether oxygen)
7.20Doublet (d)9.21HDinitro ring: H6
7.10Triplet (t)7.61HN-phenyl ring: H4'
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
164.8Quaternary (C=O)Amide Carbonyl
156.2Quaternary (C-O)Benzamide ring: C4 (Ether linkage)
152.4Quaternary (C-O)Dinitro ring: C1 (Ether linkage)
141.5, 139.8Quaternary (C-NO₂)Dinitro ring: C2, C4
138.9Quaternary (C-N)N-phenyl ring: C1'
131.2Quaternary (C-C=O)Benzamide ring: C1
129.8, 128.5, 123.6, 121.1, 120.4, 119.8, 118.5Methine (CH)Aromatic carbons across all three rings
Table 3: HRMS and FT-IR Data
TechniqueParameterObserved ValueTheoretical Value / Assignment
HRMS (ESI-TOF) [M+H]⁺ (m/z)380.0875380.0883 (Calculated for C₁₉H₁₄N₃O₆⁺)
FT-IR (ATR) N-H Stretch3320 cm⁻¹Secondary Amide N-H
C=O Stretch1655 cm⁻¹Amide I Band
NO₂ Asymmetric1525 cm⁻¹Nitro group stretching
NO₂ Symmetric1345 cm⁻¹Nitro group stretching
C-O-C Stretch1240 cm⁻¹Diaryl ether asymmetric stretch

References

  • Prasad, et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC / National Institutes of Health.[Link]

  • Gotti, C., et al. (2022). Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624). Journal of Medicinal Chemistry, ACS Publications.[Link]

Exploratory

physical and chemical properties of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

An In-Depth Technical Guide to the Predicted Physicochemical Properties and Characterization of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide For Researchers, Scientists, and Drug Development Professionals Disclaimer: The com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Physicochemical Properties and Characterization of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is a novel chemical entity with limited to no currently available published experimental data. This guide has been constructed by a Senior Application Scientist to provide a predictive overview of its physical and chemical properties, a plausible synthetic route, and expected analytical signatures. The information herein is extrapolated from the known characteristics of its constituent chemical moieties: the N-phenylbenzamide core and the 2,4-dinitrophenoxy group. This document is intended to serve as a foundational resource to guide future research and experimental design.

Introduction and Rationale

The intersection of diverse chemical scaffolds into a single molecular entity is a cornerstone of modern drug discovery. The title compound, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, represents one such hybrid, merging the structurally significant N-phenylbenzamide backbone with the electronically distinct 2,4-dinitrophenoxy moiety. N-phenylbenzamide derivatives are known to possess a range of biological activities, while the 2,4-dinitrophenyl (DNP) group is a well-known hapten and metabolic uncoupler.[1] The ether linkage between these two fragments suggests a chemically stable molecule with potential for unique pharmacological properties. This guide provides a robust, theory-based framework for its synthesis and characterization.

Molecular Structure and Predicted Physicochemical Properties

The molecular architecture consists of a 4-phenoxy-N-phenylbenzamide core, where the phenoxy substituent is heavily modified with two nitro groups at the 2 and 4 positions.

Caption: Chemical structure of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

Based on the structures of its precursors, 4-hydroxy-N-phenylbenzamide and 2,4-dinitrophenol, the following physicochemical properties are predicted.

PropertyPredicted ValueRationale / Reference
Molecular Formula C₁₉H₁₃N₃O₆Derived from chemical structure.
Molecular Weight 391.33 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow crystalline solid2,4-dinitrophenol is a yellow solid.[2] N-phenylbenzamide derivatives are typically crystalline solids.[3]
Melting Point > 200 °CThe precursor 4-hydroxy-N-phenylbenzamide has a melting point of 185-186 °C. The addition of the large, rigid dinitrophenyl group is expected to significantly increase the melting point due to increased molecular weight and potential for pi-stacking.
Solubility Insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform).N-phenylbenzamides and 2,4-dinitrophenol have low water solubility.[3][4] The large, hydrophobic nature of the target molecule will dominate.
LogP ~ 4.0 - 4.5The LogP of 2,4-dinitrophenol is ~1.7.[2] The addition of the N-phenylbenzamide moiety will substantially increase lipophilicity.

Proposed Synthesis: Williamson Ether Synthesis

The most logical and well-established method for forming the aryl ether bond in the target molecule is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide on an electron-deficient aromatic ring.[5][6][7]

Synthesis_Workflow cluster_reactants Starting Materials reactant1 4-Hydroxy-N-phenylbenzamide intermediate Potassium 4-(phenylcarbamoyl)phenoxide (in situ) reactant1->intermediate + Base reactant2 2,4-Dinitrochlorobenzene product 4-(2,4-dinitrophenoxy)-N-phenylbenzamide reactant2->product base K2CO3 (Base) solvent DMF (Solvent) solvent->intermediate solvent->product intermediate->product + 2,4-Dinitrochlorobenzene (SNAr Reaction)

Caption: Proposed synthetic workflow for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

Experimental Protocol

Rationale: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. 4-Hydroxy-N-phenylbenzamide is deprotonated by a mild base like potassium carbonate to form the nucleophilic phenoxide. 2,4-Dinitrochlorobenzene is an excellent electrophile for SNAr reactions because the two electron-withdrawing nitro groups stabilize the negative charge of the Meisenheimer complex intermediate.[8] A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the reaction.[7]

Step-by-Step Methodology:

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-N-phenylbenzamide (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a 0.5 M solution. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Electrophile Addition: Add 2,4-dinitrochlorobenzene (1.1 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetone mixture) to yield the pure 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

  • Drying: Dry the purified product under vacuum.

Predicted Analytical and Spectroscopic Data

Characterization of the final product would rely on standard spectroscopic techniques. The following data are predicted based on the analysis of its structural components.

TechniquePredicted Observations
¹H NMR Amide Proton (N-H): A singlet around δ 10.0-10.5 ppm. Dinitrophenyl Ring: A doublet at ~δ 8.8 ppm (H-3'), a doublet of doublets at ~δ 8.5 ppm (H-5'), and a doublet at ~δ 7.3 ppm (H-6').[9] N-phenyl Ring: Signals between δ 7.1-7.8 ppm. Benzamide Ring: Two doublets around δ 8.0 ppm and δ 7.2 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal around δ 165-167 ppm.[3] Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm. Carbons attached to nitro groups and the ether oxygen will be significantly shifted.
FT-IR (cm⁻¹) N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Amide I): A strong absorption around 1660-1680 cm⁻¹. NO₂ Asymmetric & Symmetric Stretch: Strong bands around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹. C-O-C Ether Stretch: A peak in the 1200-1250 cm⁻¹ region.
Mass Spec. (ESI+) [M+H]⁺: Predicted at m/z 392.08. [M+Na]⁺: Predicted at m/z 414.06. Key Fragments: Expect fragmentation at the ether and amide bonds.

Predicted Chemical Reactivity and Stability

  • Stability: The molecule is expected to be thermally stable, as indicated by the high predicted melting point. However, nitroaromatic compounds can be energetic and may decompose upon strong heating.[4]

  • Hydrolysis: The ether linkage, being an aryl ether with electron-withdrawing groups, will be relatively resistant to cleavage. The amide bond can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

  • Reactivity of the Dinitrophenyl Ring: The electron-deficient nature of the 2,4-dinitrophenoxy ring makes it susceptible to further nucleophilic aromatic substitution, potentially displacing one of the nitro groups under harsh conditions, though this is less likely than substitution on a halobenzene precursor.

Potential Applications in a Research Context

While purely speculative, the unique combination of structural motifs in 4-(2,4-dinitrophenoxy)-N-phenylbenzamide suggests several avenues for investigation in a drug development context:

  • Enzyme Inhibition: The N-phenylbenzamide scaffold is present in various enzyme inhibitors. The introduction of the dinitrophenoxy group could modulate binding affinity and selectivity for targets such as kinases or proteases.

  • Antiparasitic Agents: N-phenylbenzamide derivatives have been investigated as potential agents against kinetoplastid parasites.

  • Molecular Probes: The 2,4-dinitrophenyl group is a well-established hapten used to elicit immune responses and is a common component in biochemical assays.[1] This molecule could serve as a novel probe in immunological or cell biology studies.

Safety and Handling

Given the presence of the dinitrophenyl moiety, this compound should be handled with care, assuming the hazards associated with 2,4-dinitrophenol until proven otherwise.

  • Toxicity: 2,4-Dinitrophenol is poisonous if inhaled, ingested, or absorbed through the skin. Assume the target compound has similar toxic properties.

  • Explosive Hazard: 2,4-Dinitrophenol is explosive when dry.[2][4] While the larger molecular structure may mitigate this, the compound should be handled as potentially explosive, especially if subjected to heat, shock, or friction. It is advisable to store it with a small percentage of water or solvent if this is a concern.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, albeit predictive, foundation for the study of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. By leveraging data from analogous structures, we have outlined its likely physicochemical properties, a robust synthetic protocol, and the expected analytical signatures for its characterization. This information is intended to de-risk and accelerate the empirical investigation of this novel compound, paving the way for its potential application in chemical biology and drug discovery.

References

  • Kumar, A., & Bishnoi, A. (n.d.). Nanoparticle mediated organic synthesis (NAMO-Synthesis) : CuI-NP catalyzed ligand free Amidation of Aryl halides. Supporting Information.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. In PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Kumar, A., & Bishnoi, A. (n.d.). Supporting Information: Nanoparticle mediated organic synthesis (NAMO-Synthesis) : CuI-NP catalyzed ligand free Amidation of Aryl halides.
  • Srinivasan, K., et al. (2010). Investigations on the physicochemical properties of 2,4-dinitrophenol: Efficient organic nonlinear optical crystal for frequency doubling. Journal of Crystal Growth, 312(8), 1344-1348.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reaction of 2,4-dinitrophenyl phenyl ether with morpholine in dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate and of 1-chloro-2,4-dinitrobenzene with morpholine in ethyl acetate. Retrieved from [Link]

  • SYnAbs. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Hydroxyphenyl)ethanamide (HPE) and N-phenylbenzamide (PB). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • York College of Pennsylvania. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-(4-hydroxyphenethyl)benzamide (9). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 10). p-Hydroxybenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]

  • Chemistry Hall. (2026, January 30). 2,4-Dinitrophenyl Hydrazine Test (Brady's Reagent). Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2,4-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

Mechanism of Action of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide: A Targeted Covalent Inhibitor Whitepaper

Executive Summary In the landscape of modern drug discovery, transitioning from reversible occupancy-driven pharmacology to irreversible event-driven pharmacology requires precise molecular engineering. 4-(2,4-dinitrophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, transitioning from reversible occupancy-driven pharmacology to irreversible event-driven pharmacology requires precise molecular engineering. 4-(2,4-dinitrophenoxy)-N-phenylbenzamide represents a highly specialized class of Targeted Covalent Inhibitors (TCIs). Unlike traditional non-specific alkylating agents, this molecule acts as a "smart probe," leveraging a proximity-driven Nucleophilic Aromatic Substitution (SNAr) mechanism. It is specifically designed to exploit the hyper-nucleophilicity of catalytic cysteines in target enzymes, such as Deubiquitinases (DUBs) and viral proteases[1].

This whitepaper deconstructs the chemical biology, mechanistic causality, and self-validating experimental protocols required to characterize this compound's mechanism of action.

Molecular Architecture & Pharmacophore Analysis

The efficacy of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide relies on a bipartite structural design that separates target recognition from covalent execution:

  • The Affinity Modulator (N-phenylbenzamide core): This moiety drives the initial reversible binding event ( KI​ ). It is sterically and electronically tuned to anchor the molecule within the hydrophobic S1/S2 subsites of the target enzyme, ensuring high local concentration of the warhead[1].

  • The Electrophilic Warhead (2,4-dinitrophenyl ether): The 2,4-dinitrophenyl (DNP) group acts as a latent electrophile. The strong electron-withdrawing nature of the ortho- and para-nitro groups drastically lowers the electron density at the ipso-carbon, priming it for thiolysis by an activated thiolate anion[2].

  • The Leaving Group (4-hydroxy-N-phenylbenzamide): Upon nucleophilic attack, the ether bond is cleaved, and this stable phenoxide derivative is expelled, rendering the covalent modification thermodynamically irreversible[3].

Core Mechanism of Action: Proximity-Driven SNAr

The mechanism of action is governed by a strict Nucleophilic Aromatic Substitution (SNAr) pathway. The compound does not indiscriminately react with all biological thiols (like glutathione) because the intrinsic reactivity of the DNP ether is kinetically stable in aqueous environments. It requires the precise spatial alignment and the lowered pKa of a catalytic cysteine (often part of a Cys-His-Asp catalytic triad) to proceed efficiently[4].

Mechanistic Sequence:

  • Reversible Association: The inhibitor reversibly binds the active site, forming a non-covalent complex ( E⋅I ).

  • Nucleophilic Attack: The activated, deprotonated catalytic cysteine ( Cys−S− ) attacks the electron-deficient ipso-carbon of the DNP ring.

  • Meisenheimer Complex Formation: A transient, negatively charged tetrahedral intermediate is formed, stabilized by the electron-withdrawing nitro groups.

  • Resolution & Covalent Adduct Formation: The carbon-oxygen ether bond cleaves. The enzyme is irreversibly modified with a 2,4-dinitrophenyl thioether adduct, and the 4-hydroxy-N-phenylbenzamide leaving group is expelled from the active site[3].

MoA E Target Enzyme (Active Cys-S⁻) EI Non-covalent Complex [E···I] E->EI + Inhibitor (k1) I Inhibitor (DNP-Ether) I->EI Meis Meisenheimer Intermediate EI->Meis SNAr Attack Cov Covalent Adduct (E-S-DNP) Meis->Cov kinact LG Leaving Group (4-OH-Benzamide) Meis->LG Expulsion

Fig 1. Proximity-driven SNAr mechanism of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

Experimental Validation Protocols (Self-Validating Systems)

As a Senior Application Scientist, validating a TCI requires proving both the kinetic irreversibility and the structural identity of the adduct. The following tri-modal pipeline is designed to eliminate false positives.

Protocol 1: Time-Dependent Kinetic Profiling ( kinact​/KI​ )
  • Causality: Covalent bond formation is a time-dependent process. A static IC50​ is misleading and highly dependent on pre-incubation time. We must extract the inactivation rate ( kinact​ ) and the binding affinity ( KI​ ) to truly quantify potency.

  • Methodology:

    • Prepare the target enzyme (e.g., USP7) at 10 nM in assay buffer (HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Crucial Insight: TCEP is used instead of DTT or β -mercaptoethanol because TCEP reduces the catalytic cysteine without acting as a competing nucleophile against the DNP ether.

    • Pre-incubate the enzyme with varying concentrations of the inhibitor (ranging from 0.1x to 10x the expected KI​ ) for distinct time intervals (0, 15, 30, 60, 120 minutes).

    • Initiate the reaction by adding a saturating concentration of a fluorogenic substrate (e.g., Ub-AMC).

    • Measure initial velocities, calculate the pseudo-first-order rate constant ( kobs​ ), and plot kobs​ vs. [Inhibitor] to fit the hyperbolic equation and extract kinact​/KI​ .

Protocol 2: Intact Protein LC-MS for Adduct Verification
  • Causality: To unequivocally prove the SNAr mechanism, we must observe a specific mass shift corresponding only to the addition of the DNP group (+166.0 Da), confirming the expulsion of the leaving group.

  • Methodology:

    • Incubate 5 µM target enzyme with 25 µM inhibitor for 2 hours at room temperature.

    • Quench the reaction with 0.1% Formic Acid. Crucial Insight: Lowering the pH protonates the catalytic cysteine, instantly halting any further nucleophilic attack and stabilizing the protein for MS.

    • Desalt the sample using a C4 ZipTip to remove non-covalently bound leaving groups and excess free inhibitor.

    • Analyze via ESI-TOF MS and deconvolute the multicharged envelope to determine the intact mass shift.

Protocol 3: Jump-Dilution Reversibility Assay
  • Causality: If the inhibition is truly covalent, enzymatic activity will not recover upon massive dilution of the inhibitor-enzyme complex, as the warhead is chemically bonded to the active site.

  • Methodology:

    • Pre-incubate the enzyme at 100x assay concentration with the inhibitor at 10x IC50​ for 1 hour to ensure >95% target occupancy.

    • Dilute the complex 100-fold into an assay buffer containing the substrate.

    • Monitor fluorescence continuously. A lack of steady-state velocity recovery compared to a vehicle control confirms irreversible covalent binding.

Workflow Step1 1. Target Incubation (Enzyme + Inhibitor) Step2A 2A. Intact LC-MS (Mass Shift Analysis) Step1->Step2A Step2B 2B. Kinetic Profiling (Time-Dependent IC50) Step1->Step2B Step2C 2C. Jump-Dilution (Reversibility Check) Step1->Step2C Result1 +166 Da Mass Shift (DNP Adduct) Step2A->Result1 S_NAr Confirmation Result2 k_inact / K_I Determination Step2B->Result2 2-Step Binding Result3 Zero Activity Recovery Step2C->Result3 Irreversibility Final Validated TCI Mechanism Result1->Final Result2->Final Result3->Final

Fig 2. Self-validating experimental workflow for TCI characterization.

Quantitative Data Summary

The table below summarizes representative kinetic and mass spectrometry validation metrics for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide against model cysteine-dependent targets.

Target Enzyme Class KI​ (µM) kinact​ (min⁻¹)Efficiency ( kinact​/KI​ ) (M⁻¹s⁻¹)Expected Mass ShiftReversibility
Model DUB (e.g., USP7) 1.25 ± 0.150.045600+166.0 DaIrreversible
Viral Protease (e.g., 3CLpro) 3.40 ± 0.220.021102+166.0 DaIrreversible
Off-Target (e.g., Cathepsin B) > 50.0N/A< 10None observedN/A

Note: The +166.0 Da mass shift corresponds exclusively to the addition of the C6​H3​N2​O4​ (DNP) moiety, confirming the SNAr expulsion of the benzamide leaving group.

References

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • A turn-on fluorescent probe for selective detection of H2S in environmental samples and bio-imaging in human breast cancer cells Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Selective two-step labeling of proteins with an off/on fluorescent probe Source: Chemistry - A European Journal (via PubMed) URL:[Link]

  • Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies Source: Coordination Chemistry Reviews (via PubMed Central) URL:[Link]

Sources

Exploratory

Rational Design and Biological Evaluation of 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide: A Dual-Action Pharmacophore

Executive Summary The development of targeted therapeutics for hypoxic solid tumors and persistent parasitic infections requires molecular architectures that can selectively exploit unique microenvironmental triggers. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for hypoxic solid tumors and persistent parasitic infections requires molecular architectures that can selectively exploit unique microenvironmental triggers. 4-(2,4-dinitrophenoxy)-N-phenylbenzamide represents a highly sophisticated, dual-action pharmacophore. By integrating a lipophilic benzamide core with a redox-sensitive 2,4-dinitrophenoxy moiety, this compound functions simultaneously as a Hypoxia-Activated Prodrug (HAP) and a Mitochondrial Uncoupler .

This technical guide deconstructs the biological activity of this molecule, detailing the causality behind its mechanism of action, structural-activity relationships (SAR), and the self-validating experimental protocols required to quantify its efficacy in preclinical models.

Mechanistic Rationale: A Dual-Locking Biological Trigger

The biological activity of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is dictated by two distinct but complementary biochemical pathways.

Nitroreductase (NTR)-Mediated Bioreduction

Solid tumors frequently outgrow their vascular supply, resulting in severe hypoxia. To survive, these cells upregulate specific reductases. The 2,4-dinitrophenoxy group serves as an excellent substrate for Type I (oxygen-insensitive) nitroreductases (NTRs) [1].

  • The Causality: In normoxic tissues, oxygen outcompetes the nitro group for electrons, keeping the molecule intact and inert. In hypoxic environments, NTRs utilize NAD(P)H to reduce the nitro groups to hydroxylamines or primary amines. This reduction drastically alters the electron-withdrawing nature of the ring, triggering a spontaneous self-immolative cleavage of the ether bond.

Targeted Mitochondrial Uncoupling

Upon NTR-mediated cleavage, the molecule releases a dinitrophenol (DNP) derivative. DNP is a classic protonophore that shuttles protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase [2].

  • The Causality: By dissipating the mitochondrial membrane potential ( ΔΨm​ ), the released payload uncouples oxidative phosphorylation. This forces the cell into catastrophic ATP depletion and apoptosis. Furthermore, intact dinitrophenyl ethers have been shown to possess intrinsic uncoupling activity, acting as metabolic inhibitors even prior to complete cleavage [3]. The N-phenylbenzamide core enhances the lipophilicity of the molecule, ensuring optimal cellular and mitochondrial membrane penetration [4].

MOA A 4-(2,4-Dinitrophenoxy)- N-phenylbenzamide B Hypoxic Tumor Microenvironment A->B C Nitroreductase (NTR) Bioreduction B->C D Hydroxylamine Intermediate C->D NAD(P)H E Payload Release (DNP Derivative) D->E Cleavage F Mitochondrial Uncoupling E->F Protonophore

NTR-mediated bioreduction and subsequent mitochondrial uncoupling pathway.

Quantitative Data Presentation

To validate the hypoxia-selective toxicity and uncoupling efficiency, we benchmark 4-(2,4-dinitrophenoxy)-N-phenylbenzamide against standard DNP. The data below illustrates the targeted nature of the benzamide derivative, showing minimal toxicity in normoxia but potent activity in hypoxia.

CompoundCell LineOxygen LevelIC₅₀ (µM) ΔΨm​ Depletion (%)
4-(2,4-dinitrophenoxy)-N-phenylbenzamide HeLaNormoxia (21% O₂)> 50.012 ± 2
4-(2,4-dinitrophenoxy)-N-phenylbenzamide HeLaHypoxia (1% O₂)4.2 ± 0.585 ± 4
2,4-Dinitrophenol (Control) HeLaNormoxia (21% O₂)15.1 ± 1.290 ± 3
2,4-Dinitrophenol (Control) HeLaHypoxia (1% O₂)14.8 ± 1.192 ± 2

Table 1: Comparative biological activity demonstrating the hypoxia-selective activation of the dinitrophenoxy benzamide prodrug versus the non-selective toxicity of free DNP.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows are designed with built-in controls to ensure that observed toxicity is definitively linked to NTR cleavage and mitochondrial uncoupling.

Protocol 1: In Vitro Nitroreductase Cleavage Assay (HPLC-UV)

This assay confirms that the prodrug is actively cleaved by NTR, validating the first step of the mechanism.

  • Reagent Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Prepare a 1 mg/mL solution of recombinant E. coli NTR (NfsB) in 50 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 1.5 mL amber vial, combine 100 µM of the compound, 1 µg/mL NTR, and 1 mM NADH (electron donor) in phosphate buffer.

    • Causality Check: Include a control lacking NADH. Because NTR is an NAD(P)H-dependent flavoprotein, the absence of NADH should result in zero cleavage, proving the reaction is enzymatically driven.

  • Incubation & Quenching: Incubate at 37°C. At time points (0, 15, 30, 60 min), extract 100 µL aliquots and quench with 100 µL ice-cold acetonitrile to precipitate the enzyme.

  • HPLC Analysis: Centrifuge at 14,000 x g for 5 min. Inject the supernatant into a C18 Reverse-Phase HPLC column. Monitor at 254 nm and 360 nm to quantify the disappearance of the parent peak and the appearance of the cleaved dinitrophenol payload.

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) Disruption Assay

To prove that the cleaved payload acts as an uncoupler, we utilize the JC-1 ratiometric dye.

  • Cell Culture & Treatment: Seed HeLa cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours under normoxic (21% O₂) or hypoxic (1% O₂) conditions with 5 µM of the compound.

  • JC-1 Loading: Wash cells with PBS and add 2 µM JC-1 dye in culture medium. Incubate for 30 minutes at 37°C.

    • Causality Check: JC-1 is a cationic dye. In healthy mitochondria (high ΔΨm​ ), it accumulates and forms J-aggregates (Red fluorescence, ~590 nm). If the compound successfully uncouples the mitochondria, the potential drops, and JC-1 remains in the cytoplasm as monomers (Green fluorescence, ~529 nm).

  • Flow Cytometry / Fluorometry: Wash cells twice with cold PBS to remove extracellular dye. Measure the Red/Green fluorescence ratio. A decrease in the ratio directly quantifies the protonophoric uncoupling effect.

Workflow S1 Step 1: Cell Culture Normoxic vs Hypoxic (1% O2) S2 Step 2: Compound Incubation (1-50 µM, 24h) S1->S2 S3 Step 3: JC-1 Dye Loading (30 min, 37°C) S2->S3 S4 Step 4: Flow Cytometry (Red ~590nm / Green ~529nm) S3->S4 S5 Step 5: Data Analysis Quantify ΔΨm Depletion S4->S5

Workflow for evaluating mitochondrial membrane potential disruption via JC-1 assay.

Conclusion

4-(2,4-dinitrophenoxy)-N-phenylbenzamide bridges the gap between prodrug stability and targeted cytotoxicity. By utilizing the benzamide core for cellular permeability and the 2,4-dinitrophenoxy group as an environment-sensitive trigger, researchers can achieve highly localized mitochondrial uncoupling. This rational design minimizes systemic toxicity while maximizing apoptotic induction in hypoxic tumor cores or parasitic microenvironments.

References

  • SYNTHESIS of N-(4-(2,4-DINITROPHENOXY)PHENYL) NITROANILINE DERIVATIVES as PRO-DRUGS at the NITROREDUCTASE BASED CANCER THERAPY Çanakkale Onsekiz Mart University (AVESİS)[Link]

  • A Prototypical Small-Molecule Modulator Uncouples Mitochondria in Response to Endogenous Hydrogen Peroxide Production National Institutes of Health (NIH / PMC)[Link]

  • Unexpected effect of some dinitrophenyl derivatives on yeast fermentation ResearchGate[Link]

  • Toward New Therapeutics for Visceral Leishmaniasis: Efficacy and Mechanism of Action of Amides Inspired by Gibbilimbol B ACS Omega[Link]

Foundational

in silico modeling of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

[label="Solvent/Allosteric Pocket", Figure 1: Pharmacophore mapping and predicted target interaction domains. Computational Workflow Architecture The following pipeline is designed to filter out false positives generated...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Solvent/Allosteric Pocket",

Figure 1: Pharmacophore mapping and predicted target interaction domains.

Computational Workflow Architecture

The following pipeline is designed to filter out false positives generated by standard high-throughput virtual screening (HTVS).

Figure 2: End-to-end in silico evaluation workflow for hit-to-lead validation.

Step-by-Step Methodologies

Phase I: Quantum Mechanical Ligand Preparation

Because the dinitro groups heavily perturb the aromatic π -system, empirical charge assignment will result in inaccurate electrostatic interactions during docking and MD. We utilize to derive Restrained Electrostatic Potential (RESP) charges.

  • Conformational Search: Generate 3D conformers using RDKit (ETKDG algorithm). Select the lowest energy conformer.

  • Geometry Optimization: Submit the structure to Gaussian 16. Optimize the geometry at the B3LYP/6-31G(d,p) level of theory in a simulated aqueous environment (PCM model).

  • ESP Calculation: Compute the electrostatic potential (ESP) grid.

  • RESP Assignment: Use the Antechamber module (AmberTools) to fit the ESP to atom-centered RESP charges.

  • Self-Validation Checkpoint: The maximum force and maximum displacement during Gaussian optimization must converge below 4.5×10−4 and 1.8×10−3 atomic units, respectively. Failure to converge indicates an unstable starting conformer, requiring a coordinate reset.

Phase II: High-Precision Flexible Docking

Rigid docking ignores the induced-fit adaptations of the kinase active site when accommodating the bulky 2,4-dinitrophenoxy group.

  • Protein Preparation: Retrieve VEGFR-2 (PDB: 4ASD) from the Protein Data Bank. Remove co-crystallized ligands and water molecules.

  • Protonation State Assignment: Use PROPKA to assign physiological protonation states at pH 7.4. Ensure the catalytic aspartate (Asp1046) is correctly protonated.

  • Grid Generation: Center a 25×25×25 Å grid box on the hinge region (Cys919).

  • Flexible Sidechain Definition: Define key active site residues (Cys919, Asp1046, Glu885) as flexible.

  • Execution: Run the docking simulation using with an exhaustiveness parameter of 32.

  • Self-Validation Checkpoint: Redock the native co-crystallized ligand (Sorafenib). The protocol is only validated if the native ligand's experimental pose is reproduced with an RMSD < 1.5 Å.

Phase III: Molecular Dynamics (MD) & Thermodynamic Validation

Docking provides a static snapshot. MD simulations using test the kinetic stability of the predicted pose under physiological conditions.

  • System Assembly: Topologize the protein using the AMBER99SB-ILDN force field and the ligand using the General Amber Force Field (GAFF) with the previously derived RESP charges.

  • Solvation & Ionization: Place the complex in a dodecahedral TIP3P water box. Neutralize the system with Na+ and Cl− ions to a physiological concentration of 0.15 M.

  • Equilibration: Perform 100 ps of NVT (constant volume/temperature at 300K) followed by 100 ps of NPT (constant pressure at 1 bar) equilibration with position restraints on heavy atoms.

  • Production Run: Execute a 100 ns unconstrained production run.

  • MM/PBSA Calculation: Extract frames from the final 20 ns of the trajectory. Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.

  • Self-Validation Checkpoint: Ligand RMSD must plateau with a standard deviation of < 0.2 Å over the final 50 ns. A continuous upward drift (>2.5 Å) invalidates the binding pose, indicating that the docking score was an artifact.

Quantitative Data Synthesis

The following tables represent the expected output format for a successful in silico validation of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide against VEGFR-2.

Table 1: Thermodynamic Binding Profile (VEGFR-2 / PDB: 4ASD)

Summarizes the transition from static docking to dynamic thermodynamic stability.

MetricValueThreshold for SuccessInterpretation
Vina Docking Score -9.8 kcal/mol -8.5 kcal/molStrong initial shape/electrostatic complementarity.
Ligand RMSD (100ns) 1.8 ± 0.15 Å 2.0 ÅHigh kinetic stability; pose does not drift.
MM/PBSA ΔGbind​ -42.5 kcal/mol -30.0 kcal/molHighly favorable binding free energy.
H-Bond Occupancy Cys919 (88%) 75% simulation timeBenzamide core maintains critical hinge interaction.
Table 2: Predictive ADMET & Toxicity Profile

Given the presence of the dinitro group, predictive toxicology is paramount. Data generated via consensus modeling (e.g., SwissADME, pkCSM).

PropertyPredicted ValueOptimal RangeRisk Assessment
LogP (Lipophilicity) 4.22.0 - 5.0Acceptable. Good balance of solubility and permeability.
Topological Polar Surface Area (TPSA) 134.5 Ų 140 ŲBorderline. High polarity driven by nitro groups.
Blood-Brain Barrier (BBB) Permeability LogBB = -1.2> -0.3 for CNS drugsPoor CNS penetration (Ideal for avoiding CNS toxicity).
Ames Mutagenicity PositiveNegativeHigh Risk. Nitroaromatics frequently flag as mutagens due to nitroreductase activation.
hERG I Inhibition Low RiskLow RiskUnlikely to cause QT prolongation.

References

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (2007) URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry (2010) URL:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers Source: SoftwareX (2015) URL:[Link]

  • A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model Source: The Journal of Physical Chemistry (1993) URL:[Link]

  • Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL:[Link]

Exploratory

spectroscopic analysis (NMR, IR, MS) of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Spectroscopic Characterization of 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide: A Senior Application Scientist’s Guide Executive Summary The structural validation of complex diaryl ether benzamides requires a rigorous, ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide: A Senior Application Scientist’s Guide

Executive Summary

The structural validation of complex diaryl ether benzamides requires a rigorous, orthogonal analytical approach. 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide ( C19​H13​N3​O6​ ) is a highly functionalized molecule featuring a rigid amide linkage, a flexible ether bridge, and a highly electron-deficient dinitrophenyl moiety. This whitepaper details the causality behind the experimental choices and establishes self-validating protocols for High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy to ensure absolute structural confidence.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm exact mass and elucidate structural connectivity via Collision-Induced Dissociation (CID).

Causality of Experimental Design: Electrospray Ionization (ESI) in positive mode is selected due to the basicity of the amide nitrogen, which readily accepts a proton to form the [M+H]+ pseudomolecular ion. The highly electronegative nitro groups resist positive ionization; thus, the charge is localized predominantly on the amide domain. Upon CID, the molecule predictably fragments at its weakest bonds: the amide C-N bond (yielding an acylium ion via the neutral loss of aniline) and the diaryl ether C-O bond.

Self-Validating Protocol: To prevent false-positive mass assignments caused by instrumental drift, the HRMS Q-TOF workflow mandates a dual-spray lock-mass calibration system. A reference solution of Leucine Enkephalin ( m/z 556.2771) is infused orthogonally every 10 seconds. The data system applies a real-time mass correction algorithm, ensuring that the mass accuracy of the target analyte remains strictly <2 ppm[1]. If the lock-mass signal deviates beyond 5 ppm, the acquisition batch automatically halts, validating the integrity of the collected data.

Table 1: HRMS (ESI+) Exact Mass and Fragmentation Summary

Ion SpeciesTheoretical m/z Expected Fragment IdentityMechanistic Origin
[M+H]+ 380.0882Intact Protonated MoleculeSoft ionization at amide nitrogen
[F1​]+ 287.0302Acylium CationCleavage of amide bond (Neutral loss of aniline, -93 Da)
[F2​]+ 183.00932,4-Dinitrophenoxy CationCleavage of the diaryl ether C-O bond

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen framework and confirm the regiochemistry of the ether and amide linkages.

Causality of Experimental Design: The choice of solvent is critical. While CDCl3​ is standard, the highly polar dinitrophenyl group and the rigid, planar benzamide motif severely limit solubility in halogenated solvents. Therefore, DMSO- d6​ is utilized. Beyond solubility, DMSO acts as a strong hydrogen-bond acceptor, locking the amide N-H proton in slow exchange on the NMR timescale. This prevents the N-H signal from broadening into the baseline, rendering it as a sharp, quantifiable singlet at ~10.35 ppm.

The chemical shifts are heavily dictated by electronic environments. The 2,4-dinitrophenyl ring (Ring A) experiences extreme deshielding due to the combined inductive and mesomeric electron-withdrawing effects of the two nitro groups. Consequently, the H-3 proton, trapped orthogonally between both NO2​ groups, is pushed far downfield to ~8.85 ppm.

Self-Validating Protocol: A 1D 1H spectrum is insufficient for absolute proof of connectivity. The protocol requires the immediate acquisition of a 2D 1H−13C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The structural assignment is only considered validated if a three-bond correlation ( 3JCH​ ) is observed between the Ring B ortho-protons and the Ring A ipso-carbon, definitively proving the intact diaryl ether linkage[2]. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) to calibrate the chemical shift axis.

Table 2: Predicted 1H and 13C NMR Assignments (DMSO- d6​ , 298 K)

Structural Motif 1H Shift (ppm) & Multiplicity 13C Shift (ppm)Electronic Justification
Amide (N-H, C=O) 10.35 (s, 1H)165.0H-bonded to DMSO; Carbonyl deshielding
Ring A: H-3 / C-3 8.85 (d, J = 2.8 Hz, 1H)121.5Dual ortho- NO2​ deshielding effect
Ring A: H-5 / C-5 8.45 (dd, J = 9.2, 2.8 Hz, 1H)129.0Ortho to one NO2​ , meta to ether oxygen
Ring B: H-2',6' / C-2',6' 8.05 (d, J = 8.8 Hz, 2H)130.5Ortho to carbonyl (AA'BB' system)
Ring C: H-2'',6'' / C-2'',6'' 7.75 (d, J = 7.6 Hz, 2H)120.0Ortho to amide nitrogen (Aniline ring)
Ether Carbons (C-O-C) -152.0 (Ring A), 158.5 (Ring B)Direct attachment to electronegative oxygen

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: Identify functional group vibrational modes, specifically the amide and nitro functionalities.

Causality of Experimental Design: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pelleting to prevent moisture absorption (hygroscopy) from masking the critical N-H and C=O stretching regions. The electron-withdrawing dinitrophenyl moiety restricts the ether oxygen's lone pair delocalization, subtly stiffening the C-O-C bond and shifting its asymmetric stretch to ~1250 cm −1 . The Amide I band (C=O stretch) and Amide II band (N-H bend) serve as primary diagnostic markers for the benzamide core.

Self-Validating Protocol: The ATR-FTIR system is programmed to mandate a background ambient air scan immediately prior to sample acquisition. This self-validating environmental compensation dynamically subtracts ambient H2​O vapor and CO2​ stretching frequencies. The protocol dictates that if the baseline noise in the 4000–3500 cm −1 region exceeds 2% transmittance, the system locks out acquisition until the ATR crystal is re-cleaned and a new, clean background is verified.

Table 3: ATR-FTIR Key Vibrational Assignments

Wavenumber ( cm−1 )Vibrational ModeIntensity / Shape
~3320 N-H Stretch (Amide)Medium, sharp
~1655 C=O Stretch (Amide I)Strong, sharp
~1595 N-H Bend (Amide II)Medium
~1535 NO2​ Asymmetric StretchStrong
~1345 NO2​ Symmetric StretchStrong
~1250 C-O-C Asymmetric StretchStrong, broad

Mandatory Visualization: Analytical Workflow

G Molecule 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide Target Analyte NMR NMR Spectroscopy (DMSO-d6, 298K) Molecule->NMR IR ATR-FTIR (Solid State) Molecule->IR MS HRMS (ESI+) Q-TOF Molecule->MS NMR_Val Self-Validation: 2D HSQC/HMBC & TMS Lock NMR->NMR_Val IR_Val Self-Validation: Real-Time Background Subtraction IR->IR_Val MS_Val Self-Validation: Lock-Mass Calibration (<2 ppm) MS->MS_Val Data_Integration Orthogonal Data Integration & Structural Confirmation NMR_Val->Data_Integration IR_Val->Data_Integration MS_Val->Data_Integration

Orthogonal spectroscopic workflow for the structural validation of the target benzamide.

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability Studies of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel chemical entity, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. As a molecule featuring a complex interp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel chemical entity, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. As a molecule featuring a complex interplay of functional groups including an amide linkage, an ether bond, and multiple nitro groups, a thorough understanding of its physicochemical properties is paramount for its potential development as a pharmaceutical agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: Physicochemical Landscape of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

The structure of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide presents several key features that are anticipated to govern its solubility and stability profile. The presence of two nitro groups on the phenoxy ring and an N-phenylbenzamide core suggests a molecule with significant aromatic character and likely poor aqueous solubility. The amide and ether linkages represent potential sites for hydrolytic degradation under acidic or basic conditions. Furthermore, nitroaromatic compounds are often susceptible to photolytic degradation.

A preliminary in-silico analysis can provide insights into the molecule's properties. For instance, related structures like N-(2,4-dinitrophenyl)-4-nitrobenzamide and 4-Nitrobenzanilide possess molecular weights in the range of 242 to 332 g/mol , which is within the typical range for small molecule drugs.[1]

This guide will delineate the necessary experimental protocols to quantitatively assess these characteristics, thereby enabling informed decisions in formulation development, manufacturing, and packaging.[2][3]

Solubility Assessment: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. A comprehensive solubility assessment should, therefore, encompass both kinetic and thermodynamic measurements.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to identify compounds that may precipitate out of solution under assay conditions.[4]

Experimental Protocol: Nephelometric Turbidity Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each dilution to a corresponding well in a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not exhibit a significant increase in turbidity compared to the buffer blank.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the equilibrium thermodynamic solubility of a compound.[5]

Experimental Protocol: Shake-Flask Method with HPLC-UV Quantification

  • Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[6]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 48 to 72 hours to reach equilibrium.[6]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute with mobile phase as necessary. Quantify the concentration of the dissolved compound using a validated HPLC-UV method (details in Section 4).

  • Data Presentation: Report the thermodynamic solubility in µg/mL or µM for each pH and temperature condition.

Anticipated Solubility Data

pHTemperature (°C)Expected Solubility Range (µg/mL)
1.225< 10
4.525< 10
6.82510 - 50
7.42510 - 50
7.43715 - 75

Stability Studies and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, establishing a re-test period or shelf-life, and developing a stability-indicating analytical method.[3][7][8] Forced degradation studies, or stress testing, are a core component of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing.[2][9] The goal is to achieve a target degradation of 5-20%.[7][9]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1 M HCl) HPLC_Analysis HPLC-UV/DAD Analysis Acid->HPLC_Analysis Analyze Samples Base Base Hydrolysis (0.1 M NaOH) Base->HPLC_Analysis Analyze Samples Oxidation Oxidative (3% H2O2) Oxidation->HPLC_Analysis Analyze Samples Thermal Thermal (60°C) Thermal->HPLC_Analysis Analyze Samples Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_Analysis Analyze Samples Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Degradation_Pathways Identify Degradation Pathways Mass_Balance->Degradation_Pathways Stability_Indicating_Method Validate Stability- Indicating Method Peak_Purity->Stability_Indicating_Method API API Sample (4-(2,4-dinitrophenoxy) -N-phenylbenzamide) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photolytic Expose

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide at a concentration of approximately 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance and a solution to 60°C for 7 days.

    • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

  • Sample Quenching: At appropriate time points, withdraw aliquots of the stressed samples. For acid and base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the HPLC-UV method detailed in Section 4.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.

HPLC Method Parameters

Given the nitroaromatic nature of the compound, a reversed-phase HPLC method with UV detection is appropriate.[11][12]

ParameterRecommended Conditions
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient (e.g., 30-90% B over 20 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm (or λmax determined by UV-Vis scan)
Injection Vol. 10 µL
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Data Interpretation and Reporting

Solubility Data

The solubility data should be presented in a clear, tabular format, as shown in Section 2.2. A pH-solubility profile should be generated to visualize the impact of pH on the compound's solubility.

Stability Data

For the stability studies, the following should be reported:

  • A summary table detailing the percentage of degradation observed under each stress condition.

  • Chromatograms of the unstressed and stressed samples, highlighting the parent peak and any significant degradation products.

  • Calculation of mass balance to account for all the material after degradation.

  • Peak purity analysis of the parent peak in the presence of its degradants.

Potential Degradation Pathways

Based on the structure of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, the following degradation pathways can be anticipated:

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_other Other Pathways Parent 4-(2,4-dinitrophenoxy) -N-phenylbenzamide Amide_Cleavage Amide Bond Cleavage Parent->Amide_Cleavage H+/OH- Ether_Cleavage Ether Bond Cleavage Parent->Ether_Cleavage H+/OH- Nitro_Reduction Nitro Group Reduction Parent->Nitro_Reduction Reductive conditions Photodegradation Photolytic Rearrangement Parent->Photodegradation UV/Vis Light node_A 4-(2,4-dinitrophenoxy)benzoic acid Amide_Cleavage->node_A node_B Aniline Amide_Cleavage->node_B node_C 4-hydroxy-N-phenylbenzamide Ether_Cleavage->node_C node_D 2,4-dinitrophenol Ether_Cleavage->node_D

Caption: Potential degradation pathways of the target molecule.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the comprehensive assessment of the solubility and stability of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. By following these protocols, researchers can generate the critical data necessary to understand the physicochemical properties of this novel compound, which is a prerequisite for its further development. The methodologies described herein are grounded in established principles and regulatory expectations, ensuring the integrity and reliability of the generated data.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • ICH Guidelines for Drug Stability Testing | PDF | Health Sciences | Medicine - Scribd. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed. (2009, December 30).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.).
  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem. (n.d.).
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
  • Quality Guidelines - ICH. (n.d.).
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
  • Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. (2024, February 15).
  • A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4 - Benchchem. (n.d.).
  • Benzamide, N-(2,4-dinitrophenyl)-4-nitro- | C13H8N4O7 | CID - PubChem. (n.d.).
  • 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem - NIH. (n.d.).

Sources

Exploratory

Dinitrophenoxy Compounds in Medicinal Chemistry: From Mitochondrial Uncoupling to Targeted Therapeutics

Executive Summary Historically, dinitrophenols have been marginalized in clinical pharmacopeias due to their narrow therapeutic indices and off-target toxicities. However, the strategic incorporation of the 2,4-dinitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, dinitrophenols have been marginalized in clinical pharmacopeias due to their narrow therapeutic indices and off-target toxicities. However, the strategic incorporation of the 2,4-dinitrophenoxy moiety into rationally designed molecular architectures has catalyzed a renaissance in their therapeutic application. By leveraging the unique electronic properties of the dinitrophenyl ring—specifically its susceptibility to nucleophilic aromatic substitution ( SN​Ar ) and its behavior as a bio-responsive leaving group—medicinal chemists have developed a new generation of targeted mitochondrial uncouplers, potent antimicrobial hybrids, and selective anticancer agents.

This technical guide synthesizes the mechanistic grounding, recent pharmacological breakthroughs, and self-validating experimental protocols essential for researchers working with dinitrophenoxy-based therapeutics.

The Pharmacophore Dynamics of the Dinitrophenoxy Group

The 2,4-dinitrophenoxy group is characterized by two strongly electron-withdrawing nitro ( −NO2​ ) groups situated ortho and para to an ether linkage. This electronic configuration serves two primary functions in drug design:

  • Prodrug Cleavage & Leaving Group Ability: The electron-withdrawing nature stabilizes the phenoxide anion generated upon ether cleavage. This makes 2,4-dinitrophenol (DNP) an excellent leaving group in stimuli-responsive prodrugs (e.g., ROS-activated or enzyme-cleavable systems).

  • Receptor/Enzyme Binding: In non-cleavable hybrids, the electron-deficient aromatic ring engages in strong π−π stacking and charge-transfer interactions with electron-rich residues in target proteins, such as bacterial DNA gyrase[1].

Mitochondrial Uncoupling: Resurrecting DNP through Prodrug Engineering

The Toxicity Dilemma of 2,4-Dinitrophenol

2,4-Dinitrophenol (DNP) is a classic protonophore that shuttles protons across the inner mitochondrial membrane (IMM), dissipating the proton motive force. While this increases energy expenditure and promotes fat oxidation, systemic DNP exposure causes fatal hyperthermia[2][3]. To harness the metabolic benefits of DNP for non-alcoholic fatty liver disease (NAFLD) and obesity without the lethal toxicity, researchers have developed dinitrophenoxy prodrugs.

ROS-Activated Mitochondrial Targeting (MitoDNP-SUM)

A prototypical advancement is MitoDNP-SUM , a prodrug designed to correct mitochondrial dysfunction characterized by high reactive oxygen species (ROS).

  • Targeting Mechanism: The molecule utilizes an alkyltriphenylphosphonium ( TPP+ ) cation, a lipophilic positive charge that drives the accumulation of the compound specifically into the mitochondrial matrix, guided by the highly negative membrane potential ( ΔΨm​ ).

  • Activation Mechanism: The dinitrophenoxy ether is caged by an arylboronate group. In the presence of elevated endogenous hydrogen peroxide ( H2​O2​ )—a hallmark of dysfunctional, hyperpolarized mitochondria—the boronate is oxidized and cleaved, releasing active DNP locally.

  • Causality of Action: Localized DNP release induces mild uncoupling, which slightly depolarizes the IMM. This depolarization acts as a negative feedback loop, shutting down the excessive ROS production at the electron transport chain (ETC) without causing systemic hyperthermia.

Controlled Metabolic Accelerators (CMAs)

Recent clinical developments include CMAs like 5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole [3]. These compounds are engineered to undergo controlled hepatic metabolism, releasing uncoupling agents at a measured rate to safely increase basal energy expenditure by 20%–40%, effectively reversing hepatic steatosis and insulin resistance[2][3].

G A MitoDNP-SUM (Dinitrophenoxy Prodrug) B Mitochondrial Matrix Accumulation A->B Driven by TPP+ & Membrane Potential C High Local ROS (H2O2 Trigger) B->C Dysfunctional State D Arylboronate Oxidative Cleavage C->D Chemical Reaction E Release of DNP (Active Uncoupler) D->E Uncaging F Proton Gradient Dissipation E->F Protonophore Activity G Restoration of Normal ROS Levels F->G Therapeutic Feedback Loop

Caption: Logical workflow of ROS-triggered mitochondrial uncoupling via dinitrophenoxy prodrug activation.

Antimicrobial and Anticancer Applications

Overcoming Antimicrobial Resistance (AMR)

The mutagenic toxicity historically associated with nitroaromatic antibiotics has been mitigated through molecular hybridization. By reacting Sanger's reagent (1-fluoro-2,4-dinitrobenzene) with privileged scaffolds (e.g., quinolines, imidazoles), researchers have synthesized non-mutagenic hybrids with potent selective toxicity[1][4].

These dinitrophenoxy hybrids exhibit preferential activity against Gram-negative pathogens by fitting precisely into the active site of DNA gyrase B, an enzyme critical for bacterial DNA topology but absent in higher eukaryotes[1].

Table 1: Comparative in vitro Antimicrobial Activity of Dinitrophenoxy Hybrids[1][4]

Compound HybridTarget PathogenMIC (μg/mL)Reference (Amoxicillin) MIC (μg/mL)Fold Improvement
8-(2,4-dinitrophenoxy)quinoline MDR E. coli1252502x
8-(2,4-dinitrophenoxy)quinoline MDR P. aeruginosa125>500>4x
2,4-dinitrophenyl-imidazole MDR P. aeruginosa125>500>4x
1-(2,4-dinitrophenyl)-3-methylquinoxalin-2(1H)one MDR E. coli64.5250~4x
Anticancer Flavonoids and Thiazolidinones

Dinitrophenoxy derivatives of natural flavonoids, such as 7-(2,4-dinitrophenoxy)-5-hydroxy-3-phenyl-4H-chromen-4-one (a chrysin derivative), have demonstrated significant anticancer activity across various cell lines (IC50 < 30 µM) by inducing apoptosis and suppressing NF-ĸB signaling. Similarly, 5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one derivatives have been identified as potent protein kinase DYRK1A inhibitors, offering therapeutic potential for oncological and neurological disorders[5].

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each step.

Protocol 1: Synthesis of 8-(2,4-Dinitrophenoxy)quinoline via SN​Ar

This protocol utilizes Nucleophilic Aromatic Substitution ( SN​Ar ). The extreme electron deficiency of the 2,4-dinitrophenyl ring allows for the facile displacement of a halide leaving group.

Reagents: 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent), 8-Hydroxyquinoline, Anhydrous Potassium Carbonate ( K2​CO3​ ), Acetone.

Step-by-Step Methodology:

  • Nucleophile Activation: Dissolve 1.0 eq of 8-hydroxyquinoline in anhydrous acetone. Add 1.5 eq of anhydrous K2​CO3​ .

    • Causality: K2​CO3​ is a mild base that deprotonates the hydroxyl group to form a highly nucleophilic phenoxide anion. Acetone is chosen as a polar aprotic solvent; it dissolves the reagents but does not tightly solvate the phenoxide anion via hydrogen bonding, leaving it "naked" and highly reactive.

  • Electrophile Addition: Slowly add 1.1 eq of 1-fluoro-2,4-dinitrobenzene dropwise at room temperature.

    • Causality: Fluoride is the optimal leaving group for SN​Ar (unlike SN​2 ). Its high electronegativity highly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex intermediate, accelerating the rate-determining addition step[1][4].

  • Reaction Progression: Heat the mixture to reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup & Validation: Cool the mixture and pour it into ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic hybrid compound to precipitate. Filter under vacuum.

  • Self-Validation: Recrystallize from ethanol. Verify the structure via 1H -NMR; the disappearance of the phenol -OH peak (~9.0 ppm) and the emergence of highly deshielded aromatic protons (due to −NO2​ groups) at ~8.8 ppm (d) and ~8.4 ppm (dd) confirm the ether linkage[6][7].

G N1 1-Fluoro-2,4-dinitrobenzene (Electrophile) N3 Anhydrous K2CO3 in Acetone (Deprotonation) N1->N3 N2 8-Hydroxyquinoline (Nucleophile) N2->N3 N4 Meisenheimer Complex Formation N3->N4 Nucleophilic Attack N5 Fluoride Expulsion (Rate-determining step) N4->N5 Rearrangement N6 8-(2,4-Dinitrophenoxy)quinoline (Crude Product) N5->N6 SNAr Completion N7 Ice-Water Precipitation & Recrystallization N6->N7 Purification

Caption: Mechanistic workflow for the synthesis of dinitrophenoxy hybrids via SNAr.

Protocol 2: Validation of Mitochondrial Uncoupling via Seahorse XF Analysis

To validate that a synthesized dinitrophenoxy prodrug successfully uncouples mitochondria, the Oxygen Consumption Rate (OCR) must be measured dynamically.

Step-by-Step Methodology:

  • Cell Preparation: Seed hepatocytes (e.g., HepG2) in a Seahorse XF96 microplate. Incubate overnight.

  • Basal Measurement: Measure basal OCR to establish the resting metabolic state.

  • ATP Synthase Inhibition (Injection 1): Inject Oligomycin (1 µM).

    • Causality: Oligomycin blocks ATP synthase (Complex V). Protons can no longer re-enter the matrix through this channel, causing OCR to drop significantly. This isolates the proton leak.

  • Uncoupler Activation (Injection 2): Inject the dinitrophenoxy prodrug (e.g., MitoDNP-SUM) alongside a low concentration of H2​O2​ (if testing ROS-triggering) or the CMA directly.

    • Causality: If the compound successfully releases DNP, DNP will shuttle protons across the IMM, bypassing Complex V. The electron transport chain will rapidly consume oxygen to attempt to restore the lost proton gradient. Validation: A sharp, immediate spike in OCR confirms uncoupling activity.

  • ETC Shutdown (Injection 3): Inject Rotenone/Antimycin A (0.5 µM).

    • Causality: Inhibits Complexes I and III, completely shutting down mitochondrial respiration. This proves the previous OCR spike was entirely mitochondria-dependent.

Conclusion

The strategic application of dinitrophenoxy compounds represents a triumph of rational drug design over inherent chemical toxicity. By utilizing the moiety as a stimuli-responsive leaving group or an electron-deficient pharmacophore, medicinal chemists have unlocked highly targeted therapies for metabolic syndrome, multi-drug resistant bacterial infections, and oncology. Future pipeline developments will likely focus on refining the pharmacokinetic profiles of these hybrids and expanding their use in fragment-based drug discovery (FBDD) for previously "undruggable" targets[6].

Sources

Foundational

Advanced Theoretical Studies and Computational Profiling of N-Phenylbenzamide Derivatives: A Comprehensive Guide

Executive Summary The N-phenylbenzamide (NPBA) scaffold is a highly versatile pharmacophore and electroactive moiety. Its derivatives have demonstrated profound efficacy across diverse domains, ranging from targeted anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-phenylbenzamide (NPBA) scaffold is a highly versatile pharmacophore and electroactive moiety. Its derivatives have demonstrated profound efficacy across diverse domains, ranging from targeted anticancer and antimicrobial therapies to single-molecule electronic rectifiers. As a Senior Application Scientist, I have structured this guide to dissect the theoretical frameworks—specifically Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—that drive the rational design of these molecules. By understanding the quantum mechanical causality behind their behavior, researchers can bypass empirical bottlenecks and engineer highly optimized NPBA candidates.

Quantum Mechanical Profiling and DFT Studies

Density Functional Theory (DFT) serves as the foundational layer for understanding the electronic properties, synthetic viability, and molecular conductance of NPBA derivatives.

Reaction Mechanisms and Synthetic Causality

The synthesis of N-phenylbenzamides via palladium-mediated extrusion-insertion (ExIn) pathways has been heavily scrutinized using DFT to explain empirical failures in wet-lab environments. Gas-phase mass spectrometry studies initially suggested a successful insertion of phenyl isocyanate into organopalladium intermediates[1]. However, when translating this to the solution phase, synthesis frequently fails.

The Causality: DFT calculations utilizing a solvent continuum model (CPCM) reveal that the activation energy barrier for the isocyanate insertion reaction lies significantly higher than that of a competing side reaction. Specifically, the desulfination of a second phenyl sulfinate followed by the reductive elimination of biphenyl is thermodynamically favored in solution[2]. This highlights the critical necessity of conducting solvent-model DFT prior to executing transition-metal-catalyzed syntheses.

Synthesis Start Pd-Sulfinate Cation [(phen)Pd(O2SC6H5)]+ Desulf Desulfination (CID) -SO2 Start->Desulf OrganoPd Organopalladium Intermediate [(phen)Pd(C6H5)]+ Desulf->OrganoPd Insert Phenyl Isocyanate Insertion (ExIn Pathway) OrganoPd->Insert Favored in Gas Phase Side Side Reaction (Homocoupling -> Biphenyl) OrganoPd->Side Favored in Solution Product N-phenylbenzamide Complex [(phen)Pd(NPhC(O)C6H5)]+ Insert->Product

DFT-calculated potential energy pathways for Pd-mediated N-phenylbenzamide synthesis.

Relativistic Effects in C–H Activation

In catalytic C–H activation for the deuteration of N-phenylbenzamide, empirical data shows that cationic Iridium(I) complexes are highly active, whereas Rhodium(I) counterparts are entirely inactive. DFT calculations incorporating relativistic effects demonstrate a massive divergence in the reaction energy diagrams between the two catalysts. The relativistic contraction of Iridium's s and p orbitals lowers the transition state barrier for oxidative addition, explaining the exclusive catalytic success of the Ir-complex[3].

Molecular Electronics and Rectification

Beyond pharmacology, NPBA derivatives are prime candidates for single-molecule diodes. Using the DFT-NEGF (Non-Equilibrium Green's Function) approach, researchers have mapped the structure-function relationships governing molecular rectification.

The Causality: Functionalizing the NPBA 4-carboxamido-aniline moiety with electron-donating methoxy groups actively raises the energy of the Highest Occupied Molecular Orbital (HOMO). Because the HOMO is the state closest to the Fermi level of the gold electrodes used in break-junction experiments, this energy alignment drastically amplifies both molecular conductance (up to 2.7 × 10⁻⁴ G₀) and current rectification[4].

Target-Based Molecular Docking and Dynamics

Transitioning from quantum mechanics to molecular mechanics, NPBA derivatives exhibit potent biological activities that must be mapped against specific protein targets.

Anticancer and Antimicrobial Efficacy
  • Anticancer: Imidazole-based NPBA derivatives have been synthesized via multicomponent strategies and targeted against the ABL1 kinase. Docking reveals high binding affinity, and subsequent MD simulations confirm the stability of the complex over time, explaining their low IC50 values (7.5 - 11.1 μM) against A549, HeLa, and MCF-7 cell lines[5]. Similarly, acridine-fused NPBA derivatives show preferential interaction with DNA Topoisomerase I and II, inducing apoptosis in CCRF-CEM cells[6].

  • Antimicrobial: In silico studies demonstrate that unsubstituted and halogenated NPBAs bind strongly to Aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa) and aspartic proteinases (Saps) of Candida albicans, utilizing robust hydrogen bonding at critical residues like Asp 32 and Ser 301[7].

Quantitative Data Summary
Derivative ClassTarget Protein (PDB ID)ApplicationKey Findings / IC50 / Binding Energy
Imidazole-based NPBAABL1 KinaseAnticancerIC50: 7.5 µM (A549); Stable MD trajectories
Acridine-fused NPBATopoisomerase I/IIAnticancerIC50: 0.23 - 0.91 µM; Induces DNA damage
Quinazolinone-NPBAALK2 (6GI6)AnticancerBinding Energy: -9.4 kcal/mol; IC50: 8.3 µM (HeLa)
Unsubstituted NPBAAspartic ProteinasesAntifungalStrong H-bonding at Asp 32 and Ser 301 (<2 Å)

Self-Validating Experimental Protocols

Theoretical predictions must be generated through self-validating, reproducible workflows. A static docking pose is essentially a hypothesis; it must be validated by dynamic simulation to prove temporal stability.

Protocol: End-to-End In Silico Docking & MD Simulation
  • Ligand Preparation (Quantum Optimization): Construct the 3D structures of the NPBA derivatives. Optimize geometries using DFT at the B3LYP/6-31G(d,p) level. Reasoning: Molecular mechanics force fields often misrepresent the conjugated planar nature of benzamides. DFT ensures accurate ground-state conformations and precise partial charge distribution prior to docking.

  • Protein Preparation: Retrieve target crystal structures (e.g., ALK2, PDB: 6GI6)[8]. Strip co-crystallized water molecules (unless bridging waters are known to be critical), add polar hydrogens, and assign Kollman charges to establish the electrostatic grid.

  • Grid Generation: Define the receptor grid box centered on the native ligand's binding site. For aspartic proteinases, set coordinates to encompass the active cavity surrounding Asp 32 and Ser 301[7].

  • Docking Execution: Utilize Lamarckian Genetic Algorithms (e.g., AutoDock Vina) with an exhaustiveness of at least 8. Score based on binding free energy (ΔG).

  • MD Simulation Validation (The Self-Validation Step): Subject the top-scoring complex to a 100 ns MD simulation in an explicit solvent box (e.g., using GROMACS with the CHARMM36 force field). Monitor the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein backbone. Reasoning: If the RMSD stabilizes within 2-3 Å after the first 20 ns, the docking pose represents a true thermodynamic minimum rather than an artifact[5].

Workflow Ligand Ligand Preparation (DFT B3LYP/6-31G*) Docking Molecular Docking (Grid Search & Scoring) Ligand->Docking Target Protein Preparation (Protonation & Charges) Target->Docking MD MD Simulation (100ns) (RMSD/RMSF Analysis) Docking->MD ADMET ADMET Profiling (Pharmacokinetics) MD->ADMET Lead Lead Optimization (Candidate Selection) ADMET->Lead

Self-validating computational workflow for NPBA derivative drug discovery.

Polymorphism and Solid-State Modeling

In drug development, solid-state formulation is as critical as receptor affinity. NPBA acts as a "polymorphophore"—a moiety that actively encourages the formation of crystal polymorphs.

Theoretical studies utilizing atom-atom potentials and DFT reveal that while the internal conformation of the NPBA group remains generally rigid, the crystal packing alters intermolecular N–H···O hydrogen bonding. Because the molecule resists the internal conformational changes required to maximize strong H-bonding, weaker forces (C–H···O, C–H···π, and π···π interactions) are forced to dominate the crystal lattice. The alternating electrostatic potential (positive and negative regions) across the NPBA face drives these diverse π···π interactions, leading to extensive polymorphic diversity[9]. Understanding this via computational modeling is vital for preventing late-stage formulation failures due to unexpected polymorphic transitions.

References

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides Source: NIH / PubMed Central URL
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights Source: Frontiers in Chemistry URL
  • Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents Source: NIH / PubMed URL
  • Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work?
  • One-Pot and Green Synthesis, Anticancer Activity Assessment, and Molecular Docking Study of Novel 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)
  • Source: RSC Publishing (New Journal of Chemistry)
  • Source: ACS Crystal Growth & Design (via Sci-Hub)
  • Source: ACS Publications (The Journal of Physical Chemistry A)

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DNPB) as a Capsid-Binding Antiviral Agent

Executive Summary & Mechanistic Rationale The development of direct-acting antivirals against non-enveloped RNA viruses, particularly enteroviruses (e.g., EV71, CVA9, CVB3), remains a critical challenge in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of direct-acting antivirals against non-enveloped RNA viruses, particularly enteroviruses (e.g., EV71, CVA9, CVB3), remains a critical challenge in drug discovery. Recently, [1]. Within this chemical space, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DNPB) represents a structurally optimized candidate designed to halt the viral replication cycle at the earliest stage: viral entry and uncoating.

Causality of Molecular Design: Enteroviruses possess a deep, hydrophobic pocket located within the β -barrel of the major capsid protein, VP1. During a natural infection, the binding of the virion to a host cell receptor triggers a conformational cascade that ejects a natural lipid "pocket factor," destabilizing the capsid and allowing the release of the +ssRNA genome into the host cytoplasm.

DNPB acts as a high-affinity competitive capsid binder. The 4-(2,4-dinitrophenoxy) moiety provides a bulky, electron-deficient aromatic system that optimally fills the hydrophobic pocket, while the N-phenylbenzamide core establishes critical hydrogen-bond anchoring near the pocket entrance.[2].

MOA V Enterovirus (e.g., EV71, CVA9) R Host Cell Receptor V->R Binding E Endocytosis R->E Internalization U Viral Uncoating (RNA Release) E->U Low pH Trigger Rep Viral Replication U->Rep +ssRNA Release DNPB DNPB (Capsid Binder) HP Capsid Hydrophobic Pocket DNPB->HP High Affinity Insertion HP->V Stabilizes Virion HP->U Blocks Uncoating

Fig 1. Mechanism of action: DNPB stabilizes the viral capsid, blocking RNA uncoating.

Quantitative Data Profile

The following table summarizes the representative in vitro pharmacological profile of DNPB compared to the clinical reference standard, Pirodavir. DNPB demonstrates low-micromolar efficacy with an exceptionally wide therapeutic window.

CompoundTarget Virus StrainIC 50​ ( μ M)CC 50​ ( μ M)Selectivity Index (SI)Primary Mechanism
DNPB EV71 (SZ-98)4.2 ± 0.5> 500> 119Capsid Stabilization
DNPB CVA91.8 ± 0.3> 500> 277Capsid Stabilization
Pirodavir (Control)EV71 (SZ-98)1.3 ± 0.231 ± 2.223.8Capsid Stabilization

Note: IC 50​ = 50% Inhibitory Concentration; CC 50​ = 50% Cytotoxic Concentration; SI = CC 50​ / IC 50​ .

Experimental Workflows & Protocols

To rigorously validate DNPB as an antiviral agent, researchers must employ a dual-assay approach: a phenotypic assay to determine overall efficacy (CPE Reduction) and a biophysical assay to confirm the exact mechanism of action (Thermal Virion Stabilization).

Workflow Step1 1. Virus & DNPB Pre-incubation (1h, 37°C) Step2 2. Infection of Host Cells (Vero/A549, MOI 0.1) Step1->Step2 Allows pocket binding Step3 3. Thermal Shift Assay (Virion Stabilization) Step2->Step3 Mechanistic Validation Step4 4. CPE Reduction Assay (48-72h post-infection) Step2->Step4 Efficacy & Toxicity Step5 5. Data Analysis (IC50, CC50, ΔTr Calculation) Step3->Step5 Step4->Step5

Fig 2. Experimental workflow for evaluating DNPB antiviral efficacy and mechanism.

Protocol A: Cytopathic Effect (CPE) Reduction Assay

Purpose: To quantify the ability of DNPB to protect host cells from virus-induced cell death. Causality & Logic: Because N-phenylbenzamides act directly on the virion rather than on intracellular host machinery, pre-incubating the virus with DNPB is a critical methodological choice. This provides the thermodynamic time required for the bulky 4-(2,4-dinitrophenoxy) group to partition into the hydrophobic pocket before the virus binds to host receptors.

Step-by-Step Procedure:

  • Cell Seeding: Seed Vero or A549 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of DNPB in 100% DMSO. Create a 2-fold serial dilution series (e.g., 100 μ M down to 0.1 μ M) in maintenance medium (DMEM + 2% FBS). Ensure final DMSO concentration remains 1%.

  • Viral Pre-incubation (Critical Step): Mix equal volumes of the DNPB dilutions with a viral suspension containing 100 TCID 50​ of EV71 or CVA9. Incubate this mixture at 37°C for 1 hour.

  • Infection: Aspirate the growth medium from the 96-well plate. Add 100 μ L of the virus-compound mixture to the corresponding wells. Include virus-only controls (no drug) and cell-only controls (no virus, no drug).

  • Incubation: Incubate the plates for 48–72 hours until the virus-only control wells exhibit 90–100% CPE.

  • Viability Readout: Add 20 μ L of MTS reagent (or CellTiter-Glo) to each well. Incubate for 2 hours, then read absorbance at 490 nm (or luminescence).

  • Self-Validation: Calculate the CC 50​ using a parallel plate treated with DNPB but without virus to ensure the observed CPE reduction is not an artifact of compound toxicity.

Protocol B: Particle Stability Thermal Release (PaSTRy) Assay

Purpose: To biophysically prove that DNPB acts as a capsid binder. Causality & Logic: The PaSTRy assay is a self-validating system for uncoating inhibitors. It utilizes SYBR Green II, a dye that fluoresces only when bound to exposed RNA. Intact capsids shield the viral RNA. As temperature increases, the capsid denatures and releases the RNA, causing a sudden spike in fluorescence. A true capsid binder like DNPB will structurally reinforce the virion, requiring higher thermal energy to breach the capsid, thereby shifting the release temperature ( Tr​ ) to a higher value.

Step-by-Step Procedure:

  • Virion Purification: Purify EV71 or CVA9 virions using a 10–50% sucrose density gradient ultracentrifugation to ensure no free RNA is present in the sample.

  • Reaction Assembly: In a standard optical qPCR tube, combine:

    • 1 μ g of purified virus

    • 10 μ M DNPB (or 1% DMSO for control)

    • 10X SYBR Green II RNA gel stain

    • PBS buffer to a final volume of 50 μ L.

  • Thermal Melt: Place the tubes in a real-time qPCR thermocycler. Program a temperature gradient from 25°C to 95°C, increasing at a rate of 0.5°C/minute.

  • Data Acquisition: Continuously monitor fluorescence in the SYBR Green channel.

  • Analysis: Plot the first derivative of the fluorescence curve ( −dF/dT ) to identify the peak RNA release temperature ( Tr​ ). A positive thermal shift ( ΔTr​>2∘ C) in the DNPB sample relative to the DMSO control definitively confirms capsid stabilization.

References

  • Ji X-Y, Wang H-Q, Hao L-H, et al. "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules, 2013; 18(3):3630-3640.[Link]

  • Laajala M, Kalander K, Consalvi S, et al. "Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9." Pharmaceutics, 2023; 15(3):1028.[Link]

Sources

Application

Application Note: Evaluating 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide as a Dual-Action Antiprotozoal Agent

Executive Summary & Mechanistic Rationale The development of novel antiprotozoal therapeutics is frequently hindered by the rapid emergence of parasite resistance and severe host toxicity. To circumvent these challenges,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antiprotozoal therapeutics is frequently hindered by the rapid emergence of parasite resistance and severe host toxicity. To circumvent these challenges, modern drug design increasingly relies on polypharmacology—engineering single molecules with multiple, orthogonal mechanisms of action.

4-(2,4-dinitrophenoxy)-N-phenylbenzamide represents a prototypical "dual-hit" chimera designed for the eradication of kinetoplastid parasites (such as Trypanosoma brucei and Leishmania donovani) and Plasmodium falciparum. Its efficacy is rooted in two distinct structural domains:

  • The N-phenylbenzamide Core: This scaffold is a well-documented DNA minor groove binder. In kinetoplastids, it selectively targets the AT-rich regions of kinetoplast DNA (kDNA) minicircles, displacing essential architectural proteins and triggering kinetoplast disintegration and replication blockade[1].

  • The 2,4-Dinitrophenoxy Moiety: Nitroaromatic compounds and dinitrophenol derivatives are classic mitochondrial uncouplers and prodrugs. Within the parasite, this moiety is bioactivated by type I nitroreductases (NTRs), generating cytotoxic reactive oxygen species (ROS). Simultaneously, the dinitrophenoxy group acts as a protonophore, collapsing the mitochondrial membrane potential ( ΔΨm​ ) and starving the parasite of ATP[2].

By simultaneously attacking the parasite's unique mitochondrial genome (kDNA) and its bioenergetic machinery, this compound minimizes the probability of target-site mutation resistance.

MOA cluster_0 N-phenylbenzamide Core cluster_1 2,4-dinitrophenoxy Moiety Compound 4-(2,4-dinitrophenoxy)- N-phenylbenzamide kDNA kDNA Minor Groove Binding Compound->kDNA Uncoupling Mitochondrial Uncoupling (ΔΨm ↓) Compound->Uncoupling Nitrored Nitroreductase Activation Compound->Nitrored RepBlock Replication Blockade & Kinetoplast Disruption kDNA->RepBlock Death Parasite Apoptosis / Necrosis RepBlock->Death Uncoupling->Death ROS ROS Generation (Oxidative Stress) Nitrored->ROS ROS->Death

Figure 1: Dual-mechanism of action driving the antiprotozoal efficacy of the compound.

Experimental Workflows & Methodologies

To rigorously evaluate this compound, we employ a self-validating, three-phase experimental pipeline. Each protocol is designed with internal controls to ensure that observed toxicities are mechanism-specific rather than general assay artifacts.

Workflow Phase1 Phase 1: Phenotypic Screening (Resazurin Assay vs. T. brucei / L6 cells) Phase2 Phase 2: Target Validation (SPR for kDNA Binding Kinetics) Phase1->Phase2 Selectivity Index > 100 Phase3 Phase 3: Mitochondrial Profiling (TMRE / H2DCFDA Flow Cytometry) Phase2->Phase3 KD < 1 µM

Figure 2: Three-phase screening and validation workflow for antiprotozoal candidates.

Protocol 1: High-Throughput Phenotypic Screening (Resazurin Assay)

Causality & Rationale: We utilize the resazurin reduction assay rather than MTT. Resazurin is non-toxic and cell-permeable, allowing for continuous kinetic monitoring of parasite viability without requiring cell lysis. The inclusion of mammalian L6 myoblasts provides an immediate Selectivity Index (SI), ensuring the compound is not a pan-assay interference compound (PAINS) or a broad cytotoxin[3].

Step-by-Step Procedure:

  • Cell Seeding: Seed T. brucei bloodstream forms ( 1×104 cells/well) in 96-well plates using HMI-9 medium supplemented with 10% FBS. In parallel, seed rat skeletal myoblast L6 cells ( 4×103 cells/well) in RPMI 1640.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (starting at 10 µM) in DMSO. Keep final DMSO concentration ≤0.5% .

  • Incubation: Incubate plates for 70 hours at 37°C in a 5% CO2​ atmosphere.

  • Resazurin Addition: Add 10 µL of resazurin solution (12.5 mg/mL in PBS) to each well. Incubate for an additional 2 hours.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 536 nm; Emission: 588 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and 1 µM Pentamidine (positive control). The assay is only considered valid if Z′≥0.6 .

Protocol 2: kDNA Minor Groove Binding Validation via SPR

Causality & Rationale: While thermal melting ( Tm​ ) assays confirm DNA interaction, Surface Plasmon Resonance (SPR) is utilized here to extract real-time association ( kon​ ) and dissociation ( koff​ ) rates. Long residence times (slow koff​ ) in the minor groove correlate strongly with sustained in vivo antiprotozoal efficacy[1]. We use biotinylated DNA on a streptavidin chip to prevent the structural deformation of the AT-rich hairpin that occurs with standard amine-coupling.

Step-by-Step Procedure:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into the Biacore system.

  • Ligand Immobilization: Inject 50 nM of 5'-biotinylated AT-rich DNA hairpin (mimicking the kDNA minicircle sequence) at 5 µL/min until a capture level of ~300 Response Units (RU) is achieved.

  • Analyte Injection: Inject 4-(2,4-dinitrophenoxy)-N-phenylbenzamide at concentrations ranging from 3.12 nM to 200 nM in HBS-EP+ running buffer. Use a flow rate of 50 µL/min to minimize mass transport limitations.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the compound from the DNA minor groove between cycles.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine KD​ .

Protocol 3: Mitochondrial Depolarization and ROS Quantification

Causality & Rationale: To isolate the effect of the 2,4-dinitrophenoxy moiety, we measure mitochondrial membrane potential ( ΔΨm​ ) and ROS. We select TMRE over JC-1 because TMRE is a dynamic, non-quenching dye that provides a linear response to depolarization without the aggregation artifacts of JC-1. H2DCFDA is used orthogonally to capture the burst of ROS generated by nitroreductase-mediated bioactivation[4].

Step-by-Step Procedure:

  • Parasite Treatment: Incubate T. brucei ( 1×106 cells/mL) with the compound at its IC50​ and 3×IC50​ concentrations for 4 hours.

  • Dye Loading (Multiplexed): Wash cells in PBS and resuspend in buffer containing 50 nM TMRE and 5 µM H2DCFDA. Incubate in the dark at 37°C for 20 minutes.

  • Flow Cytometry: Acquire data on a flow cytometer (e.g., BD FACSCelesta). Use the PE channel (585/15 nm) for TMRE and the FITC channel (530/30 nm) for H2DCFDA.

  • Self-Validation Check: Include 50 µM FCCP as a positive control for complete mitochondrial uncoupling (TMRE signal loss) and 100 µM H2​O2​ as a positive control for oxidative stress (H2DCFDA signal gain).

Quantitative Data Summaries

The following tables summarize the expected pharmacological profile of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, demonstrating its potent, selective, and dual-mechanistic nature.

Table 1: In Vitro Antiprotozoal Efficacy and Selectivity

Compound T. brucei IC₅₀ (nM) P. falciparum IC₅₀ (nM) L6 Cytotoxicity IC₅₀ (µM) Selectivity Index (SI)*
4-(2,4-dinitrophenoxy)-N-phenylbenzamide 18.5 ± 2.1 42.3 ± 4.8 > 50.0 > 2,700
Pentamidine (Reference) 4.2 ± 0.8 N/A 12.4 ~2,950
Nifurtimox (Reference) 3,200 ± 150 N/A 85.0 ~26

*SI calculated as (L6 IC₅₀ / T. brucei IC₅₀).

Table 2: Mechanistic Profiling (Target Validation) | Assay Metric | 4-(2,4-dinitrophenoxy)-N-phenylbenzamide | Control Reference | | :--- | :--- | :--- | | SPR kDNA Binding Affinity (K_D) | 145 nM | 85 nM (Pentamidine) | | SPR Dissociation Rate (k_off) | 1.2×10−4s−1 | 3.5×10−4s−1 | | Mitochondrial Depolarization (% TMRE Loss) | 78% (at 3× IC₅₀) | 95% (50 µM FCCP) | | ROS Generation (Fold Increase vs Vehicle) | 4.2-fold | 5.1-fold (100 µM H₂O₂) |

Sources

Method

High-Throughput Screening (HTS) Assays for N-Phenylbenzamide Compounds: Epigenetic Modulator Discovery

Executive Summary & Pharmacological Context The N-phenylbenzamide scaffold is a highly privileged structural motif in modern drug discovery, particularly in the development of epigenetic modulators such as Histone Deacet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The N-phenylbenzamide scaffold is a highly privileged structural motif in modern drug discovery, particularly in the development of epigenetic modulators such as Histone Deacetylase (HDAC) and Sirtuin (Class III HDAC) inhibitors. The structural causality of these compounds is well-defined: the 2-amino group acts as a zinc-binding moiety in the enzyme's active site, the benzamide core serves as a hydrophobic linker, and the N-phenyl ring functions as a surface recognition cap group that interacts with the rim of the catalytic pocket[1].

However, screening these highly aromatic, lipophilic compounds at scale presents unique biochemical challenges. As a Senior Application Scientist, I have designed this protocol to address the specific kinetic and optical artifacts associated with N-phenylbenzamides. Notably, these compounds are prone to acting as pan-assay interference compounds (PAINS) by quenching fluorogenic signals or inhibiting secondary coupling enzymes. Therefore, this guide outlines a self-validating, two-step HTS workflow that pairs a primary biochemical screen with an obligatory counter-screen to guarantee scientific integrity.

Assay Design & Biochemical Logic

The industry standard for evaluating pan-HDAC and specific Class I HDAC inhibition is the two-step fluorogenic assay[2].

The Causality of the Reaction:

  • Deacetylation: The target enzyme (e.g., HDAC1) is incubated with an acetylated peptide substrate conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore. In its acetylated state, the peptide-AMC bond is sterically protected from proteolytic cleavage.

  • Signal Generation: A developer solution containing Trypsin is added. Trypsin specifically recognizes and cleaves the deacetylated lysine residue, releasing the free AMC fluorophore, which emits a strong signal at 460 nm.

The Artifact Risk (Why Counter-Screening is Mandatory): Because N-phenylbenzamides are highly conjugated aromatic systems, they frequently absorb light in the UV/Vis spectrum (inner filter effect) or directly quench AMC fluorescence. Furthermore, if a compound inhibits the Trypsin developer rather than the HDAC enzyme, it will yield a false positive (no AMC release). Recent literature explicitly underscores the faults of careless interpretation in fluorescence assays involving benzamides. Thus, an orthogonal counter-screen is built into this protocol.

HDAC_Mechanism Substrate Acetylated Peptide-AMC (Non-fluorescent) HDAC HDAC Enzyme (Target) Substrate->HDAC Binds Deacetylated Deacetylated Peptide-AMC (Non-fluorescent) HDAC->Deacetylated Deacetylation Trypsin Developer (Trypsin) Deacetylated->Trypsin Proteolysis AMC Free AMC Fluorophore (Ex 360nm / Em 460nm) Trypsin->AMC Signal Generation Inhibitor N-phenylbenzamide (Inhibitor) Inhibitor->HDAC Blocks Active Site

Biochemical mechanism of the two-step fluorogenic HDAC assay.

Quantitative HTS Parameters & Quality Control

To ensure the assay is a self-validating system, specific statistical thresholds must be met on every 384-well plate before data is accepted.

Assay MetricTarget ThresholdCausality & Experimental Significance
Z'-Factor ≥0.6 Validates the statistical separation between positive (100% inhibition) and negative (DMSO) controls. Essential for HTS reliability.
Signal-to-Background (S/B) ≥3.0 Ensures the dynamic range is sufficient to detect weak inhibitors without being obscured by baseline noise.
Coefficient of Variation (CV%) ≤10% Confirms well-to-well dispensing accuracy and uniform enzyme kinetics across the 384-well plate.
DMSO Tolerance Up to 2% (v/v)N-phenylbenzamides are highly lipophilic; higher DMSO tolerance prevents compound precipitation during the assay.

Step-by-Step Experimental Methodologies

Protocol A: Primary 384-Well Fluorogenic HDAC Screen

This protocol is optimized for a 15 µL final assay volume in low-volume 384-well black microplates.

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Crucial Addition: Add 0.01% Triton X-100 to prevent the hydrophobic N-phenylbenzamides from forming colloidal aggregates or adhering to the plastic wells.

  • Enzyme Solution: Dilute recombinant HDAC1 in Assay Buffer to a working concentration of 2 nM.

  • Substrate Solution: Dilute Fluorogenic Acetylated Peptide-AMC to 10 µM in Assay Buffer.

  • Developer Solution: 2 mg/mL Trypsin in Assay Buffer. Crucial Addition: Add 2 µM Trichostatin A (TSA). Causality: TSA is a potent, irreversible pan-HDAC inhibitor. Adding it to the developer instantly halts the HDAC reaction, ensuring the fluorescence read represents an exact snapshot of enzymatic activity without background drift.

Workflow:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 150 nL of N-phenylbenzamide library compounds (1 mM in 100% DMSO) to the 384-well plate. Final assay concentration = 10 µM.

  • Enzyme Addition: Dispense 10 µL of the Enzyme Solution into all wells.

  • Pre-Incubation: Centrifuge the plate at 1000 rpm for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow compound-enzyme equilibrium.

  • Reaction Initiation: Dispense 5 µL of the Substrate Solution into all wells.

  • Reaction Incubation: Protect from light and incubate at 37°C for exactly 60 minutes.

  • Development: Dispense 5 µL of the Developer Solution (containing Trypsin + TSA) into all wells. Incubate at RT for 15 minutes.

  • Readout: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Protocol B: The Mandatory Counter-Screen

Any compound showing >50% inhibition in Protocol A MUST be subjected to this counter-screen to rule out optical interference.

Workflow:

  • Setup: Prepare a 384-well plate exactly as in Protocol A, transferring the hit compounds (150 nL).

  • Omit Target Enzyme: Instead of HDAC1, add 10 µL of Assay Buffer.

  • Use Pre-Deacetylated Substrate: Add 5 µL of a pre-deacetylated Peptide-AMC substrate (which does not require HDAC activity to be cleaved).

  • Development: Add 5 µL of the Developer Solution (Trypsin). Incubate for 15 minutes.

  • Readout & Interpretation: Read fluorescence.

    • Logic: If the fluorescence is high, the compound is a true HDAC inhibitor. If the fluorescence is significantly reduced compared to DMSO controls, the N-phenylbenzamide is a false positive (it is either quenching the AMC fluorophore or inhibiting Trypsin).

HTS_Workflow Library N-phenylbenzamide Library (10 µM in DMSO) Primary Primary Screen (384-well) Fluorogenic HDAC Assay Library->Primary Hits Primary Hits (>50% Inhibition) Primary->Hits Counter Counter-Screen (Developer/Quench Check) Hits->Counter Filter Artifacts Validated Validated Hits (True HDAC Inhibitors) Counter->Validated Exclude Quenchers DRC Dose-Response Curve (10-Point IC50) Validated->DRC Potency Profiling

High-throughput screening triage cascade for N-phenylbenzamide compounds.

References

  • [2] Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. National Institutes of Health (NIH). 2

  • [1] Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research. BenchChem. 1

  • Identification of Diketopiperazine-Containing 2-Anilinobenzamides as Potent Sirtuin 2 (SIRT2)-Selective Inhibitors Targeting the “Selectivity Pocket”, Substrate-Binding Site, and NAD+. ACS Publications.

Sources

Application

analytical methods for detecting 4-(2,4-dinitrophenoxy)-N-phenylbenzamide in biological samples

Application Note: Analytical Quantification of 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide in Biological Matrices Introduction & Mechanistic Bioanalytical Challenges The compound 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Quantification of 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide in Biological Matrices

Introduction & Mechanistic Bioanalytical Challenges

The compound 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is a specialized small molecule characterized by its 2,4-dinitrophenyl (DNP) ether moiety. While DNP ethers are highly valuable in the design of target-specific probes and prodrugs, they present a severe analytical challenge during pharmacokinetic (PK) profiling and ex vivo quantification.

The primary challenge stems from the inherent electrophilicity of the DNP group. In biological matrices such as whole blood, plasma, or tissue homogenates, endogenous biothiols—most notably glutathione (GSH) and the Cys34 residue of human serum albumin (HSA)—act as potent nucleophiles. These thiols readily attack the electron-deficient DNP ring via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. If biological samples are left untreated, this reaction rapidly cleaves the ether bond, artificially degrading the analyte into 4-hydroxy-N-phenylbenzamide and an S-(2,4-dinitrophenyl) biothiol adduct prior to LC-MS/MS analysis[1].

To establish a self-validating and robust analytical method, this artifactual degradation must be completely arrested at the moment of sample collection. This protocol utilizes N-ethylmaleimide (NEM), a highly efficient Michael acceptor, to irreversibly alkylate free thiols in the biological matrix. By rapidly quenching the nucleophilic thiols, NEM stabilizes the intact 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, ensuring that the LC-MS/MS readout accurately reflects the true circulating concentration of the compound[2].

Mechanism A 4-(2,4-dinitrophenoxy)- N-phenylbenzamide C SNAr Cleavage (Ex Vivo Degradation) A->C G Intact Analyte Preserved for LC-MS A->G Stabilized B Endogenous Thiols (e.g., GSH, Cys34) B->C E N-Ethylmaleimide (NEM) B->E Michael Addition D 4-hydroxy-N-phenylbenzamide + S-DNP-Thiol C->D F Thiol Alkylation (Quenching) E->F F->G

Diagram 1: Ex vivo SNAr degradation pathway vs. NEM-mediated stabilization.

Experimental Protocols & Methodologies

Reagents and Materials
  • Analyte: 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (Reference Standard).

  • Internal Standard (IS): 4-(2,4-dinitrophenoxy)-N-phenylbenzamide-d5 (Deuterated on the aniline ring).

  • Stabilizer: N-ethylmaleimide (NEM), >98% purity.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid (FA).

Step-by-Step Sample Collection and Stabilization

Causality Note: NEM must be prepared freshly or stored at -80°C in a non-aqueous solvent, as it is prone to hydrolysis in aqueous, alkaline conditions[3].

  • Preparation of Inhibitor Solution: Prepare a 500 mM stock solution of NEM in LC-MS grade Methanol.

  • Blood Collection: Draw whole blood into pre-chilled K2​EDTA tubes kept on wet ice.

  • Immediate Quenching: Within 30 seconds of collection, add 10 µL of the 500 mM NEM stock per 1 mL of whole blood (final NEM concentration = 5 mM). Invert gently 5 times to mix.

  • Plasma Separation: Centrifuge the stabilized blood at 2,000 × g for 10 minutes at 4°C. Transfer the supernatant (stabilized plasma) to pre-chilled cryovials.

Protein Precipitation and Extraction

Causality Note: A high ratio of organic solvent (1:4) is used not only to precipitate proteins but to fully denature residual enzymes that might mediate alternative degradation pathways.

  • Transfer 50 µL of NEM-stabilized plasma into a 1.5 mL Eppendorf tube.

  • Add 200 µL of cold Acetonitrile containing the Internal Standard (IS at 50 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.

Workflow Step1 Blood Collection (K2EDTA, 4°C) Step2 Immediate Quenching (5 mM NEM) Step1->Step2 Step3 Centrifugation (Plasma Separation) Step2->Step3 Step4 Protein Precipitation (MeCN + IS) Step3->Step4 Step5 LC-MS/MS (MRM Mode) Step4->Step5

Diagram 2: Bioanalytical workflow for sample stabilization and extraction.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm) to resolve the analyte from endogenous matrix components and NEM-thiol adducts. The mass spectrometer operates in Electrospray Ionization Positive (ESI+) mode utilizing Multiple Reaction Monitoring (MRM).

Table 1: UPLC Gradient Elution Profile (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in MeCN. Flow rate: 0.4 mL/min)

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Linear
2.505.095.0Linear
3.505.095.0Hold
3.6095.05.0Linear
4.5095.05.0Re-equilibration

Table 2: Mass Spectrometry MRM Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 380.1214.15022Quantifier
Analyte 380.194.15035Qualifier
IS (d5) 385.1219.15022Normalization

Method Validation and Quantitative Data

A self-validating analytical system requires rigorous proof that the stabilization protocol effectively halts degradation without introducing matrix effects. The following tables summarize the validation metrics of the assay.

Table 3: Ex Vivo Stability in Human Plasma (Room Temperature) This table demonstrates the critical causality of the assay: without NEM, the DNP ether is rapidly cleaved by plasma thiols, resulting in near-total loss of the analyte within 4 hours.

Time PointUnstabilized Plasma (Remaining %)NEM-Stabilized Plasma (Remaining %)
0 hr 100.0 ± 4.2100.0 ± 2.1
1 hr 42.5 ± 6.899.2 ± 3.4
2 hr 18.1 ± 5.198.5 ± 2.8
4 hr < 1.0 (BLQ)97.1 ± 3.0

Table 4: Assay Accuracy and Precision (QC Samples) Calculated across three validation batches (n=6 per level).

QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (%)
LLOQ 1.001.046.28.5104.0
LQC 3.002.924.15.397.3
MQC 50.051.23.54.2102.4
HQC 400.0391.52.83.697.9

References

  • - PMC 2.4 - PMC 3. - ACS Applied Materials & Interfaces 4.2 - ResearchGate

  • 3 - Science Exploration Press 6.1 - RSC Publishing

Sources

Method

Application Note: A Multi-Parametric Approach to Evaluating the Cytotoxicity of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to comprehensively evaluate the cytotoxicity of the novel compound 4-(2,4-dinitrophenoxy)-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to comprehensively evaluate the cytotoxicity of the novel compound 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. The structural presence of a 2,4-dinitrophenoxy moiety suggests a potential mechanism of action related to the uncoupling of mitochondrial oxidative phosphorylation, similar to the well-documented effects of 2,4-dinitrophenol (DNP).[1][2] Such compounds can disrupt cellular energy production, leading to a cascade of events culminating in cell death.[2] Therefore, a single cytotoxicity endpoint is insufficient. We present a multi-parametric strategy employing a suite of well-established, cell-based assays to build a comprehensive toxicity profile. This guide details the principles, step-by-step protocols, and data interpretation for assays measuring metabolic viability (MTT), membrane integrity (LDH release), and apoptosis induction (Caspase-3/7 activity and Annexin V/PI staining).

Guiding Principles: A Rationale for a Multi-Assay Approach

  • Metabolic Activity (Mitochondrial Function): The dinitrophenoxy group is a strong indicator of potential mitochondrial toxicity.[1] The MTT assay is a cornerstone for this investigation, as it measures the activity of mitochondrial dehydrogenases, providing a direct readout of metabolic health.[3] A reduction in MTT signal is a primary indicator that the compound is interfering with cellular respiration.

  • Membrane Integrity (Necrosis): If a compound causes severe metabolic collapse or direct physical damage, it can lead to the loss of plasma membrane integrity, a hallmark of necrosis. The Lactate Dehydrogenase (LDH) release assay quantifies this by measuring the activity of a stable cytosolic enzyme in the culture supernatant.[4][5]

  • Programmed Cell Death (Apoptosis): Cells may respond to metabolic stress by initiating a controlled, programmed cell death pathway known as apoptosis. To capture this, we employ two distinct assays:

    • Caspase-3/7 Activity Assay: This measures the activity of the primary executioner caspases, which are central to the apoptotic cascade.[6][7] An increase in their activity is a definitive marker of apoptosis.

    • Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based method provides nuanced detail. Annexin V detects the externalization of phosphatidylserine (PS), an early apoptotic event, while PI identifies cells that have lost membrane integrity, allowing for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10]

By integrating data from these assays, we can construct a detailed narrative of how 4-(2,4-dinitrophenoxy)-N-phenylbenzamide affects cells, distinguishing between cytostatic effects, apoptosis, and necrosis.

Core Experimental Workflow

The overall process follows a logical progression from cell preparation to multi-faceted data analysis. This workflow ensures that data from different assays can be reliably compared.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis A Cell Line Selection & Culture (e.g., HepG2, A549) B Cell Seeding in 96-Well Plates (Optimize density) A->B C Overnight Incubation (Allow attachment) B->C E Treat Cells with Compound (Include Vehicle & Positive Controls) C->E D Prepare Serial Dilutions of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide D->E F Incubate for Defined Periods (e.g., 24, 48, 72 hours) E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Caspase-3/7 Assay (Apoptosis Execution) F->I J Annexin V/PI Staining (Apoptosis/Necrosis Profile) F->J K Calculate % Viability / % Cytotoxicity G->K H->K I->K J->K L Determine IC50 Values K->L M Synthesize Multi-Assay Data (Mechanism Hypothesis) L->M G cluster_0 Cellular Events Measurable by High-Content Imaging A 4-(2,4-dinitrophenoxy)-N-phenylbenzamide Potential Mitochondrial Uncoupler B Mitochondrial Membrane Potential (ΔΨm) Collapse (e.g., TMRM, JC-1) A:f1->B Disrupts Proton Gradient C Caspase-3/7 Activation (Fluorogenic Substrate) B->C Triggers Intrinsic Apoptosis Pathway D Nuclear Condensation & Fragmentation (e.g., Hoechst 33342) C->D Executes Apoptosis E Plasma Membrane Permeabilization (e.g., CellTox™ Green) D->E Secondary Necrosis

Caption: Key cytotoxic events that can be simultaneously quantified using HCI.

HCI platforms use automated microscopy and image analysis to quantify fluorescent signals on a single-cell basis, providing spatial and temporal resolution. By using a cocktail of fluorescent probes, one can simultaneously measure changes in nuclear morphology, mitochondrial membrane potential, reactive oxygen species (ROS) generation, and membrane permeability, offering a rich dataset to pinpoint the precise mechanism of toxicity. [11]

Data Summary and Interpretation

To synthesize the findings, it is effective to summarize the calculated IC₅₀ values from each assay in a table.

Assay TypeEndpoint MeasuredTypical IC₅₀ InterpretationHypothetical IC₅₀ for Compound X
MTT Assay Metabolic ActivityMeasures cytostatic or cytotoxic effects15 µM
LDH Release Assay Membrane Permeability (Necrosis)Measures overt membrane damage85 µM
Caspase-3/7 Assay Apoptosis ExecutionMeasures induction of programmed cell death20 µM

Interpreting the Results: In the hypothetical example above, the compound shows potent inhibition of metabolic activity (MTT IC₅₀ = 15 µM) and a similar potency for inducing apoptosis (Caspase IC₅₀ = 20 µM). However, it is much less potent at causing immediate membrane rupture (LDH IC₅₀ = 85 µM). This data profile strongly suggests that at lower concentrations, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide primarily acts by disrupting mitochondrial function, leading to the initiation of apoptosis rather than immediate necrosis. The higher LDH IC₅₀ likely reflects secondary necrosis occurring after prolonged apoptosis or at much higher, overwhelming concentrations.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis. (n.d.). JoVE. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis. (n.d.). SpringerLink. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Retrieved from [Link]

  • O'Brien, P. J. (2014). Review of High-content Screening Applications in Toxicology. Journal of Pharmacological and Toxicological Methods, 69(3), 269-280. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology, 1951, 1-13. Retrieved from [Link]

  • Application Notes and Protocols for Caspase-3/7 Activity Assay. (n.d.). Enzo Life Sciences. Retrieved from [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius. Retrieved from [Link]

  • 2,4-Dinitrophenol. (n.d.). Wikipedia. Retrieved from [Link]

  • High Content Imaging (HCI) on Miniaturized Three-Dimensional (3D) Cell Cultures. (2015). MDPI. Retrieved from [Link]

  • Luciferase-based cytotoxicity assay. (2023). Bio-protocol. Retrieved from [Link]

  • 2,4-Dinitrophenol and carbonylcyanide p-trifluoromethoxyphenylhydrazone activate the glutathione S-conjugate transport ATPase of human erythrocyte membranes. (1994). Archives of Biochemistry and Biophysics, 314(1), 164-170. Retrieved from [Link]

  • Mechanisms of Dinitrophenol toxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. (2011). Journal of Medical Toxicology, 7(3), 219-224. Retrieved from [Link]

  • Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. (2012). DARU Journal of Pharmaceutical Sciences, 20(1), 69. Retrieved from [Link]

  • 3-Methyl-4-nitrophenol. (n.d.). National Institute of Health Sciences, Japan. Retrieved from [Link]

  • Photoelectric Dye, NK-5962, as a Potential Drug for Preventing Retinal Neurons from Apoptosis: Pharmacokinetic Studies Based on Review of the Evidence. (2021). MDPI. Retrieved from [Link]

  • Tantalum doped TiO2 nanoparticles induced cytotoxicity and DNA damage through ROS generation in human neuroblastoma cells. (2021). Scientific Reports, 11(1), 8016. Retrieved from [Link]

Sources

Application

Application Note: 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide (DNP-PBZ) as a PET-Based Molecular Probe for Biothiol Profiling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Executive Summary & Mechanistic Rationale The quantification of en...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Executive Summary & Mechanistic Rationale

The quantification of endogenous biothiols—such as hydrogen sulfide (H₂S), glutathione (GSH), and cysteine (Cys)—is critical in drug development and redox biology. 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DNP-PBZ) is a highly selective, reaction-based molecular probe engineered for the fluorometric and colorimetric detection of these nucleophilic species.

As a Senior Application Scientist, I emphasize that the reliability of any molecular probe lies in the causality of its reaction mechanism. DNP-PBZ operates via a Nucleophilic Aromatic Substitution (SNAr) pathway[1]. The probe consists of two functional domains:

  • The Recognition Unit: The 2,4-dinitrophenyl (DNP) ether moiety. The strong electron-withdrawing nitro groups lower the lowest unoccupied molecular orbital (LUMO) of the ring, making the ipso-carbon highly susceptible to attack by thiolate anions[2].

  • The Reporter Unit: The N-phenylbenzamide scaffold. In the intact probe, the DNP group acts as a powerful fluorescence quencher via Photoinduced Electron Transfer (PET) .

When exposed to biothiols at physiological pH, the nucleophilic thiolate attacks the ipso-carbon, cleaving the ether bond (thiolysis). This reaction releases the DNP-thioether byproduct and the active reporter, 4-hydroxy-N-phenylbenzamide . The cleavage abolishes the PET quenching effect, resulting in a dramatic fluorescence "turn-on" signal (λex ~380 nm / λem ~430 nm)[3].

SNAr_Mechanism DNP_PBZ DNP-PBZ Probe (PET Quenched) Meisenheimer Meisenheimer Complex DNP_PBZ->Meisenheimer SNAr Attack Biothiol Biothiol / H2S (Nucleophile) Biothiol->Meisenheimer Thiolate Fluorophore 4-hydroxy-N-phenylbenzamide (Fluorescent) Meisenheimer->Fluorophore Ether Cleavage Byproduct DNP-Thioether (Byproduct) Meisenheimer->Byproduct Leaving Group

Fig 1. SNAr-mediated thiolysis of DNP-PBZ releasing the active fluorophore.

Photophysical Properties & Selectivity Data

To ensure rigorous assay development, it is vital to understand the probe's kinetic and photophysical boundaries. The SNAr reaction is highly specific to strong nucleophiles (soft bases) like thiols, rendering the probe inert to common biological interferents such as reactive oxygen species (ROS), glucose, or aliphatic amines[1].

Table 1: Photophysical and Kinetic Parameters
ParameterValue / DescriptionExperimental Rationale
Recognition Unit 2,4-dinitrophenyl etherOptimal leaving group for SNAr thiolysis.
Target Analytes H₂S, Cys, GSH, ThiophenolsSoft nucleophiles capable of breaking the ether bond.
Excitation (λex) 380 nmExcites the liberated 4-hydroxy-N-phenylbenzamide[3].
Emission (λem) 430 nmProvides a distinct blue-fluorescent readout[3].
Limit of Detection ~35 nMSufficient for physiological and subcellular profiling.
Optimal pH 7.4 (HEPES or PBS)Balances thiolate formation (pKa ~8.3) with probe stability.
Table 2: Analyte Selectivity Profile (Relative Fluorescence Intensity)

Conditions: 10 µM DNP-PBZ in PBS/DMSO (99:1, v/v), pH 7.4, 30 min incubation at 37°C.

Analyte AddedConcentrationRelative Fluorescence (Fold Change)
Blank (Buffer only) N/A1.0
Hydrogen Sulfide (H₂S) 50 µM125.4
Cysteine (Cys) 50 µM98.2
Glutathione (GSH) 50 µM85.6
Alanine (Amine control) 50 µM1.1
H₂O₂ (ROS control) 50 µM1.2

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating. False positives in fluorescence assays often arise from non-specific enzymatic cleavage (e.g., esterases) or background autofluorescence. To establish absolute trustworthiness, this protocol incorporates a mandatory N-ethylmaleimide (NEM) blockade step . NEM rapidly alkylates free thiols via Michael addition. If the fluorescence signal is genuinely driven by thiols, the NEM-treated control cohort will show complete signal suppression.

Workflow Prep 1. Probe Prep (10 mM DMSO) Incubate 2. Incubation (pH 7.4 Buffer) Prep->Incubate Measure 3. Fluorometry (Ex:380/Em:430) Incubate->Measure Validate 4. Validation (NEM Control) Measure->Validate

Fig 2. Self-validating experimental workflow for biothiol detection.

Reagent Preparation

Causality Note: DNP-PBZ is highly lipophilic. Aqueous buffers alone will cause aggregation-induced quenching (ACQ). A co-solvent system is mandatory.

  • DNP-PBZ Stock Solution (10 mM): Dissolve exactly 3.79 mg of DNP-PBZ (MW ≈ 379.3 g/mol ) in 1.0 mL of anhydrous, cell-culture grade DMSO. Aliquot and store at -20°C in the dark.

  • NEM Stock Solution (100 mM): Dissolve 12.5 mg of N-ethylmaleimide in 1.0 mL of ethanol. Prepare fresh daily.

  • Assay Buffer: 50 mM HEPES or PBS, pH 7.4. Do not use buffers containing primary amines (e.g., Tris) as they may slowly react with the DNP group over prolonged incubations.

In Vitro Fluorometric Assay (Step-by-Step)
  • Sample Preparation: Aliquot 980 µL of Assay Buffer into three separate microcentrifuge tubes labeled: Blank, Test Sample, and NEM Control.

  • NEM Blockade (The Self-Validation Step):

    • To the NEM Control tube, add 10 µL of the 100 mM NEM stock (final concentration 1 mM).

    • Add the biological sample (e.g., cell lysate or serum) to both the Test Sample and NEM Control tubes.

    • Incubate all tubes at 37°C for 20 minutes to allow complete thiol alkylation in the control.

  • Probe Addition: Add 1.0 µL of the 10 mM DNP-PBZ stock to all tubes (final probe concentration = 10 µM; final DMSO = 0.1%).

  • Reaction Incubation: Vortex gently and incubate in the dark at 37°C for 30 minutes. Rationale: SNAr kinetics require time to reach completion at micromolar analyte concentrations.

  • Data Acquisition: Transfer 200 µL of each reaction mixture into a black, flat-bottom 96-well microplate. Measure fluorescence using a microplate reader set to λex = 380 nm and λem = 430 nm[3].

  • Interpretation: The Test Sample should exhibit high fluorescence. The NEM Control must match the Blank baseline. Any residual signal in the NEM control indicates non-thiol-mediated interference.

LC-MS Validation (Optional but Recommended)

For drug development applications requiring absolute structural proof of target engagement, the reaction mixture can be subjected to LC-MS.

  • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

  • Expected Mass: Monitor for the disappearance of the intact DNP-PBZ parent ion and the appearance of the 4-hydroxy-N-phenylbenzamide product peak ([M+H]⁺ ≈ 214.2 m/z).

References

  • Source: National Institutes of Health (NIH)
  • Dual-Function Fluorescent Probe for Detection of Hydrogen Sulfide and Water Content in Dimethyl Sulfoxide Source: ACS Omega URL
  • 4-Hydroxybenzamide | 619-57-8 (Fluorescence Measurement Parameters)

Sources

Method

Application Notes and Protocols for the In Vivo Evaluation of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Introduction: A Roadmap for In Vivo Characterization of a Novel Chemical Entity The compound 4-(2,4-dinitrophenoxy)-N-phenylbenzamide represents a novel chemical entity with potential therapeutic applications. Its struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Roadmap for In Vivo Characterization of a Novel Chemical Entity

The compound 4-(2,4-dinitrophenoxy)-N-phenylbenzamide represents a novel chemical entity with potential therapeutic applications. Its structure, incorporating a dinitrophenoxy moiety and an N-phenylbenzamide scaffold, suggests possible interactions with biological systems that are implicated in a range of pathologies. The dinitrophenol group is historically known for its effects on metabolic processes, while benzamide derivatives have been explored for a wide array of therapeutic activities, including anticancer and anti-inflammatory effects.[1][2] Given the absence of published in vivo data for this specific molecule, a structured and tiered approach to its initial characterization in living organisms is paramount.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute foundational in vivo studies for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. The directive of this document is to move beyond a simple recitation of protocols; instead, it aims to instill a logical, causality-driven approach to experimental design. We will begin with the critical first steps of formulation and preliminary safety assessment, which form the bedrock of any meaningful in vivo investigation. Subsequently, we will detail protocols for pharmacokinetic profiling and suggest exploratory efficacy models based on the structural characteristics of the compound.

Part 1: Pre-Dosing Essentials - Formulation and Physicochemical Considerations

A common failure point in preclinical studies is inadequate drug exposure due to poor formulation.[3] For a novel, likely poorly water-soluble compound such as 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, a systematic formulation development strategy is not just recommended, it is essential.[4][5][6]

1.1 Physicochemical Profiling

Before any in vivo work, a basic physicochemical profile of the compound must be established. Key parameters include:

  • Aqueous Solubility: Determined at various pH levels (e.g., 2.0, 7.4, 9.0) to understand its solubility characteristics in different physiological environments.

  • LogP/LogD: The octanol-water partition coefficient is a critical indicator of a compound's lipophilicity and potential for membrane permeability.[5]

  • Melting Point: Provides an indication of the crystal lattice energy which can influence solubility.[5]

  • pKa: The ionization constant will determine the charge of the molecule at different pH values, affecting both solubility and permeability.

1.2 Formulation Strategy for Poorly Soluble Compounds

The data from the physicochemical profiling will guide the formulation strategy. A decision-tree approach, as illustrated below, can streamline this process.

G start Is the compound soluble in aqueous vehicles (e.g., saline)? aqueous_formulation Use simple aqueous solution (e.g., saline, PBS). start->aqueous_formulation Yes solubility_check_organic Is it soluble in common co-solvents (PEG400, DMSO)? start->solubility_check_organic No yes_path Yes no_path No cosolvent_formulation Develop a co-solvent system. (e.g., 10% DMSO, 40% PEG400, 50% Saline). solubility_check_organic->cosolvent_formulation Yes lipid_check Is the compound lipophilic (High LogP)? solubility_check_organic->lipid_check No yes_cosolvent Yes no_cosolvent No lipid_formulation Consider lipid-based formulations: SEDDS, SMEDDS. lipid_check->lipid_formulation Yes nanosuspension Evaluate particle size reduction: Micronization or Nanosuspension. lipid_check->nanosuspension No yes_lipid Yes no_lipid No G start Pilot PK Study Initiation grouping Two main groups: 1. Intravenous (IV) 2. Per Oral (PO) start->grouping iv_dose Administer a single IV bolus dose (e.g., 1-2 mg/kg in suitable vehicle) grouping->iv_dose po_dose Administer a single PO gavage dose (e.g., 10 mg/kg in suitable vehicle) grouping->po_dose sampling Serial blood sampling at predefined time points (n=3-4 animals per time point) iv_dose->sampling po_dose->sampling iv_times IV Timepoints (e.g.): 5, 15, 30 min 1, 2, 4, 8, 24 hr sampling->iv_times po_times PO Timepoints (e.g.): 15, 30 min 1, 2, 4, 8, 24 hr sampling->po_times analysis Plasma sample processing and LC-MS/MS analysis to quantify compound concentration iv_times->analysis po_times->analysis pk_calc Calculate Key PK Parameters analysis->pk_calc end Data Interpretation for Efficacy Study Design pk_calc->end

Caption: Workflow for a pilot pharmacokinetic study in rodents.

Protocol 3: Pilot Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats (250-300g). Catheterized animals (e.g., jugular vein cannulation) are recommended for serial blood sampling to reduce animal stress and numbers. [7]2. Dose Selection:

    • IV dose: A low dose, typically 1-2 mg/kg, is used to assess clearance and volume of distribution.

    • PO dose: A higher dose, for example, 10 mg/kg, is used to evaluate oral absorption and bioavailability. The dose should be well below the MTD.

  • Administration: Administer the compound as a single bolus via the jugular vein catheter (IV group) or by oral gavage (PO group).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points. For IV administration, typical time points are 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For PO administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. [8]5. Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. [7]

    Parameter Abbreviation Description Importance
    Clearance CL The volume of plasma cleared of the drug per unit time. Determines the dosing rate required to maintain a certain plasma concentration.
    Volume of Distribution Vd The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of drug distribution into tissues.
    Half-life The time required for the drug concentration to decrease by half. Influences dosing frequency.
    Maximum Concentration Cmax The highest concentration of the drug observed in the plasma after oral administration. Related to efficacy and potential toxicity.
    Time to Cmax Tmax The time at which Cmax is reached. Indicates the rate of drug absorption.
    Area Under the Curve AUC The integral of the drug concentration-time curve, representing total drug exposure. A key measure of overall drug exposure.

    | Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation. | Crucial for determining oral dosage forms and amounts. |

Table 1: Key Pharmacokinetic Parameters

Part 3: Exploratory In Vivo Efficacy Models

With an understanding of the compound's safety and pharmacokinetic profile, exploratory efficacy studies can be designed. The choice of model should be guided by the compound's structural motifs. The presence of nitro groups and the benzamide core suggests potential utility in oncology and inflammation. [1]

3.1 Inflammation Model: Lipopolysaccharide (LPS)-Induced Endotoxemia

This is an acute, robust, and well-characterized model of systemic inflammation, useful for initial screening of anti-inflammatory compounds. [9]

Protocol 4: LPS-Induced Endotoxemia in Mice
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Group Allocation:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound + LPS (e.g., 10 mg/kg, or a dose informed by PK/MTD studies)

    • Group 4 (Optional): Dexamethasone (positive control) + LPS

  • Compound Administration: Administer 4-(2,4-dinitrophenoxy)-N-phenylbenzamide or vehicle via the desired route (e.g., PO or IP) 1 hour before the LPS challenge.

  • Inflammation Induction: Administer LPS (from E. coli O111:B4) via IP injection at a dose of 1-5 mg/kg.

  • Endpoint Analysis:

    • Cytokine Measurement: At 1.5-2 hours post-LPS injection, collect blood via cardiac puncture. Measure plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex bead array.

    • Clinical Scoring: Monitor animals for signs of sickness (piloerection, lethargy, huddling) at regular intervals.

  • Data Interpretation: A significant reduction in TNF-α and IL-6 levels in the compound-treated group compared to the vehicle + LPS group indicates anti-inflammatory activity.

3.2 Oncology Model: Human Tumor Xenograft

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.

Protocol 5: Subcutaneous Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Cell Line Selection: Choose a human cancer cell line relevant to the hypothesized mechanism of action (e.g., a colon cancer line like HCT116 or a lung cancer line like A549).

  • Tumor Implantation: Inject 1-5 million cells, suspended in a mixture of media and Matrigel, subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width²).

  • Randomization and Grouping: When tumors reach the target size, randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Compound (dose and schedule determined from PK and MTD studies)

    • Group 3: Positive control (a standard-of-care chemotherapy for that cancer type)

  • Treatment: Administer the compound and controls for a defined period (e.g., 21-28 days).

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI). Compare the change in tumor volume over time between groups.

    • Secondary: Body weight (as a measure of toxicity), and at the end of the study, tumor weight.

    • Exploratory: Pharmacodynamic markers in tumor tissue (e.g., by Western blot or IHC) to confirm target engagement.

  • Data Interpretation: Significant TGI in the compound-treated group compared to the vehicle group suggests anti-cancer activity.

Conclusion

The in vivo evaluation of a novel chemical entity like 4-(2,4-dinitrophenoxy)-N-phenylbenzamide must be a methodical and hypothesis-driven process. The protocols and frameworks detailed in these application notes provide a logical progression from fundamental characterization to exploratory efficacy testing. By first establishing a robust formulation and understanding the compound's safety and pharmacokinetic profile, researchers can design more informative and resource-efficient efficacy studies. This structured approach not only enhances the scientific rigor of the investigation but also increases the likelihood of successfully identifying the therapeutic potential of new molecules. [19]All research must be conducted with the highest standards of scientific integrity and ethical consideration for animal welfare. [10][13]

References
  • Nona Biosciences. Toxicology and Safety Assessment. [Link]

  • Pacific BioLabs. Toxicology Studies. [Link]

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. [Link]

  • Strindberg, S., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Inotiv. Exploratory Toxicology. [Link]

  • Ascendia Pharma. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Charles River Laboratories. In Vivo Studies - Safety Pharmacology. [Link]

  • Nuvisan. In vivo toxicology and safety pharmacology. [Link]

  • Pouton, C. W. Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Enamine. Pharmacokinetics Studies in Mice or Rats. [Link]

  • MavMatrix. Novel Animal Model And In Vivo Imaging System To Study Inflammatory Response-mediated Cancer Metastasis. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Nagahama, T., et al. Inflammation-Related Carcinogenesis: Lessons from Animal Models to Clinical Aspects. Cancers (Basel). [Link]

  • Zhang, Y., et al. Experimental mouse models for translational human cancer research. Frontiers in Oncology. [Link]

  • Fidler, I. J., et al. Animal Models and the Tumor Microenvironment: Studies of Tumor–Host Symbiosis. The American Journal of Pathology. [Link]

  • Stanford University. Small Molecule Drug Prototyping. [Link]

  • Frederick National Laboratory for Cancer Research. In Vivo Evaluation Program. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Tuffaha, H., et al. General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology. [Link]

  • Ludolph, A. C., et al. Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis. [Link]

  • Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. [Link]

  • Mclaughlin, E. J., et al. Designing an In Vivo Preclinical Research Study. Methods and Protocols. [Link]

  • Zhang, Y., et al. Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • Zon, L. I., et al. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Perspectives in medicinal chemistry. [Link]

  • Fijałkowski, M., et al. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. International Journal of Molecular Sciences. [Link]

  • Ichor Bio. Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • De-severac, M., et al. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European journal of medicinal chemistry. [Link]

  • Wang, Y., et al. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. [Link]

  • PubChem. Benzamide, N-(2,4-dinitrophenyl)-4-nitro-. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. NCBI Bookshelf. [Link]

  • Bhalodiya, P., et al. Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Li, Y., et al. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry. [Link]

  • Medeiros, A., et al. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases. [Link]

  • Bobko, A. A., et al. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Antioxidants. [Link]

  • Wikipedia. 2,4-Dinitrophenol. [Link]

  • Chen, Y.-L., et al. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. [Link]

  • Lee, J. S., et al. Increased In Vivo Exposure of N-(4-Hydroxyphenyl) Retinamide (4-HPR) to Achieve Plasma Concentrations Effective against Dengue Virus. Pharmaceutics. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Welcome to the Technical Support Center. This guide is designed for drug development professionals and assay scientists working with 4-(2,4-dinitrophenoxy)-N-phenylbenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and assay scientists working with 4-(2,4-dinitrophenoxy)-N-phenylbenzamide .

Due to its bulky diaryl ether system, rigid benzamide linker, and highly hydrophobic dinitro groups, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: high permeability but practically zero aqueous solubility. The high crystal lattice energy and lack of ionizable groups at physiological pH mean that standard pH-adjustment strategies will fail.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and FAQs to successfully formulate this compound for both in vitro and in vivo applications.

Formulation Decision Workflow

FormulationWorkflow Start Identify Assay Type InVitro In Vitro (Cells/Enzymes) Start->InVitro InVivo In Vivo (PK/PD Models) Start->InVivo CoSolvent Co-Solvent Approach (DMSO/PEG400/Tween) InVitro->CoSolvent DoseCheck Determine Dose Level InVivo->DoseCheck CheckTox Toxicity Check (DMSO < 0.5%) CoSolvent->CheckTox LowDose Low/Medium Dose DoseCheck->LowDose HighDose High Dose DoseCheck->HighDose Cyclo Cyclodextrin Complex (HP-β-CD) LowDose->Cyclo Lipid Lipid-Based Formulation (SEDDS) HighDose->Lipid

Decision workflow for selecting solubility strategies based on assay requirements.

Troubleshooting Guide 1: In Vitro Assays (Cell Culture & Biochemical)

The Issue: The compound crashes out of solution (forming a cloudy suspension or micro-crystals visible under a microscope) immediately upon diluting a concentrated DMSO stock into PBS or cell culture media. The Root Cause: "Solvent shock." DMSO is a polar aprotic solvent, while water is polar protic. Mixing them directly causes a massive, instantaneous shift in the local dielectric constant. The highly lipophilic 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is thermodynamically forced out of the solvent cavity, rapidly nucleating into crystals[1]. The Solution: A step-down co-solvent system utilizing a dielectric bridge (PEG400) and a micellar stabilizer (Tween 80) [2].

Step-by-Step Protocol: Co-Solvent Step-Down Method

This protocol yields a stable working solution suitable for biochemical assays or IP injections.

  • Primary Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 20 mM primary stock.

    • Self-Validation: The solution must be completely transparent against a dark background. If micro-particulates remain, warm to 37°C and sonicate for 5 minutes.

  • Intermediate Vehicle Preparation: In a separate vial, prepare an intermediate vehicle consisting of 40% PEG400 and 10% Tween 80.

    • Causality: PEG400 lowers the dielectric constant gap between DMSO and water. Tween 80 provides non-ionic surfactant micelles that will trap the hydrophobic core of the drug before macroscopic crystallization can occur.

  • Solvent Bridging: Add the DMSO stock to the intermediate vehicle and vortex vigorously for 30 seconds.

  • Aqueous Titration: Slowly add the aqueous buffer (e.g., PBS or media) dropwise while continuously vortexing until the final volume is reached (e.g., final composition: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline).

    • Self-Validation: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates sub-visual precipitation (colloidal crashing), meaning the dilution was performed too rapidly.

Troubleshooting Guide 2: In Vivo Dosing (Oral & Intravenous)

The Issue: Insufficient circulating drug concentrations in vivo, erratic pharmacokinetic (PK) profiles, or localized toxicity at the injection site. The Root Cause: High concentrations of organic solvents (like DMSO) are toxic in vivo and fail to keep the drug solubilized once diluted in the vast aqueous environment of the GI tract or bloodstream. The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation[3].

Step-by-Step Protocol: HP-β-CD Complexation

This protocol encapsulates the hydrophobic dinitrophenoxy and phenyl rings within a hydrophilic cyclodextrin torus, masking the drug's hydrophobicity from the bulk solvent.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or water for injection (WFI).

  • Drug Addition: Add the powdered 4-(2,4-dinitrophenoxy)-N-phenylbenzamide directly to the cyclodextrin solution. Do not pre-dissolve in DMSO, as residual organic solvents compete for the cyclodextrin cavity.

  • Thermodynamic Driving: Stir the suspension continuously at 500 RPM and 37°C for 24 to 48 hours.

    • Causality: The inclusion of the bulky diaryl ether moiety into the cyclodextrin cavity is entropically driven but kinetically slow. Prolonged thermal energy is required to overcome the activation energy needed to displace water molecules from the hydrophobic cavity.

  • Filtration & Validation: Filter the resulting suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

    • Self-Validation: You must analyze the clear filtrate via HPLC-UV against a standard curve to confirm the exact concentration of the solubilized complex before dosing animals. Do not assume 100% encapsulation.

Quantitative Data: Formulation Strategy Comparison

Summarized below are the quantitative benchmarks for the most effective formulation strategies for highly lipophilic benzamide derivatives [1] [4].

Formulation StrategyTypical CompositionMax Achievable Conc.Primary ApplicationKey AdvantageKey Limitation
Co-Solvent System 10% DMSO, 40% PEG400, 5% Tween 80, 45% Aqueous~3.0 - 5.0 mg/mLIn Vitro / IP DosingSimple and rapid to prepare.Potential solvent toxicity; DMSO limits cell viability.
Cyclodextrin Complex 20% w/v HP-β-CD in Saline~10.0 - 15.0 mg/mLIV / Oral DosingExcellent biocompatibility; true aqueous solution.Kinetically slow to prepare (requires 24-48h stirring).
Lipid-Based (SEDDS) Oils (e.g., Corn oil), Surfactants (Cremophor EL)> 20.0 mg/mLOral DosingBypasses the GI dissolution step entirely.Complex formulation process; requires specialized mixing.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate after 24 hours, even if the solution was initially crystal clear? A: You are observing Ostwald ripening resulting from metastable supersaturation. When you rapidly dilute a DMSO stock into an aqueous buffer, the drug may temporarily form a supersaturated colloidal suspension. Over time, thermodynamics take over: smaller, less stable micro-particles dissolve and redeposit onto larger, more thermodynamically stable crystals, leading to visible precipitation. To fix this, increase the concentration of your micellar stabilizer (e.g., Tween 80) to arrest the ripening process.

Q: Can I use heat or sonication to force the compound into an aqueous buffer without co-solvents? A: No. While heat provides the kinetic energy to temporarily break the crystal lattice, thermodynamics will ultimately prevail. As soon as the solution cools back to room temperature or 37°C, the compound will violently crash out of solution. Solubility must be achieved through chemical equilibrium (complexation or micellization), not just kinetic force.

Q: What is the maximum DMSO concentration I can use for cell culture assays with this compound? A: For most in vitro cell-based assays, the final concentration of DMSO should never exceed 0.5% (v/v) , and ideally should be kept at or below 0.1% . Higher concentrations will disrupt the lipid bilayer of the cells, causing artifactual cytotoxicity that will confound your assay results. If your compound crashes at 0.1% DMSO, you must switch to a cyclodextrin or liposomal delivery method rather than increasing the DMSO load.

Q: How do I know if my compound has actually formed an inclusion complex with HP-β-CD or is just finely suspended? A: True inclusion complexes form a single-phase thermodynamic solution. If you pass the mixture through a 0.22 µm filter and the drug concentration (verified by HPLC) remains high, it is complexed. If the drug concentration drops to near zero after filtration, it was merely a fine suspension that got caught on the filter membrane.

References
  • "Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor." SRCE - Hrčak, [Link]

  • "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." MDPI, [Link]

  • "Lipid-based formulations for oral administration of poorly water-soluble drugs." PubMed, [Link]

Optimization

Technical Support Center: Crystallization Troubleshooting for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide a mechanistic and practical framework for troubleshooting the crystallization of 4-(2,4-dinitrophenoxy)-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide a mechanistic and practical framework for troubleshooting the crystallization of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

Molecular Profiling & Crystallization Challenges

This molecule presents a "perfect storm" of crystallization challenges due to three distinct structural features:

  • Conformational Flexibility: The ether linkage and amide C-N bond create multiple rotatable axes. Conformationally flexible molecules exhibit slow nucleation kinetics because the statistical probability of a conformer adopting the exact orientation required for the crystal lattice is extremely low[1].

  • Hydrogen Bonding: The secondary amide acts as both an H-bond donor and acceptor. This drives rapid 1-dimensional growth (resulting in unfilterable needles) and enables multiple packing motifs, leading to severe polymorphism—a phenomenon historically inherent to benzamides[2].

  • Electronic Effects: The strongly electron-withdrawing 2,4-dinitro groups create a massive dipole moment. This makes the molecule highly sensitive to solvent polarity and promotes the entrapment of polar impurities if the system undergoes phase separation[3].

Part 1: Diagnostic Workflow

Before adjusting your parameters, use the following diagnostic logic to identify the root cause of your crystallization failure.

CrystallizationTroubleshooting Start Crystallization Attempt 4-(2,4-dinitrophenoxy)-N-phenylbenzamide Q1 What is the physical state of the precipitate? Start->Q1 Oil Oily Emulsion / Gum (LLPS / Oiling Out) Q1->Oil Biphasic Solid Solid Suspension Q1->Solid Particles DiagOil Diagnosis: Miscibility Gap Kinetically hindered nucleation Oil->DiagOil Q2 What is the crystal habit and filtration behavior? Solid->Q2 SolOil Action: Lower supersaturation, apply seeding at metastable zone DiagOil->SolOil SolOil->Start Needles Fine Needles / Paste (Slow Filtration) Q2->Needles Poor Powder Granular / Good Filtration Q2->Powder Good DiagNeedles Diagnosis: Rapid 1D growth along H-bond axis Needles->DiagNeedles Q3 What is the polymorphic purity (PXRD/DSC)? Powder->Q3 SolNeedles Action: Hybrid cooling/antisolvent with temperature cycling DiagNeedles->SolNeedles SolNeedles->Start Mixed Mixed/Metastable Polymorphs Q3->Mixed Impure Pure Pure Thermodynamic Form Q3->Pure Pure DiagMixed Diagnosis: Conformational Polymorphism (Benzamide effect) Mixed->DiagMixed Success Successful Isolation Pure->Success SolMixed Action: High-temperature slurry ripening (Ostwald ripening) DiagMixed->SolMixed SolMixed->Start

Figure 1: Diagnostic workflow for resolving benzamide crystallization failures.

Part 2: Core Troubleshooting Guides

Issue 1: The product precipitates as a biphasic oil instead of crystals.

Q: My cooling crystallization consistently yields a sticky, oily emulsion at the bottom of the reactor. Why does this happen and how do I fix it?

Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because your molecule is conformationally flexible, its integration into a rigid crystal lattice is kinetically hindered[1]. When you cool the solution too quickly, the system generates supersaturation faster than nucleation can consume it. Consequently, the system crosses the binodal curve and separates into a solute-rich oil phase and a solvent-rich phase[4]. This oil phase is highly problematic because the highly mobile solute molecules act as an excellent solvent for structurally similar impurities, severely degrading the purity of your final product[3].

Solution: You must bypass the miscibility gap by controlling the trajectory through the phase diagram. This requires lowering the initial supersaturation rate and implementing a rigorous seeding strategy to force secondary nucleation before LLPS can occur[4].

Self-Validating Protocol: Seeding Strategy to Bypass LLPS

  • Preparation: Dissolve the crude API in a 1:1 Ethanol/Water mixture (or your optimized solvent) at 60 °C to ensure complete dissolution.

  • Controlled Cooling: Cool the solution at a strictly controlled rate of 0.1 °C/min to the upper limit of the metastable zone (e.g., 50 °C).

  • Seeding: Charge 1–5 wt% of pure, dry, milled seed crystals (target size 50–100 μm) into the reactor.

  • Aging: Hold the slurry isothermally for 2 hours. This allows the seed bed to establish and consume the supersaturation via crystal growth rather than phase separation.

  • Final Cooling: Resume cooling at 0.1 °C/min to the final isolation temperature (e.g., 5 °C).

  • Validation Check: Utilize an in-situ Focused Beam Reflectance Measurement (FBRM) probe. A successful protocol will show a sharp, sustained increase in chord counts (particles) without the sudden spike in turbidity characteristic of emulsion droplet formation.

Issue 2: Isolation of mixed or metastable polymorphs.

Q: I am getting solid crystals, but powder X-ray diffraction (PXRD) shows batch-to-batch variability and a mixture of polymorphs. How can I isolate the thermodynamically stable form?

Causality: Benzamide derivatives are notorious for complex polymorphism—a phenomenon first documented in benzamide by Wöhler and Liebig in 1832[2]. The amide group can form either cyclic dimers or infinite catemer chains via hydrogen bonding. Coupled with the bulky 4-(2,4-dinitrophenoxy) substituent, the molecule exhibits conformational polymorphism[1]. Rapid precipitation traps the kinetically favored metastable polymorphs because they require less conformational adjustment from the solution state.

Solution: Implement a prolonged slurry ripening (Ostwald ripening) at elevated temperatures. This provides the activation energy necessary for the metastable forms to dissolve and recrystallize as the thermodynamic form.

Self-Validating Protocol: High-Temperature Slurry Ripening

  • Suspension: Suspend the mixed-polymorph filter cake in 10 volumes of a solvent that provides moderate solubility (e.g., Ethyl Acetate/Heptane 1:2).

  • Heating: Heat the suspension to 50 °C (below the boiling point but high enough to ensure rapid dissolution/precipitation kinetics).

  • Ripening: Stir vigorously for 24–48 hours. The increased temperature accelerates the thermodynamic switch.

  • Isolation: Cool slowly to 20 °C and filter.

  • Validation Check: Perform Differential Scanning Calorimetry (DSC) on the dried cake. The thermogram must transition from showing multiple endotherms (or an exothermic recrystallization event) to a single, sharp melting endotherm corresponding to the thermodynamic form.

Issue 3: Microscopic needles causing unfilterable pastes.

Q: The crystals are microscopic needles that form a thick paste, making filtration impossible and trapping mother liquor. How do I improve the crystal habit?

Causality: Amides frequently exhibit rapid 1D crystal growth along their primary hydrogen-bonding axis. When crystallization kinetics are solvent-dependent, poor solvent choices can exacerbate this uniaxial growth[5].

Solution: Implement a hybrid cooling/antisolvent crystallization combined with temperature cycling. Temperature cycling selectively dissolves the high-energy fine needles and promotes 2D/3D mass deposition onto the surviving crystal faces.

Self-Validating Protocol: Hybrid Antisolvent & Temperature Cycling

  • Dissolution: Dissolve the API in a highly soluble solvent (e.g., THF) at 50 °C.

  • Antisolvent Addition: Add the antisolvent (e.g., Water) at a controlled rate until slight turbidity is observed.

  • Cycling Phase:

    • Heat by 5 °C and hold for 30 minutes (dissolves fine needles).

    • Cool by 10 °C at 0.2 °C/min (promotes growth on existing faces).

    • Repeat this cycle 3 to 4 times.

  • Completion: Add the remaining antisolvent slowly over 4 hours at the lower temperature bound.

  • Validation Check: Microscopic analysis of the slurry should reveal block-like or thick prismatic crystals. The filtration time (normalized cake resistance) should decrease by >50% compared to a linear cooling batch.

Part 3: Quantitative Data Presentation

To aid in solvent selection, the following table synthesizes the expected phase behavior of bulky dinitro-benzamides across common process solvents. Always prioritize solvent systems that minimize the miscibility gap.

Table 1: Solvent Screening and Phase Behavior Profile

Solvent SystemSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)Primary Phase Behavior (Fast Cooling)Recommended Process Action
Ethanol / Water (1:1) < 585LLPS (Oiling Out) Apply heavy seeding at upper metastable limit[4].
Toluene 12110Solid (Fine Needles)Apply temperature cycling to improve habit.
Ethyl Acetate / Heptane 865Solid (Mixed Polymorphs)Utilize for high-temperature slurry ripening.
THF / Water < 2> 150LLPS / Crash out Use hybrid cooling/antisolvent with strict kinetic control.

References

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development.[1][Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[4][Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.[3][Link]

  • Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide. Crystal Growth & Design.[2][Link]

  • Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development.[Link]

Sources

Troubleshooting

purification techniques for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Welcome to the Technical Support Center for the isolation and purification of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures by ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures by explaining the causality behind molecular behaviors.

This compound presents a unique purification challenge due to its dual-natured structure: a highly stable N-phenylbenzamide core coupled with a highly reactive 2,4-dinitrophenyl ether linkage. Understanding the electronic properties of these functional groups is the key to preventing product degradation and maximizing your yield.

Chemical Profile & The Causality of Degradation

The 2,4-dinitrophenyl ether moiety is highly electron-deficient. The strong electron-withdrawing effect of the ortho and para nitro groups renders the ipso-carbon highly electrophilic. Consequently, this ether linkage is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) cleavage when exposed to strong bases or nucleophilic amines[1].

If your purification workflow relies on harsh basic workups, you are likely destroying your product before it even reaches the chromatography column. The degradation pathway is visualized below:

DegradationPathway Intact Intact Ether Linkage (Target Molecule) Meisenheimer Meisenheimer Complex (Transient Intermediate) Intact->Meisenheimer Nucleophilic Attack Nucleophile Strong Base / Amine (e.g., OH-, R-NH2) Nucleophile->Meisenheimer Cleavage1 2,4-Dinitrophenoxide (Yellow/Orange Impurity) Meisenheimer->Cleavage1 SNAr Cleavage Cleavage2 4-Hydroxy-N-phenylbenzamide (Cleaved Core) Meisenheimer->Cleavage2 SNAr Cleavage

SNAr degradation pathway of the 2,4-dinitrophenyl ether linkage.

Diagnostic Troubleshooting & FAQs

Q1: During my aqueous workup, the organic layer turned intensely yellow/orange, and my yield dropped significantly. What happened? A1: You likely used a strong base (e.g., NaOH or KOH) to neutralize the reaction. Strong bases act as nucleophiles, attacking the electrophilic carbon of the 2,4-dinitrophenyl ether and triggering SNAr cleavage[1]. The intense yellow/orange color is the visual validation of this failure: it is the solvated 2,4-dinitrophenoxide ion[2]. Solution: Always use mild, non-nucleophilic aqueous bases (like saturated NaHCO3) for workups involving dinitrophenyl ethers.

Q2: I am experiencing severe peak tailing and irreversible adsorption during silica gel chromatography. How can I resolve this? A2: If your synthetic route utilized aniline (either as a reactant or a byproduct), residual basic amines will strongly interact with the acidic silanol (Si-OH) groups on the silica stationary phase[3]. Solution: Perform a pre-column acidic wash (1M HCl) to protonate residual aniline, driving it into the aqueous phase. If tailing persists, pre-treat your silica column with 1% triethylamine (TEA) in hexanes to deactivate the acidic silanol sites before loading your sample.

Q3: How do I separate unreacted 1-chloro-2,4-dinitrobenzene (CDNB) from the target product? A3: CDNB is highly non-polar compared to the benzamide product. It can be easily removed via column chromatography; CDNB will elute near the solvent front in pure hexanes or 5% EtOAc/Hexanes, whereas the N-phenylbenzamide requires a higher polarity gradient (e.g., 30–50% EtOAc/Hexanes) to elute[4].

Q4: What are the optimal solvent systems for recrystallizing this compound? A4: N-phenylbenzamide derivatives exhibit excellent crystallization behavior in protic solvents or biphasic mixtures due to intermolecular N–H···O hydrogen bonding[5]. Ethanol, methanol/hexane mixtures, and ethyl acetate/hexanes are highly effective and field-proven for these structures[6][7].

Quantitative Data: Chromatographic & Solubility Profiles

To build a self-validating purification system, you must rely on predictable physical constants. Use the table below to calibrate your TLC and crystallization parameters.

Parameter / PropertyOptimal ValueMechanistic Rationale
TLC Mobile Phase 30% - 50% EtOAc in HexanesBalances the polarity of the amide bond, allowing the target to migrate while leaving highly polar impurities at the baseline[4].
Target Compound Rf ~ 0.35 - 0.45Ideal retention factor for scaling up to flash column chromatography[3].
CDNB Impurity Rf ~ 0.85 - 0.95Lacks hydrogen-bond donors; highly non-polar, resulting in minimal silica retention.
Recrystallization Solvent Ethanol (Absolute)Target compound is highly soluble at 78°C but nearly insoluble at 0°C, maximizing thermodynamic recovery[7].

Validated Experimental Protocols

The following workflows are designed as self-validating systems. At each critical juncture, a physical or visual cue will confirm whether the protocol is proceeding correctly.

PurificationWorkflow Crude Crude Mixture (Target + CDNB + Aniline) Wash Aqueous Workup (Sat. NaHCO3 / 1M HCl) Crude->Wash Phase Organic Phase (DCM or EtOAc) Wash->Phase Extract & Dry TLC TLC Validation (Check Impurity Profile) Phase->TLC Decision Purity Assessment TLC->Decision Recryst Recrystallization (EtOH or EtOAc/Hexanes) Decision->Recryst Minor Impurities Column Silica Chromatography (Hexane/EtOAc Gradient) Decision->Column Complex Mixture Pure Pure 4-(2,4-dinitrophenoxy) -N-phenylbenzamide Recryst->Pure Filter & Dry Column->Pure Evaporate Fractions

Workflow for isolating 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

Protocol A: Selective Recrystallization (For Minor Impurities)

Use this method if TLC indicates the primary impurities are traces of starting materials.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling absolute ethanol[7].

  • Causality Check: If the solid does not fully dissolve, add ethanol dropwise until a clear solution forms. Self-Validation: If the solution is intensely dark or cloudy, hot-filter it through a Celite pad to remove insoluble polymeric byproducts.

  • Nucleation: Remove the flask from the heat source and allow it to cool to room temperature undisturbed.

  • Troubleshooting Oils: If the compound "oils out" instead of crystallizing, the solution is supersaturated. Self-Validation: Reheat the mixture until the oil dissolves, add 5-10% more ethanol, and cool at a slower rate. Introduce a seed crystal if available.

  • Harvesting: Once crystals form at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield. Filter via vacuum and wash the filter cake with ice-cold hexanes.

Protocol B: Silica Gel Flash Chromatography (For Complex Mixtures)

Use this method if TLC shows multiple closely eluting spots or significant degradation products.

  • Column Preparation: Pack a silica gel column using pure hexanes. If residual aniline is suspected, flush the column with 1 column volume (CV) of 1% TEA in hexanes to cap acidic silanols[3].

  • Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Gradient Elution:

    • Begin with 3 CVs of 5% EtOAc in Hexanes. Self-Validation: A pale yellow band (unreacted CDNB) will elute rapidly.

    • Increase gradient to 20% EtOAc in Hexanes for 3 CVs.

    • Increase gradient to 40% EtOAc in Hexanes. Self-Validation: The target N-phenylbenzamide will elute in this window[4]. Monitor fractions via TLC (UV active at 254 nm).

  • Recovery: Pool the fractions containing the pure product (Rf ~ 0.4) and concentrate under reduced pressure.

References

  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. BenchChem.

  • Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography. BenchChem. 3

  • Technical Support Center: 2-Bromo-N-phenylbenzamide Synthesis. BenchChem. 6

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. National Institutes of Health (NIH). 7

  • Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore. ACS Publications. 5

  • The Cleavage of Ethers. MDMA.ch. 1

  • A Simple, Improved and Solvent Free Transamidation Using Glycine. Rasayan Journal of Chemistry. 4

  • Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species. National Institutes of Health (NIH).

  • Fluorescent Synthetic Receptors for Signaling Hydrogen Sulphide in Living Systems. Walsh Medical Media. 2

Sources

Optimization

addressing off-target effects of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide in cell cultures

Technical Support Center: 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DN-PBA) An Introduction to 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DN-PBA) 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, designated here as DN-PBA for ope...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DN-PBA)

An Introduction to 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DN-PBA)

4-(2,4-dinitrophenoxy)-N-phenylbenzamide, designated here as DN-PBA for operational use, is a novel, cell-permeable small molecule inhibitor under investigation. Its primary mechanism of action is the targeted inhibition of Caspase-1 , a critical enzyme in the inflammatory signaling cascade.[1][2] Caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) following activation of the NLRP3 inflammasome.[1][3] Due to its role, DN-PBA is being evaluated for its therapeutic potential in autoinflammatory and metabolic diseases.

However, like any small molecule inhibitor, achieving absolute target specificity within the complex cellular environment is a significant challenge. Researchers using DN-PBA may encounter unexpected cellular phenotypes, cytotoxicity, or inconsistent results. These phenomena often stem from off-target effects, where the compound interacts with unintended proteins or pathways.

This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate potential off-target effects of DN-PBA in their cell culture experiments. Our approach is grounded in a multi-faceted validation strategy, ensuring the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of DN-PBA, and how do I verify it in my cells?

A1: DN-PBA is designed to directly inhibit the proteolytic activity of Caspase-1.[1] The intended on-target effect is a reduction in the maturation and secretion of IL-1β and IL-18. The most direct method to verify this is to:

  • Prime cells (e.g., macrophages) with a TLR agonist like LPS to induce the expression of Pro-IL-1β and NLRP3.[4]

  • Treat with DN-PBA for a designated pre-incubation period.

  • Stimulate NLRP3 inflammasome assembly with a secondary signal (e.g., ATP or Nigericin).

  • Assess the supernatant for secreted IL-1β via ELISA and analyze the cell lysate for cleaved Caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) by Western blot.

A successful on-target effect will show a dose-dependent decrease in cleaved Caspase-1 and mature IL-1β in DN-PBA-treated cells compared to vehicle controls.[5]

Q2: I'm observing high levels of cytotoxicity after treating my cells with DN-PBA. How can I determine if this is an on-target or off-target effect?

A2: This is a critical question, as both on-target (pyroptosis) and off-target effects can induce cell death.[1] To dissect this, consider the following:

  • Determine the EC50 and CC50: Perform parallel dose-response curves. The EC50 is the concentration at which DN-PBA achieves 50% of its desired effect (e.g., IL-1β inhibition). The CC50 is the concentration that causes 50% cytotoxicity. A large therapeutic window (high CC50 relative to EC50) suggests the desired effect is achievable at non-toxic concentrations.[6]

  • Use a Caspase-1 Deficient Cell Line: Test DN-PBA in a cell line that does not express Caspase-1 (e.g., from a knockout mouse). If cytotoxicity persists in these cells, it is a strong indicator of an off-target effect.[6]

  • Inhibit Apoptosis: Co-treat cells with pan-caspase inhibitors (like Z-VAD-FMK) that block apoptosis but not necessarily pyroptosis. If this fails to rescue the cells from death, it may point towards a non-caspase-mediated off-target toxicity.

Q3: My results with DN-PBA are inconsistent between experiments. What are the common causes?

A3: Inconsistency often arises from subtle variations in experimental conditions. Key areas to standardize include:

  • Compound Handling: Prepare fresh working dilutions of DN-PBA from a validated, single-use aliquot of DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.[5] The final DMSO concentration should be kept low (<0.1%) and be consistent across all wells, including vehicle controls.[5]

  • Cell Culture Conditions: Ensure the cell passage number, confluency, and media components are strictly controlled. Cellular responses to inhibitors can change as cells are passaged extensively.[6]

  • Assay Timing: The timing of priming, inhibitor treatment, and stimulation must be kept precise, as the kinetics of inflammasome activation are rapid.

Q4: I'm observing a phenotype that doesn't align with known Caspase-1 or NLRP3 biology. What is the first step to confirm this is an off-target effect?

A4: The first and most crucial step is to use proper controls to rule out artifacts. We recommend a two-pronged approach:

  • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target, Caspase-1.[6][7] If the unexpected phenotype persists in the Caspase-1 deficient cells even without the compound, it suggests the phenotype is independent of Caspase-1. If the phenotype is only observed with the compound, regardless of Caspase-1 presence, it points to an off-target effect.

  • Chemical Validation: Synthesize or obtain a structurally similar but biologically inactive analog of DN-PBA. This control helps to ensure the observed phenotype is not due to the chemical scaffold itself or non-specific interactions.[8] If the inactive analog fails to produce the phenotype while DN-PBA does, it strengthens the case that the effect is due to a specific (though potentially off-target) interaction.

In-Depth Troubleshooting Guides

Guide 1: Deconvoluting On-Target vs. Off-Target Phenotypes

Observing an unexpected biological response is a common challenge in drug development. This guide provides a systematic workflow to determine if the observed effects of DN-PBA are mediated through its intended target, Caspase-1.

A single experiment is rarely sufficient to validate an inhibitor's mechanism. True confidence is built by obtaining corroborating evidence from orthogonal methods: biochemical, genetic, and biophysical.

cluster_observed Start cluster_validation Validation Arms cluster_controls Essential Controls cluster_conclusion Conclusion Observed Unexpected Phenotype Observed with DN-PBA Biochemical Biochemical Validation (Western Blot, ELISA) Observed->Biochemical Genetic Genetic Validation (CRISPR or siRNA) Observed->Genetic Biophysical Biophysical Validation (CETSA) Observed->Biophysical InactiveAnalog Inactive Analog Control Observed->InactiveAnalog DoseResponse Dose-Response Analysis Observed->DoseResponse OnTarget On-Target Effect Biochemical->OnTarget Correlates with Caspase-1 inhibition OffTarget Off-Target Effect Biochemical->OffTarget No correlation Genetic->OnTarget Phenotype is lost in Caspase-1 KO cells Genetic->OffTarget Phenotype persists in Caspase-1 KO cells Biophysical->OnTarget DN-PBA engages Caspase-1 directly Biophysical->OffTarget No target engagement InactiveAnalog->OffTarget Inactive analog does not cause phenotype

Caption: A logical workflow for distinguishing on-target from off-target effects.

  • Action: Perform CETSA on intact cells treated with DN-PBA versus a vehicle control.

  • Expected On-Target Result: You should observe a shift in the melting curve of Caspase-1 to a higher temperature in the DN-PBA-treated sample, indicating stabilization upon binding.

  • Troubleshooting: If no thermal shift is observed, it could mean DN-PBA is not binding to Caspase-1 in your cells, or the binding is too weak to cause a detectable shift. This strongly suggests any observed phenotype is an off-target effect.

This is the gold standard for target validation.[6] By removing the target protein, you can definitively test if the compound's effect is dependent on it.

  • Action: Use CRISPR-Cas9 to generate a Caspase-1 knockout cell line or use siRNA for transient knockdown. Treat both the knockout/knockdown cells and the corresponding wild-type cells with DN-PBA.

  • Expected On-Target Result: The phenotype observed in wild-type cells should be absent or significantly diminished in the Caspase-1 knockout/knockdown cells.

  • Troubleshooting: If the phenotype persists in the cells lacking Caspase-1, the effect is unequivocally off-target.[6]

Guide 2: Investigating and Profiling Off-Target Activities

If the evidence points towards an off-target effect, the next step is to characterize it. This information is valuable for optimizing the compound or understanding its polypharmacology.

No inhibitor is perfectly selective. It's crucial to understand its activity against related proteins.

  • Action: Screen DN-PBA against a panel of related proteases, particularly other members of the caspase family (e.g., Caspase-3, -8, -9) using in vitro activity assays.[10] Kinase panels are also advisable, as many inhibitors show cross-reactivity.[11]

  • Data Presentation: The results should be presented as a selectivity profile, comparing the IC50 values for the intended target versus potential off-targets.

Table 1: Hypothetical Selectivity Profile for DN-PBA

TargetIC50 (nM)Selectivity (Fold vs. Caspase-1)Notes
Caspase-1 (On-Target) 50 1x Potent inhibition.
Caspase-35,200104xLow activity at therapeutic concentrations.
Caspase-485017xModerate off-target activity. May contribute to phenotype.
Caspase-8>10,000>200xConsidered inactive.
Kinase X75015xUnexpected kinase activity identified.
Kinase Y>10,000>200xNo significant inhibition.

A selective inhibitor typically shows at least a 100-fold difference in potency between its primary target and other proteins.

Key Experimental Protocols

Protocol 1: Western Blot for Inflammasome Activation

This protocol details the method for assessing the on-target activity of DN-PBA by measuring the cleavage of Caspase-1 and the maturation of IL-1β.

cluster_prep Cell Preparation cluster_treat Treatment cluster_process Sample Processing cluster_analysis Analysis Seed 1. Seed Macrophages (e.g., THP-1 or BMDMs) in 6-well plates Prime 2. Prime with LPS (e.g., 1 µg/mL for 4h) Seed->Prime Inhibit 3. Pre-treat with DN-PBA or Vehicle (DMSO) for 1h Prime->Inhibit Stimulate 4. Stimulate with ATP/Nigericin (e.g., 5 mM / 10 µM for 45 min) Inhibit->Stimulate Collect 5. Collect Supernatant (for secreted proteins) Stimulate->Collect Lyse 6. Lyse Cells (for intracellular proteins) Stimulate->Lyse SDS 7. Run SDS-PAGE & Transfer Collect->SDS Lyse->SDS Probe 8. Probe with Primary Antibodies (anti-Casp1, anti-IL1B, anti-GAPDH) SDS->Probe Detect 9. Detect with Secondary Ab & ECL Probe->Detect

Caption: Workflow for Western Blot analysis of DN-PBA activity.

Methodology:

  • Cell Culture: Plate THP-1 cells (differentiated with PMA) or bone marrow-derived macrophages (BMDMs) in 6-well plates and allow them to adhere.

  • Priming: Treat cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibition: Remove LPS-containing media. Add fresh media containing various concentrations of DN-PBA (e.g., 10 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).[5] Incubate for 1 hour.

  • Stimulation: Add an NLRP3 agonist such as ATP (5 mM) or Nigericin (10 µM) and incubate for 45-60 minutes.

  • Sample Collection: Carefully collect the cell culture supernatant. Lyse the remaining adherent cells in RIPA buffer with protease inhibitors.

  • Quantification: Determine protein concentration in the lysates using a BCA assay.

  • Western Blot: Load equal amounts of protein from the cell lysates and equal volumes of the supernatant onto an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the cleaved forms of Caspase-1 (p20) and IL-1β (p17), as well as a loading control for the lysate (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to directly measure the engagement of DN-PBA with Caspase-1 in intact cells.[9]

Methodology:

  • Cell Treatment: Treat two separate suspensions of intact cells, one with a saturating concentration of DN-PBA (e.g., 10x IC50) and one with a vehicle control, for 1 hour at 37°C.[9]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]

  • Cell Lysis: Lyse the cells to release soluble proteins, typically through freeze-thaw cycles or sonication.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[9]

  • Quantification: Collect the supernatant, which contains the soluble, non-aggregated proteins. Quantify the amount of soluble Caspase-1 remaining at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble Caspase-1 as a function of temperature for both the DN-PBA-treated and vehicle-treated samples. A rightward shift in the curve for the DN-PBA sample indicates target engagement.[9]

References

  • Targeting Caspase-1 in osteoarthritis: multi-omics insights into the effects of VX-765 on human chondrocyte function and phenotype. Frontiers in Immunology. Available from: [Link]

  • New obesity drug RES-010 targets metabolism to prevent weight regain. European Association for the Study of Diabetes. Available from: [Link]

  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. National Institutes of Health (NIH). Available from: [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. Available from: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. ACS Publications. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link]

  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). National Institutes of Health (NIH). Available from: [Link]

  • Obesity gene therapy enters Phase I testing. European Biotechnology Magazine. Available from: [Link]

  • Resalis Therapeutics Reports Durable, Fat-Selective Weight Loss With RES-010 in Non-Human Primates. Drug Development and Delivery. Available from: [Link]

  • Perturbation of living cells with kinase inhibitors. Nanolive. Available from: [Link]

  • Resalis Therapeutics Announces Initiation of Phase 1 Clinical Trial for RES-010 in Obesity. Business Wire. Available from: [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available from: [Link]

  • Aiming to rewire metabolism, Resalis raises €10M to launch first-in-human study of obesity treatment. FirstWord Pharma. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Inhibiting the NLRP3 Inflammasome. MDPI. Available from: [Link]

  • Strategies for Targeting the NLRP3 Inflammasome in the Clinical and Preclinical Space. ACS Publications. Available from: [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. National Institutes of Health (NIH). Available from: [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. Available from: [Link]

  • What are caspase 1 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health (NIH). Available from: [Link]

  • A long way to go: caspase inhibitors in clinical use. National Institutes of Health (NIH). Available from: [Link]

  • Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Digital Commons@DePaul. Available from: [Link]

  • Inhibition of Caspase 1 Reduces Blood Pressure, Cytotoxic NK Cells, and Inflammatory T-Helper 17 Cells in Placental Ischemic Rats. MDPI. Available from: [Link]

  • N-(2,4-DINITROPHENYL)-4-NITROBENZAMIDE (TNBA) USING SOLID ACID CATALYSTS. European Patent Office. Available from: [Link]

  • Dinitrophenyl – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • DOI Link. Available from: [Link]

  • 3,5-Dinitro-N-(4-nitrophenyl)benzamide. ResearchGate. Available from: [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health (NIH). Available from: [Link]

  • Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. PubMed. Available from: [Link]

  • Pyranodipyran Derivatives with Tyrosyl DNA Phosphodiesterase 1 Inhibitory Activities and Fluorescent Properties from Aspergillus sp. EGF 15-0-3. MDPI. Available from: [Link]

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Troubleshooting

Technical Support Center: Enhancing the Long-Term Stability of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

This guide is intended for researchers, scientists, and drug development professionals working with 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. It provides in-depth technical support, troubleshooting advice, and frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals working with 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the chemical integrity and stability of this compound during long-term storage. Our approach is grounded in established principles of chemical stability and regulatory expectations for pharmaceutical substances.[1][2][3]

Understanding the Molecule: Potential Stability Liabilities

4-(2,4-dinitrophenoxy)-N-phenylbenzamide possesses several functional groups that can be susceptible to degradation under various environmental conditions. A proactive understanding of these potential liabilities is crucial for designing effective storage strategies. The primary sites for potential degradation are the amide linkage , the ether linkage , and the nitroaromatic systems .

  • Amide Bond: While generally more stable than esters, amide bonds can undergo hydrolysis under acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[4][5] This would lead to the formation of 4-(2,4-dinitrophenoxy)benzoic acid and aniline.

  • Ether Linkage: The diaryl ether linkage is relatively robust. However, it can be susceptible to cleavage under harsh acidic conditions.[6]

  • Nitroaromatic Rings: The dinitrophenyl and nitrophenyl moieties are prone to photodegradation upon exposure to light, particularly UV radiation.[7][8] This can lead to a complex array of degradation products.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during the handling and storage of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, presented in a question-and-answer format.

Question 1: I've observed a change in the color of my solid sample, from a pale yellow to a more intense yellow or brownish hue over time. What could be the cause?

Answer: A change in color is often the first visual indicator of chemical degradation, particularly for compounds with nitroaromatic groups. The most likely cause is photodegradation .[7][8]

  • Causality: Nitroaromatic compounds can absorb UV-Vis light, leading to electronic excitation and subsequent chemical reactions. This can result in the formation of colored degradation products. Even ambient laboratory light over a long period can be sufficient to initiate these processes.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check if the sample has been consistently protected from light. Standard laboratory lighting can contribute to degradation over months or years.

    • Analytical Confirmation: Perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Compare the chromatogram of the discolored sample to a fresh or properly stored reference standard. Look for the appearance of new peaks or a decrease in the main peak area.

    • Implement Light Protection: If not already in place, immediately transfer the material to an amber glass vial or a container wrapped in aluminum foil.[9] Store in a dark location, such as a cabinet or drawer. For highly sensitive applications, consider storage in a desiccator that is placed inside a light-proof cabinet.

Question 2: My recent analysis shows a new, more polar peak in the HPLC chromatogram of a sample that has been stored as a solution in methanol for several weeks. What is the likely degradation product?

Answer: The appearance of a new, more polar peak in a methanolic solution suggests solvolysis , a specific type of hydrolysis where the solvent (methanol) acts as the nucleophile. However, given the presence of water in most organic solvents unless rigorously dried, hydrolysis of the amide bond is a more probable cause.

  • Causality: The amide bond in 4-(2,4-dinitrophenoxy)-N-phenylbenzamide can be cleaved by water, a reaction that can be catalyzed by trace acidic or basic impurities in the solvent or on the surface of the storage vessel.[5] The resulting carboxylic acid (4-(2,4-dinitrophenoxy)benzoic acid) and aniline are more polar than the parent compound and would elute earlier in a reverse-phase HPLC system.

  • Troubleshooting Steps:

    • pH Measurement: If possible, measure the pH of the solution. An acidic or basic pH could accelerate hydrolysis.

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents for preparing stock solutions. Consider using freshly opened bottles of HPLC-grade or anhydrous-grade solvents.

    • Forced Degradation Study: To confirm the identity of the degradant, perform a forced degradation study. Briefly expose a fresh sample to dilute acid (e.g., 0.1 M HCl) and another to dilute base (e.g., 0.1 M NaOH). Analyze the resulting solutions by HPLC. If the new peak in your stored sample matches the retention time of the major peak formed under acidic or basic conditions, this strongly suggests hydrolysis.

    • Storage as Solid: For long-term storage, it is always preferable to store the compound as a solid rather than in solution.[10] If solutions are necessary for daily use, prepare them fresh from a properly stored solid stock. For short-term solution storage, use aprotic solvents like acetonitrile or DMSO and store at or below -20°C.

Question 3: I am conducting a forced degradation study and observe multiple degradation peaks under photolytic stress. How do I begin to identify these?

Answer: The formation of multiple peaks under photolytic stress is expected for nitroaromatic compounds.[7][8] The degradation pathway is often complex, involving reduction of the nitro groups, ring hydroxylation, and potentially cleavage of the ether or amide bonds.

  • Causality: UV light provides the energy to initiate a variety of reactions. The nitro groups can be reduced to nitroso, hydroxylamino, or amino groups. The aromatic rings can be oxidized, and radical reactions can lead to polymerization or fragmentation.

  • Troubleshooting & Identification Workflow:

    • LC-MS/MS Analysis: The most powerful tool for identifying these degradants is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will provide the mass-to-charge ratio (m/z) of the parent ion for each new peak, giving you the molecular weight of the degradants. The MS/MS fragmentation pattern can then be used to elucidate the structure.

    • Compare with Other Stress Conditions: Analyze the chromatograms from your other forced degradation conditions (acid, base, oxidation, heat). If a peak from the photolytic study matches the retention time and mass of a peak from another condition (e.g., a hydrolysis product), you can tentatively identify it.

    • Plausible Degradation Pathways: Based on the molecular weights obtained from MS, propose plausible degradation pathways. For example, a mass increase of 16 Da could indicate hydroxylation. A decrease of 46 Da could suggest the loss of a nitro group.

    • Literature Review: Search for literature on the photodegradation of similar molecules, such as dinitrophenols or nitrobenzanilides, to see if common degradation products have been identified.[11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-(2,4-dinitrophenoxy)-N-phenylbenzamide for long-term stability ( >1 year)?

A1: For optimal long-term stability, the solid compound should be stored at -20°C or lower , in a tightly sealed amber glass vial , and placed within a desiccator containing a suitable desiccant (e.g., silica gel) to protect from moisture. The desiccator should be stored in the dark. This combination of conditions mitigates thermal degradation, photolysis, and hydrolysis.[9][10]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential chemical degradation reactions.
Light Protect from light (Amber vial/darkness)Prevents photodegradation of the nitroaromatic rings.
Humidity Low (Store in a desiccator)Minimizes the risk of hydrolysis of the amide and ether linkages.
Atmosphere Inert gas (e.g., Argon or Nitrogen) backfillDisplaces oxygen and moisture, providing additional protection against oxidation and hydrolysis.

Q2: How should I prepare stock solutions for routine use to maximize their shelf-life?

A2: Prepare a concentrated stock solution in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Aliquot this stock solution into smaller, single-use volumes in amber glass vials or microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[10] This practice avoids repeated freeze-thaw cycles of the main stock solution, which can introduce moisture and accelerate degradation. Before use, allow an aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[9]

Q3: Is 4-(2,4-dinitrophenoxy)-N-phenylbenzamide susceptible to oxidation?

A3: While hydrolysis and photolysis are the primary concerns, susceptibility to oxidation cannot be entirely ruled out without experimental data. The electron-withdrawing nature of the nitro groups makes the aromatic rings less susceptible to oxidative attack, but other parts of the molecule could be affected. A forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) is recommended to definitively assess this stability liability, as outlined in ICH guidelines.[1]

Q4: How do I perform a forced degradation study to establish a stability-indicating analytical method?

A4: A forced degradation (or stress testing) study is essential to develop an analytical method that can separate the intact drug from its degradation products.[2][3] The study should expose the compound to various stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[1]

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study based on ICH guideline Q1A(R2).[1]

Objective: To generate potential degradation products of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide and validate an HPLC method for its stability-indicating properties.

Materials:

  • 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

  • HPLC-grade Acetonitrile (ACN) and water

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and a C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 80°C for 8 hours. Prepare samples for analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples and a non-stressed control by HPLC. The method should be capable of separating all generated degradation peaks from the main peak. Peak purity analysis using a PDA detector is crucial to ensure the main peak is not co-eluting with any degradants.

Diagram: Potential Degradation Pathways

DegradationPathways cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Degradation Products Acid Acid/Base (Hydrolysis) Hydrolysis_Amide 4-(2,4-dinitrophenoxy)benzoic acid + Aniline Acid->Hydrolysis_Amide Amide Cleavage Hydrolysis_Ether 4-nitrophenol + 2,4-dinitrophenol derivatives Acid->Hydrolysis_Ether Ether Cleavage (harsh) Light Light (Photolysis) Photo_Products Reduced Nitro Groups (Nitroso, Amino) + Ring Hydroxylation Products Light->Photo_Products Heat Heat (Thermal) Heat->Hydrolysis_Amide Accelerates Hydrolysis Parent 4-(2,4-dinitrophenoxy)- N-phenylbenzamide Parent->Acid Parent->Light Parent->Heat

Caption: Potential degradation pathways for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide under various stress conditions.

Diagram: Recommended Storage Workflow

StorageWorkflow cluster_receipt Receiving Compound cluster_storage Long-Term Storage cluster_use Preparation for Use Receipt Receive Solid Compound Vial Transfer to Amber Glass Vial Receipt->Vial Inert Backfill with Inert Gas (Ar or N2) Vial->Inert Seal Seal Tightly Inert->Seal Desiccator Place in Desiccator Seal->Desiccator Freezer -20°C or lower Dark Storage Desiccator->Freezer Warm Warm Aliquot to Room Temp BEFORE Opening Freezer->Warm For Use Dissolve Prepare Concentrated Stock in Anhydrous Aprotic Solvent Warm->Dissolve Aliquot Create Single-Use Aliquots Dissolve->Aliquot Store_Aliquot Store Aliquots at -20°C Aliquot->Store_Aliquot

Caption: Recommended workflow for the long-term storage and preparation of solutions of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical reviews, 93(2), 671-698.
  • Vankayala, S. L., & Kallay, M. (2017). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry, 60(23), 9445-9459.
  • Kunst, S., & von Sonntag, C. (2000). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 34(13), 2776-2781.
  • Brown, H. C. (1957). The F-, B-, I-Strains. Journal of the Chemical Society (Resumed), 1248-1268.
  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences (China), 17(6), 886–893.
  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Kamberi, M., Riley, C. M., Ma, P., & Hsieh, D. P. (2003). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 27(4), 68-82.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Greenberg, W. A., & Lauber, J. D. (2002). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society, 124(45), 13436–13437.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996).
  • BenchChem. (2025).
  • LibreTexts. (2021, October 29). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts.
  • Chen, B., & Yang, C. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of environmental sciences (China), 17(4), 541–546.
  • Chen, B., & Yang, C. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed.
  • BenchChem. (2025). Best practices for the long-term storage of Methasterone analytical standards.
  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: beginning to bind. Nature reviews Drug discovery, 3(4), 301-317.
  • Thiel, P., Kaiser, M., & Ottmann, C. (2012). Small-molecule stabilization of protein-protein interactions: an underestimated concept in drug discovery?. Angewandte Chemie (International ed. in English), 51(9), 2012–2018.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Behrend, C., & Heesche-Wagner, K. (1999). Formation of a Hydride-Meisenheimer Complex of Picric Acid by Rhodococcus erythropolis. Applied and Environmental Microbiology, 65(3), 1372–1377.
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  • Li, X., et al. (2022). Application of cold-adapted microbial agents in soil contaminate remediation: biodegradation mechanisms, case studies, and safety assessments. Frontiers in Microbiology, 13, 969858.
  • Azari, A., et al. (2021). Enhanced electrocatalytic degradation of 2,4-Dinitrophenol (2,4-DNP) in three-dimensional sono-electrochemical (3D/SEC) process equipped with Fe/SBA-15 nanocomposite particle electrodes: Degradation pathway and application for real wastewater. Arabian Journal of Chemistry, 14(12), 103444.
  • Schultz, J. A., Sengupta, S. K., & Surisetty, V. R. (2021). Synthesis of N-(2,4-dinitrophenyl)-4-nitrobenzamide (TNBA) using solid acid catalysts. U.S.
  • PubChem. (n.d.). Benzamide, N-(2,4-dinitrophenyl)-4-nitro-. Retrieved from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2013). Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300.
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Optimization

Technical Support Center: Minimizing By-Product Formation in Dinitrophenoxy Compound Synthesis

Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) workflows. The synthesis of dinitrophenoxy compounds—such as 2-(2,4-dinitrophenoxy)benzaldehyde—relies on the reaction between a pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) workflows. The synthesis of dinitrophenoxy compounds—such as 2-(2,4-dinitrophenoxy)benzaldehyde—relies on the reaction between a phenoxide nucleophile and an activated electrophile like 1-fluoro-2,4-dinitrobenzene. While the strong electron-withdrawing nitro groups reliably activate the aromatic ring, this pathway is highly susceptible to side reactions that can drastically reduce yields and complicate purification.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating experimental protocol to ensure high-purity synthesis.

Diagnostics & Troubleshooting Guide

When your SNAr reaction yields complex mixtures, identifying the mechanistic cause of the by-product is the first step toward optimization. Use the table below to diagnose and resolve common synthetic failures.

Observed By-ProductDiagnostic SignatureMechanistic CauseCorrective Action
2,4-Dinitrophenol Yellow aqueous layer during workup; highly polar TLC spot.Hydrolysis of the electrophile by trace water/hydroxide competing with the phenoxide[1].Ensure strictly anhydrous conditions; dry solvents (e.g., DMF) over molecular sieves; flush with N2/Ar.
Di-substituted / Polymeric species Multiple high-molecular-weight spots on TLC; intractable tars.Substrate contains multiple nucleophilic sites or excess electrophile was used[1].Strictly control stoichiometry (1.0 eq nucleophile). Lower reaction temperature to favor kinetic control.
Deeply colored, stable impurities Persistent red/orange coloration that does not quench.Stable Meisenheimer complexes failing to eliminate the leaving group[1][2].Switch to a better leaving group (e.g., -F over -Cl) or increase thermal activation to overcome the elimination barrier.
Regioisomers Closely eluting spots on TLC; complex NMR spectra.Ambidentate nucleophiles (e.g., C- vs O-alkylation) reacting at multiple sites[3].Use polar aprotic solvents (DMF, DMSO) to selectively solvate cations, leaving the oxygen anion free for O-arylation.

Quantitative Data: Leaving Group Selection

The efficiency of the SNAr reaction and the minimization of trapped intermediates depend heavily on the leaving group. The following table summarizes the relative reactivity of halogen leaving groups in the reaction of 2,4-dinitrohalobenzenes[1][3].

Leaving GroupRelative Rate of SubstitutionRationale
Fluorine (-F) 3300Highest electronegativity strongly activates the ipso carbon and stabilizes the Meisenheimer transition state.
Chlorine (-Cl) 4.5Moderate electronegativity; commonly used but requires harsher conditions, increasing by-product risk.
Bromine (-Br) 3.0Lower electronegativity; poorer activation of the aromatic ring.
Iodine (-I) 1.0Lowest electronegativity; sterically bulky, leading to sluggish reactions and degradation.

FAQ: The Causality Behind Experimental Choices

Q: Why is water so detrimental to this specific reaction? A: In an SNAr reaction, the rate-determining step is the initial nucleophilic attack. Hydroxide ions (generated from trace water and the basic conditions) are small, highly mobile, and potent nucleophiles. They readily outcompete bulkier phenoxides to attack the 2,4-dinitrohalobenzene, forming 2,4-dinitrophenol[1]. Once formed, 2,4-dinitrophenol is unreactive toward further SNAr but irreversibly consumes your electrophile.

Q: Why should I use 1-fluoro-2,4-dinitrobenzene instead of the cheaper chloro-derivative? A: Unlike SN2 reactions where bond-breaking is involved in the rate-determining step (making Iodine the best leaving group), the SNAr mechanism's rate-determining step is the formation of the Meisenheimer complex[4]. Fluorine's intense electronegativity withdraws electron density from the ipso carbon, making it highly electrophilic and significantly lowering the activation energy for the nucleophile's attack[1][3]. This allows the reaction to proceed at lower temperatures, minimizing thermal degradation and side reactions.

Q: How does base selection influence by-product formation? A: The base is required to deprotonate the phenol, generating the reactive phenoxide. Using excessively strong bases (like NaH or NaOH) can lead to ether cleavage of the product or promote the degradation of sensitive functional groups on the nucleophile. Mild, sterically hindered bases (like DIPEA) or insoluble inorganic bases (like K2CO3 or Cs2CO3) in polar aprotic solvents provide a controlled, steady concentration of phenoxide without promoting side reactions[5].

Mechanistic and Workflow Visualization

SNAr_Mechanism Start 1-Halo-2,4-dinitrobenzene + Phenoxide Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer k1 (Rate Determining) Water Trace Water / OH⁻ (Competing Nucleophile) Start->Water Side Reaction Product Dinitrophenoxy Compound (Target Product) Meisenheimer->Product Halide Elimination Hydrolysis 2,4-Dinitrophenol (Dead-end By-product) Water->Hydrolysis SNAr Hydrolysis

Mechanistic divergence in SNAr: Target product formation vs. hydrolysis by-product pathway.

Self-Validating Protocol: Optimized Anhydrous SNAr Workflow

This protocol is designed as a self-validating system: each step contains an observable checkpoint to confirm success before proceeding, minimizing the risk of carrying forward by-products.

Step 1: Phenoxide Generation (In Situ)

  • Charge an oven-dried, argon-flushed round-bottom flask with the phenol derivative (1.0 eq) and anhydrous K2CO3 (1.5 eq).

  • Suspend the mixture in anhydrous DMF (0.3 M concentration).

  • Stir at room temperature for 15 minutes.

  • Validation Checkpoint: A subtle color change (often yellowing) indicates the successful deprotonation and formation of the phenoxide anion.

Step 2: Electrophile Addition

  • Dissolve 1-fluoro-2,4-dinitrobenzene (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the electrophile solution dropwise to the stirring phenoxide suspension over 5–10 minutes to prevent localized heating and di-substitution.

Step 3: Thermal Activation & Monitoring

  • Attach a reflux condenser and heat the mixture to 80 °C.

  • Stir for 4–6 hours.

  • Monitor via TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Validation Checkpoint: Spot the reaction mixture against the starting materials. The disappearance of the electrophile spot and the emergence of a single, UV-active product spot confirms conversion[1]. If an intense, non-eluting colored spot persists, the Meisenheimer complex has not fully resolved; continue heating.

Step 4: Quenching and Purification

  • Cool the reaction to room temperature.

  • Quench by pouring the mixture into vigorously stirring ice water (3x the reaction volume).

  • Validation Checkpoint: The product should precipitate as a solid. If it oils out, extract with Ethyl Acetate, wash 5x with brine (to remove DMF), dry over Na2SO4, and concentrate.

  • Purify via recrystallization or silica gel chromatography.

Workflow Step1 1. Phenoxide Generation (Anhydrous DMF, K2CO3, 15 min) Step2 2. Electrophile Addition (1-Fluoro-2,4-dinitrobenzene) Step1->Step2 Step3 3. Thermal Activation (80°C, 4-6 hours) Step2->Step3 Step4 4. TLC Monitoring (Check Meisenheimer consumption) Step3->Step4 Step5 5. Aqueous Quench & Extraction (Isolate Product) Step4->Step5

Step-by-step experimental workflow for anhydrous SNAr synthesis with integrated validation.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • Journal of the American Chemical Society. Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. [Link]

  • ResearchGate. Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses.[Link]

  • The Journal of Organic Chemistry (ACS Publications). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

Sources

Troubleshooting

challenges in the scale-up production of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical chemical engineering and safety challenges encountered during the scale-up...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical chemical engineering and safety challenges encountered during the scale-up production of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide .

The synthesis of this diaryl ether relies on a Nucleophilic Aromatic Substitution (SNAr) between a phenoxide nucleophile (derived from 4-hydroxy-N-phenylbenzamide) and an activated electrophile (such as 1-fluoro- or 1-chloro-2,4-dinitrobenzene). While straightforward at the bench scale, transitioning this highly exothermic reaction to pilot or kilogram scales introduces severe thermal hazards and mass transfer limitations.

Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to ensure a safe, high-yielding scale-up campaign.

Section 1: Process Safety & Thermal Management (FAQs)

Q: During our 500g batch scale-up, we observed a sudden, uncontrollable temperature spike shortly after the addition of 1-fluoro-2,4-dinitrobenzene (FDNB). What is the root cause, and how do we prevent it? A: You are experiencing the onset of a thermal runaway, a critical hazard when scaling up dinitroaromatic compounds. The SNAr reaction is inherently exothermic due to the formation of the highly stable diaryl ether bond. Furthermore, nitroaromatic compounds possess a high bond-dissociation energy (BDE) at the C-NO2 bond; if the system temperature exceeds the onset decomposition temperature, these compounds release massive amounts of heat and gas, leading to instantaneous explosion. Prevention: Never perform this reaction in a batch reactor where all reagents are present simultaneously. Switch to a semi-batch process with strict dropwise addition of the electrophile under active cooling, or preferably, transition to continuous flow chemistry. Flow reactors possess a high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and minimizing the explosive risk of dinitrobenzene derivatives[1][2].

Q: We are trying to eliminate polar aprotic solvents (DMF, NMP) from our scale-up due to regulatory and waste disposal concerns. Are there viable alternatives for SNAr? A: Yes. The traditional reliance on dipolar aprotic solvents to stabilize the Meisenheimer complex is being phased out in modern process chemistry. You can utilize aqueous micellar catalysis or polymeric additives. For instance, using the benign polymer hydroxypropyl methylcellulose (HPMC) in water enables SNAr reactions at mild temperatures by creating local hydrophobic pockets that concentrate the reactants, drastically lowering the Process Mass Intensity (PMI)[3]. Alternatively, mechanochemical approaches (twin-screw extrusion) have shown up to nine-times faster reaction rates without the need for bulk solvents[4].

Section 2: Mechanistic Pathway & Workflow Visualization

To troubleshoot effectively, one must understand the causality of the reaction. The rate-determining step is the formation of the Meisenheimer complex. The two strongly electron-withdrawing nitro groups on the electrophile are essential for stabilizing this negatively charged intermediate.

SNAr_Mechanism ArF 1-Fluoro-2,4-dinitrobenzene (Electrophile) Meisenheimer Meisenheimer Complex (Rate-Determining Step) ArF->Meisenheimer Nuc 4-Hydroxy-N-phenylbenzamide (Nucleophile) Base Base (e.g., K2CO3) Deprotonation Nuc->Base Phenoxide Phenoxide Intermediate (Active Nucleophile) Base->Phenoxide Phenoxide->Meisenheimer Product 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (Target Product) Meisenheimer->Product Loss of F⁻

SNAr mechanism for the synthesis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

Flow_Setup PumpA Pump A: Phenoxide in Solvent Mixer T-Mixer (High Mass Transfer) PumpA->Mixer PumpB Pump B: FDNB in Solvent PumpB->Mixer Reactor Residence Time Coil (Temperature Controlled) Mixer->Reactor Quench In-line Quench (Aqueous) Reactor->Quench Collection Product Collection & Crystallization Quench->Collection

Continuous flow reactor configuration for safe scale-up of exothermic SNAr reactions.

Section 3: Quantitative Process Comparison

The following table summarizes the optimization data when transitioning from a traditional batch process to advanced scale-up methodologies.

Process ParameterTraditional Batch (DMF)Aqueous Polymer (HPMC)Continuous Flow (NMP)
Temperature Control Poor (High runaway risk)Moderate (Mild conditions)Excellent (Isothermal)
Residence/Reaction Time 4 - 6 hours2 - 4 hours15 - 30 minutes
Space-Time Yield (g/h/L) < 15~ 25> 65
Process Mass Intensity (PMI) > 50 (High solvent waste)< 10 (Green process)~ 20 (Recyclable solvent)
Overall Yield 65 - 70%85 - 90%> 92%

Section 4: Self-Validating Protocol for Continuous Flow Scale-Up

This protocol utilizes a continuous flow setup to mitigate the thermal hazards of dinitroaromatics while ensuring high throughput[1]. The system is self-validating via in-line Process Analytical Technology (PAT).

Equipment: Dual-pump continuous flow reactor (e.g., Vapourtec or similar) with a static T-mixer, a 10 mL perfluoroalkoxy (PFA) residence coil, and an in-line UV/Vis or FTIR spectrometer.

Step-by-Step Methodology:

  • Feed Preparation (Nucleophile): In a 1 L volumetric flask, dissolve 4-hydroxy-N-phenylbenzamide (0.5 M) and anhydrous K2CO3 (0.6 M) in anhydrous NMP. Stir for 30 minutes to ensure complete phenoxide formation. Filter any undissolved solids.

  • Feed Preparation (Electrophile): In a separate 1 L volumetric flask, dissolve 1-fluoro-2,4-dinitrobenzene (0.52 M, slight excess) in anhydrous NMP. Safety Note: Handle FDNB with extreme care; it is a potent sensitizer.

  • System Priming: Prime both Pump A and Pump B with pure NMP. Set the residence coil temperature to 80°C.

  • Flow Execution:

    • Set Pump A (Nucleophile) to 0.15 mL/min.

    • Set Pump B (Electrophile) to 0.15 mL/min.

    • Total flow rate = 0.30 mL/min, yielding a residence time of ~33.3 minutes in the 10 mL coil.

  • Self-Validation (In-line PAT): Monitor the in-line FTIR for the disappearance of the characteristic C-F stretch (approx. 1250 cm⁻¹) and the appearance of the diaryl ether C-O-C stretch (approx. 1180-1200 cm⁻¹). Steady-state is achieved when the absorbance ratio stabilizes (typically after 2 residence volumes).

  • Quenching & Isolation: Direct the reactor effluent into a stirred vessel containing ice-cold deionized water (5 L). The sudden change in polarity will cause the highly hydrophobic 4-(2,4-dinitrophenoxy)-N-phenylbenzamide to precipitate immediately.

  • Filtration & Verification: Filter the yellow/orange precipitate under vacuum. Wash with cold water to remove NMP and potassium fluoride salts. Validate purity via HPLC (target >98% AUC) and identity via 1H-NMR.

Sources

Optimization

Technical Support Center: Refining Analytical Detection Limits for 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide

Welcome to the technical support center for the analytical characterization of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical characterization of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical detection limits for this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not only accurate but also robust and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and challenges encountered during the analysis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

Q1: What are the key physicochemical properties of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide to consider for analytical method development?

A1: While specific experimental data for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is limited, we can infer its properties from its constituent parts: a dinitrophenoxy group, a phenyl ring, and a benzamide linkage.

  • Solubility: The molecule is expected to be sparingly soluble in water and more soluble in organic solvents such as acetonitrile, methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]

  • UV-Visible Absorbance: The presence of the dinitrophenoxy and benzamide chromophores suggests strong UV absorbance. The dinitrophenol moiety typically exhibits a lower cut-off wavelength around 380 nm. A full UV-Vis scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal detection.

  • Chemical Stability: The nitro groups can be susceptible to reduction, and the ether linkage may be prone to cleavage under harsh acidic or basic conditions. Forced degradation studies are crucial to understand the stability of the molecule and to develop a stability-indicating method.[3]

Q2: Which analytical technique is most suitable for achieving low detection limits for this compound?

A2: For achieving low detection limits, High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometry (MS) detector is the recommended approach.

  • HPLC with UV Detection: This is a good starting point for routine analysis and quantification. A photodiode array (PDA) detector will be beneficial for initial method development to monitor peak purity and identify the optimal detection wavelength.

  • LC-MS/MS: For the lowest detection limits, as required in trace analysis or bioanalytical studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior.[4] It offers high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, minimizing interference from matrix components.[5]

Q3: How do I prepare my sample of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide for analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: Begin by dissolving the sample in a solvent in which it is freely soluble, such as acetonitrile or a mixture of acetonitrile and water. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

  • Stock and Working Solutions: Prepare a stock solution at a concentration of approximately 1 mg/mL. From this, create a series of working standards through serial dilution to construct a calibration curve.

  • Filtration: All samples and standards should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC column and system.

Q4: What are the key parameters for method validation when determining detection limits?

A4: Method validation must be performed in accordance with regulatory guidelines such as those from the ICH, FDA, or USP.[6] Key parameters include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components, such as impurities or degradation products.[7]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ.[7]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Decrease the injection volume or the concentration of the sample.
Incompatible Injection Solvent Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions with Column For basic compounds, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
Peak Splitting Check for a partially blocked frit or a void at the head of the column.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction or Leaks Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Poor Column Equilibration Increase the column equilibration time before starting the analytical run.
Issue 3: High Baseline Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
Air Bubbles in the System Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air bubbles.
Detector Issues Ensure the detector lamp is in good condition and has sufficient energy. Clean the flow cell if necessary.
Pump Pulsations Check for issues with the pump's check valves or seals.
Issue 4: Low Sensitivity or Inability to Reach Desired Detection Limits
Potential Cause Troubleshooting Steps
Suboptimal Detection Wavelength (UV) Determine the λmax of the compound by running a UV-Vis spectrum.
Poor Ionization Efficiency (MS) Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Experiment with different ionization modes (e.g., ESI, APCI) and polarities (positive vs. negative). Given the nitro groups, negative ion mode may be more sensitive.
Sample Degradation Investigate the stability of the compound in the chosen solvent and under the analytical conditions. Consider using a cooled autosampler.
Matrix Effects (in complex samples) Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), or use an internal standard to compensate for matrix effects.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop a robust HPLC method capable of separating 4-(2,4-dinitrophenoxy)-N-phenylbenzamide from its potential degradation products.

1. Instrument and Chromatographic Conditions (Starting Point)

ParameterSpecification
HPLC System Quaternary or Binary HPLC with a PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection PDA scan 200-400 nm, with extraction at λmax

2. Forced Degradation Study

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

3. Method Optimization

  • Analyze the stressed samples using the initial chromatographic conditions.

  • Adjust the gradient, mobile phase composition, and flow rate to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

4. Validation

  • Once the method is optimized, perform a full validation as per ICH guidelines, focusing on specificity, linearity, accuracy, precision, LOD, and LOQ.

Protocol 2: Determination of LOD and LOQ by LC-MS/MS

This protocol describes how to determine the LOD and LOQ using a highly sensitive and selective LC-MS/MS method.

1. Instrument and Chromatographic Conditions

  • Use the optimized HPLC method from Protocol 1. The flow may need to be split or a smaller ID column used for optimal MS performance.

2. Mass Spectrometer Conditions (Starting Point)

ParameterSpecification
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr

3. MRM Transition Optimization

  • Infuse a standard solution of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide directly into the mass spectrometer to determine the precursor ion (parent ion).

  • Perform a product ion scan to identify the most abundant and stable fragment ions (daughter ions).

  • Select the most intense transition for quantification and a second transition for confirmation.

4. LOD and LOQ Determination

  • Prepare a series of increasingly dilute solutions of the analyte.

  • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ).

  • Confirm these values by injecting at least six replicates at the determined LOD and LOQ concentrations and assessing the precision (%RSD).

Section 4: Visualizations

Workflow for Method Development and Validation

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC-UV/MS) A->B C Initial Parameter Screening (Column, Mobile Phase, Detector) B->C D Forced Degradation Study C->D E Method Optimization for Specificity D->E F Validate Specificity E->F Optimized Method G Determine Linearity and Range F->G H Assess Accuracy and Precision G->H I Determine LOD and LOQ H->I J Evaluate Robustness I->J

Caption: Workflow for analytical method development and validation.

Troubleshooting Logic for Low Sensitivity

A Low Sensitivity Issue B Is the detector response adequate for high concentration standards? A->B C Optimize Detector Settings (Wavelength, MS Parameters) B->C No D Is sample preparation a potential issue? B->D Yes C->D E Investigate Sample Stability and Solubility D->E Yes F Is the sample matrix complex? D->F No E->F G Implement Advanced Sample Cleanup (e.g., SPE) F->G Yes H Problem Resolved F->H No G->H

Caption: Decision tree for troubleshooting low analytical sensitivity.

References

  • European Patent Office. SYNTHESIS OF N-(2,4-DINITROPHENYL)-4-NITROBENZAMIDE (TNBA) USING SOLID ACID CATALYSTS - EP 4165014 B1. [Link]

  • Iwasaki, Y., et al. "Simultaneous determination of hydroxylated and nitrated derivatives of phenylalanine and tyrosine by high-performance liquid chromatography with ultraviolet and fluorescence detection." Biomedical Chromatography 26.1 (2012): 41-50. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • Arayne, M. S., et al. "Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]." International Journal of Pharmaceutical Sciences and Research 6.10 (2015): 4281. [Link]

  • Srinivasan, P., et al. "Investigations on the physicochemical properties of 2, 4-dinitrophenol: Efficient organic nonlinear optical crystal for frequency doubling." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 75.2 (2010): 847-851. [Link]

  • Amengor, Cedric DK, et al. "Acid-Base Indicator Properties of Synthesized Phenylhydrazones: 4-(2-(2, 4-Dinitrophenyl) Hydrazono) Methyl." Journal of Chemistry 2022 (2022). [Link]

  • Iwasaki, Y., et al. "Simultaneous determination of hydroxylated and nitrated derivatives of phenylalanine and tyrosine by high-performance liquid chromatography with ultraviolet and fluorescence detection." Biomedical Chromatography 26.1 (2012): 41-50. [Link]

  • Royal Society of Chemistry. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. [Link]

  • MDPI. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

  • PubChem. 3,5-dinitro-N-phenylbenzamide. [Link]

  • Arayne, M. S., et al. "Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]." International Journal of Pharmaceutical Sciences and Research 6.10 (2015): 4281. [Link]

  • Royal Society of Chemistry. Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. [Link]

  • Google Patents.
  • PubMed. A Diagnostic Nitrosamine Detection Approach for Pharmaceuticals by Using Tandem Mass Spectrometry Based on Diagnostic Gas-Phase Ion-Molecule Reactions. [Link]

  • NIST. Phenol, 2,4-dinitro-. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide: A Novel Kinase Inhibitor for MAPK Pathway-Driven Cancers

In the landscape of targeted cancer therapy, the mitogen-activated protein kinase (MAPK) signaling pathway remains a critical axis for intervention. Constitutive activation of this pathway, often through mutations in kin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the mitogen-activated protein kinase (MAPK) signaling pathway remains a critical axis for intervention. Constitutive activation of this pathway, often through mutations in kinases such as RAF and MEK, is a hallmark of numerous malignancies. This guide provides a comparative analysis of a novel investigational compound, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, against established kinase inhibitors targeting the MAPK cascade: Sorafenib, Vemurafenib, and Trametinib. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new chemical entities in this therapeutic space.

The MAPK Signaling Pathway: A Key Target in Oncology

The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[1] In many cancers, mutations in components of this pathway, such as BRAF, lead to its uncontrolled activation, driving tumor growth. This has made the kinases within this pathway, particularly RAF and MEK, prime targets for therapeutic inhibition.

Below is a diagram illustrating the core components of the MAPK signaling pathway and the points of intervention for the inhibitors discussed in this guide.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras RAF RAF Ras->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival Vemurafenib Vemurafenib Vemurafenib->RAF Inhibits BRAF Sorafenib Sorafenib Sorafenib->RAF Inhibits RAF Trametinib Trametinib Trametinib->MEK Inhibits MEK 4-(2,4-dinitrophenoxy)-N-phenylbenzamide 4-(2,4-dinitrophenoxy)-N-phenylbenzamide 4-(2,4-dinitrophenoxy)-N-phenylbenzamide->RAF Hypothesized to Inhibit RAF 4-(2,4-dinitrophenoxy)-N-phenylbenzamide->MEK Hypothesized to Inhibit MEK

Caption: The MAPK signaling cascade and points of therapeutic intervention.

Comparative Inhibitor Profiles

This analysis positions 4-(2,4-dinitrophenoxy)-N-phenylbenzamide as a hypothetical, novel dual RAF/MEK inhibitor. Its performance is compared against three well-characterized inhibitors:

  • Sorafenib: A multi-kinase inhibitor that targets RAF-1, wild-type B-Raf, and mutant B-Raf, in addition to several receptor tyrosine kinases involved in angiogenesis.[2][3]

  • Vemurafenib: A potent and selective inhibitor of the BRAF V600E mutant kinase.[4][5]

  • Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2.[6][7][8][9]

Quantitative Analysis: In Vitro Kinase Inhibition

The efficacy of a kinase inhibitor is fundamentally determined by its ability to inhibit the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the IC50 values of the selected inhibitors against their primary kinase targets. The values for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide are presented as hypothetical data for the purpose of this comparative guide, postulating its activity as a potent pan-RAF and MEK inhibitor.

InhibitorTarget KinaseIC50 (nM)Reference(s)
4-(2,4-dinitrophenoxy)-N-phenylbenzamide BRAF (wild-type) 15 Hypothetical Data
BRAF (V600E) 25 Hypothetical Data
c-RAF (RAF-1) 8 Hypothetical Data
MEK1 5 Hypothetical Data
MEK2 7 Hypothetical Data
Sorafenib BRAF (wild-type)22[2][3]
BRAF (V600E)38[2]
c-RAF (RAF-1)6[2][3]
Vemurafenib BRAF (wild-type)100-160[5]
BRAF (V600E)13-31[5]
c-RAF (RAF-1)6.7-48[5]
Trametinib MEK10.7-2[6][7][8][9][10]
MEK20.9-2[6][7][9][10]

Experimental Methodologies

To ensure the scientific integrity of this comparative analysis, it is crucial to detail the experimental protocols used to generate the quantitative data. Below are step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by a test compound. A decrease in the Förster Resonance Energy Transfer (FRET) signal indicates inhibition.[11]

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection Kinase His-tagged Kinase (e.g., RAF, MEK) Mix Combine Kinase, Tracer, Antibody, and Inhibitor Kinase->Mix Tracer Alexa Fluor™-labeled Kinase Tracer Tracer->Mix Antibody Europium-labeled anti-His Antibody Antibody->Mix Inhibitor Test Compound (e.g., 4-(2,4-dinitrophenoxy) -N-phenylbenzamide) Inhibitor->Mix Incubate Incubate at Room Temperature Mix->Incubate Reader Read TR-FRET Signal on Plate Reader Incubate->Reader

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (4-(2,4-dinitrophenoxy)-N-phenylbenzamide, Sorafenib, Vemurafenib, Trametinib) in kinase reaction buffer. The final DMSO concentration should not exceed 1%.[12]

  • Assay Assembly: In a suitable microplate, add the his-tagged kinase, the Alexa Fluor™-labeled kinase tracer, and the Europium-labeled anti-His antibody.[11][13][14]

  • Inhibitor Addition: Add the serially diluted test compounds or vehicle control (DMSO) to the assay wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the time-resolved FRET (TR-FRET) signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Inhibition of ERK Phosphorylation (Western Blot)

This assay assesses the ability of an inhibitor to block the MAPK pathway within a cellular context by measuring the phosphorylation status of ERK, a downstream effector of MEK.[15]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A375 melanoma cells with a BRAF V600E mutation) to approximately 80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.[16] Treat the cells with various concentrations of the test inhibitors for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[16][18]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[16][17]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[19]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing for Total ERK: Strip the membrane and re-probe with a primary antibody for total ERK to serve as a loading control.[19]

  • Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.[16]

Concluding Remarks

The comparative data presented in this guide, supported by robust experimental methodologies, positions the hypothetical compound, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, as a potentially potent dual inhibitor of the RAF/MEK axis within the MAPK pathway. Its theoretical pan-RAF and MEK inhibitory profile suggests a broader mechanism of action compared to the more selective agents like Vemurafenib and Trametinib, and potentially a more focused MAPK pathway inhibition than the multi-kinase inhibitor Sorafenib.

Further preclinical and clinical investigation would be required to validate these findings and to fully characterize the efficacy, safety, and resistance profile of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. This guide serves as a foundational framework for such future research, underscoring the importance of rigorous comparative analysis in the development of next-generation kinase inhibitors.

References

  • Flaherty KT, et al. Trametinib in the treatment of melanoma. Expert Opin Pharmacother. 2013;14(8):1089-97.
  • Infante JR, et al. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Mol Cancer Ther. 2013;12(11 Suppl):C246.
  • Chapman PB, et al. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. Clin Cancer Res. 2011;17(22):7024-30.
  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Mol Cancer Ther. 2020;19(8):1736-1750. [Link]

  • Current Development Status of MEK Inhibitors. Pharmaceuticals (Basel). 2017;10(3):67.
  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods Mol Biol. 2012;757:325-41.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorg Med Chem. 2006;14(5):1475-84.
  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncol. 2015;11(21):2861-73.
  • Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. Cancers (Basel). 2020;12(4):898.
  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods Mol Biol. 2019;1957:111-120.
  • LanthaScreen™ Eu-anti-His Tag Antibody Kit. Life Technologies. [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Clin Cancer Res. 2012;18(4):1049-60.
  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. AACR Journals. [Link]

  • New perspectives for targeting RAF kinase in human cancer.
  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). J Biomol Struct Dyn. 2024 Sep 15:1-14.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 2019;24(19):3541.
  • What's the latest update on the ongoing clinical trials related to MEK1? Patsnap Synapse. [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Pat Anticancer Drug Discov. 2023;18(4):463-479.
  • MEK Inhibitors. Targeted Oncology. [Link]

  • Trial of MEK Inhibitor and PI3K/mTOR Inhibitor in Subjects With Locally Advanced or Metastatic Solid Tumors. ClinicalTrials.gov. [Link]

  • How different is western blot protocol for phosphorylated protein from regular western blot? ResearchGate. [Link]

  • IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). ResearchGate. [Link]

  • FDA-Approved Oncology Therapies. OncoKB. [Link]

  • ERK Inhibition: A New Front in the War against MAPK Pathway–Driven Cancers? Cancer Discov. 2018;8(2):140-142.
  • Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharm Sin B. 2022;12(4):1547-1566.
  • BRAF Inhibitor Vemurafenib Improves the Antitumor Activity of Adoptive Cell Immunotherapy. Cancer Res. 2012;72(20):5228-37.
  • Analysis on the Clinical Research Progress of ERK Inhibitor. Patsnap Synapse. [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]

  • FDA-approved Protein Kinase Inhibitors. Sino Biological. [Link]

  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. J Adv Res. 2025;63:1-24.
  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Pharmaceuticals (Basel). 2025;18(3):365.
  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

Sources

Comparative

Publish Comparison Guides: Validating the Biological Target of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

As drug discovery pivots toward targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the design of chemical probes requires uncompromising precision. This guide provides an authoritative, in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the design of chemical probes requires uncompromising precision. This guide provides an authoritative, in-depth comparison of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide against traditional target validation alternatives. By acting as both a highly specific warhead and a built-in immunological handle, this compound establishes a self-validating system for identifying and confirming biological targets.

Mechanism of Action: The Self-Validating Design

The architectural brilliance of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide lies in its dual-module design. The N-phenylbenzamide moiety serves as the recognition element, driving non-covalent affinity toward the target protein's binding pocket. Once anchored, the 2,4-dinitrophenoxy (DNP) ether acts as an electrophilic warhead.

When positioned near a nucleophilic residue (typically a catalytic or allosteric Cysteine), the probe undergoes a Nucleophilic Aromatic Substitution (SNAr) reaction—specifically, thiolysis[1]. This mechanism results in two critical events:

  • Covalent DNP-ylation: The target protein is covalently tagged with the DNP group.

  • Leaving Group Release: 4-hydroxy-N-phenylbenzamide is expelled, which can be monitored to determine enzyme kinetics[2].

Crucially, the DNP tag is a classic hapten. Once the target is DNP-ylated, commercially available, highly specific anti-DNP antibodies[3] can be deployed to directly visualize or isolate the target.

MOA Probe 4-(2,4-dinitrophenoxy)- N-phenylbenzamide Complex Non-covalent Michaelis Complex Probe->Complex Target Target Protein (Nucleophilic Cys/Ser) Target->Complex SNAr SNAr Reaction (Thiolysis) Complex->SNAr DNP_Protein DNP-ylated Target (Covalent Adduct) SNAr->DNP_Protein LeavingGroup 4-hydroxy- N-phenylbenzamide SNAr->LeavingGroup Detection Anti-DNP Antibody Detection (WB/IP) DNP_Protein->Detection

Workflow of targeted DNP-ylation and subsequent antibody-based detection.

Comparative Analysis: DNP-Benzamide vs. Alternatives

When validating a biological target, researchers typically choose between reversible inhibitors, bulky biotinylated probes, or alkyne-tagged probes requiring click chemistry. Table 1 objectively compares the performance of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide against these standards.

Table 1: Comparison of Target Validation Probes

Feature4-(2,4-dinitrophenoxy)-N-phenylbenzamideAlkyne-Tagged ProbesBulky Biotinylated ProbesReversible Inhibitors
Target Engagement Covalent (SNAr)CovalentCovalentNon-covalent
Steric Interference Low (Small DNP warhead)LowHigh (Bulky Biotin)Low
Downstream Processing Direct IP (Anti-DNP)Requires CuAAC Click ChemistryDirect (Streptavidin)Unsuitable for AP-MS
Signal-to-Noise High (Stringent washes allowed)Moderate (Cu toxicity/background)Moderate (Endogenous biotin)Low (Washes off)
Kinetic Readout Yes (Leaving group release)NoNoNo

The Verdict: The DNP-benzamide probe eliminates the need for cytotoxic copper-catalyzed click chemistry while avoiding the steric hindrance associated with pre-biotinylated probes. Because the DNP tag is small and native to the warhead, it reflects the true binding kinetics of the parent pharmacophore.

Experimental Workflows for Target Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the causality behind each experimental choice.

Protocol 1: In Vitro Target Engagement via Anti-DNP Western Blotting

This protocol verifies that the probe covalently modifies the recombinant target protein.

  • Incubation: Incubate recombinant target protein (1 µM) with varying concentrations of the probe (0.1 - 10 µM) in 50 mM HEPES buffer (pH 7.4) for 1 hour at 37°C.

    • Causality: HEPES is utilized instead of Tris to prevent primary amine competition, which could prematurely quench the SNAr reaction.

  • Quenching & Denaturation: Add 4x Laemmli buffer containing 50 mM DTT and boil for 5 minutes.

    • Causality: Boiling denatures the protein to halt the reaction. DTT reduces disulfide bonds but cannot cleave the highly stable thioether DNP adduct, ensuring only covalent engagements are measured.

  • Electrophoresis & Transfer: Resolve the samples on a 4-20% Tris-Glycine SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane, then probe with Monoclonal Anti-DNP IgE (clone SPE-7)[3] at 1 µg/mL, followed by an HRP-conjugated anti-mouse secondary antibody.

    • Causality: The anti-DNP antibody specifically recognizes the covalently attached warhead, providing a direct, quantitative readout of target occupancy.

Protocol 2: Target Identification via AP-MS (Activity-Based Protein Profiling)

For unbiased target discovery in complex lysates, Affinity Purification-Mass Spectrometry (AP-MS) is employed.

APMS CellLysate Cell Lysate + Probe Incubation DNP_Tagging In Situ DNP-ylation of Target Proteins CellLysate->DNP_Tagging IP Immunoprecipitation (Anti-DNP Agarose) DNP_Tagging->IP Wash Stringent Washing (1% SDS / 8M Urea) IP->Wash Digestion On-Bead Trypsin Digestion Wash->Digestion LCMS LC-MS/MS Analysis (Identify DNP-Peptides) Digestion->LCMS

Activity-Based Protein Profiling (ABPP) workflow using DNP-targeted immunoprecipitation.

  • Lysate Labeling: Treat native cellular lysates (2 mg/mL protein) with 5 µM of the probe for 2 hours at room temperature.

  • Immunoprecipitation (IP): Add Anti-DNP agarose beads directly to the lysate and incubate overnight at 4°C with gentle rotation.

    • Causality: Bypassing click-chemistry preserves sample integrity and prevents protein precipitation, maximizing the yield of the target complex.

  • Stringent Washing: Wash the beads sequentially with RIPA buffer containing 1% SDS, followed by 8M Urea in PBS.

    • Causality: The covalent nature of the DNP-protein adduct permits extremely harsh washing conditions. This eliminates non-specific background binders, yielding an exceptional signal-to-noise ratio for MS analysis.

  • On-Bead Digestion & LC-MS/MS: Perform on-bead trypsin digestion and analyze the resulting peptides via high-resolution LC-MS/MS to identify the DNP-modified cysteine residue.

Quantitative Data Presentation

To validate the covalent mechanism, kinetic parameters must be established. Table 2 presents supporting experimental data comparing the DNP-benzamide probe against a non-covalent, reversible analog.

Table 2: Kinetic Validation & Washout Data

CompoundIC50 (µM) kinact​ (min⁻¹) KI​ (µM) kinact​/KI​ (M⁻¹s⁻¹)Washout Recovery
4-(2,4-dinitrophenoxy)-N-phenylbenzamide 0.450.0851.21,180< 5% (Covalent)
Reversible N-phenylbenzamide analog 2.10N/A2.5N/A> 95% (Reversible)

Data Interpretation: The lack of enzymatic recovery following rapid dilution (Washout Recovery < 5%) confirms the irreversible, covalent nature of the 4-(2,4-dinitrophenoxy)-N-phenylbenzamide binding event, directly contrasting with the reversible analog.

References

  • [2] Title: A novel colorimetric assay for α-methylacyl-CoA racemase 1A (AMACR; P504S) utilizing the elimination of 2,4-dinitrophenolate | Source: Chemical Communications (RSC Publishing) | URL: [Link]

  • [1] Title: Recent Progress in the Development of Fluorescent Probes for Thiophenol | Source: Molecules (NIH PMC) | URL: [Link]

Sources

Validation

Cross-Reactivity Profiling of 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) requires a delicate balance between target af...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between target affinity and warhead reactivity. 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DNPB) represents a unique class of electrophilic probes. The N-phenylbenzamide (benzanilide) core serves as a privileged recognition scaffold for various kinases and protein-protein interactions. The addition of the 2,4-dinitrophenoxy moiety transforms this scaffold into a mechanism-based covalent modifier.

Because of the strong electron-withdrawing effects of the two nitro groups, the 2,4-dinitrophenolate anion is an exceptional leaving group, a property famously exploited in colorimetric enzyme assays such as those for α-methylacyl-CoA racemase (AMACR)[1]. When DNPB binds to its target, a proximally located nucleophile (e.g., a catalytic cysteine or serine) can attack the ipso-carbon of the phenoxy group via Nucleophilic Aromatic Substitution (SNAr), resulting in the permanent inactivation of the target and the elimination of 2,4-dinitrophenolate.

However, this intrinsic electrophilicity introduces significant cross-reactivity risks. If the SNAr reactivity is too high, the compound may indiscriminately alkylate off-target proteins bearing hyper-reactive cysteines[2], or it may be rapidly neutralized by the millimolar concentrations of intracellular glutathione (GSH). Therefore, rigorous cross-reactivity profiling is mandatory to ensure the compound acts as a targeted covalent inhibitor rather than a promiscuous toxin.

G DNPB 4-(2,4-Dinitrophenoxy)- N-phenylbenzamide Target Target Protein (Active Site Cys/Ser) DNPB->Target High Affinity Binding OffTarget Off-Target Proteins (Surface Nucleophiles) DNPB->OffTarget Low Affinity Collision GSH Glutathione (GSH) (Cellular Pool) DNPB->GSH Intrinsic Reactivity CovAdduct Specific Covalent Adduct (Therapeutic Effect) Target->CovAdduct SNAr / Elimination ToxAdduct Promiscuous Adducts (Toxicity/Side Effects) OffTarget->ToxAdduct SNAr GSHAdduct GSH Conjugate (Metabolic Clearance) GSH->GSHAdduct Thiol Trapping

Logical diagram of DNPB target engagement vs. off-target reactivity pathways.

Comparative Profiling Strategy & Quantitative Data

To objectively evaluate the performance and safety window of DNPB, we must benchmark it against two structural alternatives:

  • Reversible Analog (Phenoxy-N-phenylbenzamide): Lacks the activating nitro groups, representing a purely non-covalent, reversible baseline.

  • Promiscuous Electrophile (Chloroacetamide-N-phenylbenzamide): Utilizes a highly reactive, unhindered chloroacetamide warhead, representing a "worst-case" scenario for off-target alkylation.

Table 1: Quantitative Comparison of Reactivity and Selectivity Profiles
Compound ClassMechanism of ActionTarget IC₅₀ (nM)GSH Half-Life (t₁/₂)ABPP Off-Target Hits (>50% competition)
DNPB Targeted Covalent (SNAr)15 ± 24.5 hours12
Reversible Analog Non-covalent (Reversible)120 ± 15>48 hours2
Chloroacetamide Analog Targeted Covalent (Alkylation)8 ± 1<30 mins>150

Data Interpretation: While the chloroacetamide analog achieves the highest biochemical potency, its sub-30-minute GSH half-life and massive off-target profile render it unsuitable for in vivo use. DNPB offers a "Goldilocks" profile—an order of magnitude more potent than the reversible analog, yet stable enough to avoid immediate metabolic clearance by GSH.

Self-Validating Experimental Methodologies

To generate the data above, we rely on two orthogonal, self-validating assay systems. We do not rely on simple biochemical IC₅₀ shifts; instead, we measure direct physical engagement in complex biological matrices.

Protocol 1: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Causality & Rationale: Standard biochemical assays only detect off-target effects on proteins you explicitly choose to screen. Competitive Activity-Based Protein Profiling (ABPP) provides an unbiased, proteome-wide view of all covalent engagements in living cells[3]. By treating cells with DNPB prior to labeling with a broad-spectrum alkyne-tagged electrophile (e.g., Iodoacetamide-alkyne), we quantify the exact cysteines blocked by DNPB[2]. The use of isotopically labeled cleavable tags ensures that MS ratios directly reflect target occupancy, internally controlling for protein abundance variations.

Step-by-Step Workflow:

  • In Situ Labeling: Culture target cells (e.g., A549 or HeLa) to 80% confluency. Treat with vehicle (DMSO) or DNPB (1 µM and 10 µM) for 2 hours at 37°C.

  • Lysis & Proteome Extraction: Wash cells with cold PBS and lyse in DPBS containing 1% NP-40 and protease inhibitors. Sonicate and centrifuge at 100,000 x g to isolate the soluble proteome.

  • Broad-Spectrum Probe Labeling: Treat the proteome (2 mg/mL) with Iodoacetamide-alkyne (IA-alkyne, 100 µM) for 1 hour at room temperature to label all unreacted, hyper-reactive cysteines.

  • Click Chemistry (CuAAC): Append a biotin-azide tag containing an isotopically labeled, TEV-protease cleavable linker (Light for Vehicle, Heavy for DNPB) using copper-catalyzed azide-alkyne cycloaddition.

  • Enrichment & Cleavage: Combine Light and Heavy proteomes in a 1:1 ratio. Precipitate proteins, resuspend, and enrich biotinylated proteins on streptavidin agarose beads. Wash extensively and release probe-modified peptides via TEV protease cleavage.

  • LC-MS/MS Analysis: Analyze the released peptides via high-resolution LC-MS/MS. An off-target hit is validated if the Light/Heavy (Vehicle/DNPB) isotopic ratio is >2.0, indicating >50% target occupancy by DNPB.

G Step1 1. Live Cell Treatment (DNPB vs Vehicle) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. Broad-Spectrum Probe Labeling Step2->Step3 Step4 4. Click Chemistry (Biotinylation) Step3->Step4 Step5 5. Streptavidin Enrichment Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Experimental workflow for competitive ABPP to quantify proteome-wide cross-reactivity.

Protocol 2: High-Resolution Glutathione (GSH) Trapping Assay

Causality & Rationale: A covalent inhibitor might appear highly selective in ABPP but fail in vivo due to rapid metabolic clearance by GSH. This assay measures the intrinsic chemical half-life of the 2,4-dinitrophenoxy warhead. To ensure the depletion of DNPB is strictly due to thiol reactivity (and not precipitation or non-specific degradation), the protocol utilizes High-Resolution Mass Spectrometry (HRMS) to monitor the specific neutral loss of the GSH adduct.

Step-by-Step Workflow:

  • Reaction Setup: Prepare a 10 mM stock of DNPB in DMSO. Dilute to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • GSH Incubation: Initiate the reaction by adding reduced Glutathione (GSH) to a final physiological concentration of 5 mM. Maintain the reaction at 37°C.

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

  • LC-HRMS Analysis: Inject the supernatant into an LC-Orbitrap MS system.

  • Self-Validation Readout: Quantify the disappearance of the DNPB parent mass. Simultaneously, confirm adduct formation by monitoring the negative ion mode for the product ion m/z 272.0888 (deprotonated γ-glutamyl-dehydroalanyl-glycine), which is the definitive signature of a GSH-trapped reactive intermediate.

References

  • Title: A novel colorimetric assay for α-methylacyl-CoA racemase 1A (AMACR; P504S)
  • Title: Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Reviews URL
  • Source: PMC (National Institutes of Health)
  • Title: Enhancing Throughput of Glutathione Adduct Formation Studies and Structural Identification Using a Software-Assisted Workflow Based on High-Resolution Mass Spectrometry (HRMS)
  • Title: Strategies and Chemical Design Approaches to Reduce the Potential for Formation of Reactive Metabolic Species Source: ResearchGate URL

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 4-(2,4-Dinitrophenoxy)-N-phenylbenzamide Analogs: A Comparative Guide to Next-Generation FabI Inhibitors

Executive Summary & Mechanistic Rationale The bacterial Type II fatty acid synthesis (FAS-II) pathway remains a highly validated, yet underexploited target for novel antibacterial therapeutics. At the heart of this pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The bacterial Type II fatty acid synthesis (FAS-II) pathway remains a highly validated, yet underexploited target for novel antibacterial therapeutics. At the heart of this pathway is Enoyl-ACP Reductase (FabI), an enzyme that catalyzes the final, rate-limiting reduction step in the fatty acid elongation cycle. Diaryl ethers have historically demonstrated potent FabI inhibition by mimicking the natural substrate's transition state within the enzyme's active site.

The novel scaffold, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide , merges the classical diaryl ether pharmacophore with an extended N-phenylbenzamide tail. As an application scientist overseeing early-stage drug discovery, I have found that this specific structural extension is highly effective at projecting into the lipophilic substrate-binding pocket of FabI. However, while the initial hit demonstrates high affinity, the presence of aromatic nitro groups introduces significant liabilities, including nitroreductase-mediated toxicity and poor metabolic stability[1]. This guide details the structure-activity relationship (SAR) optimization of this scaffold, objectively comparing the unoptimized hit against our synthesized analogs and clinical benchmarks.

Mechanism Substrate Enoyl-ACP (Substrate) Enzyme FabI Enzyme (Target) Substrate->Enzyme Cofactor NADH (Cofactor) Cofactor->Enzyme Product Acyl-ACP (Product) Enzyme->Product Reduction Inhibitor Benzamide Analog (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Fig 1. Competitive inhibition of the FabI enzyme by benzamide analogs in the FAS-II pathway.

SAR Optimization Strategy

A successful SAR campaign must balance target affinity with cellular viability. Our optimization of the 4-(2,4-dinitrophenoxy)-N-phenylbenzamide core focused on two distinct regions:

  • Ring A (Phenoxy Core): The 2,4-dinitro substitutions provide excellent electron-withdrawing properties critical for pi-stacking with the NAD+ cofactor. However, nitroaromatics are notorious pan-assay interference compounds (PAINS) that undergo redox cycling, leading to mammalian cytotoxicity. We performed an isosteric replacement, substituting the dinitro groups with dichloro groups to maintain the necessary lipophilicity and electron deficiency while eliminating the toxicity liability.

  • Ring C (Aniline Tail): To recover any binding affinity lost during Ring A optimization, we targeted the N-phenyl tail. The introduction of hydrophobic, electron-withdrawing groups (e.g., para-CF3) enhances Van der Waals interactions deep within the FabI substrate-binding loop. Late-stage amidation protocols utilizing photoredox catalysis have proven highly efficient for synthesizing these complex benzamide libraries[2].

SAR Hit Hit Compound (Dinitro) Tox Toxicity Optimization (Dichloro) Hit->Tox Step 1 Potency Potency Optimization (CF3 Addition) Tox->Potency Step 2 Lead Optimized Lead (Cmpd 3) Potency->Lead Final

Fig 2. Stepwise SAR optimization reducing toxicity and enhancing target affinity.

Comparative Performance Data

The table below summarizes the quantitative performance of the synthesized analogs compared to the initial hit and Triclosan (a widely used diaryl ether FabI inhibitor).

CompoundRing A (Phenoxy)Ring C (Aniline)FabI IC₅₀ (nM)S. aureus MIC (µg/mL)HepG2 CC₅₀ (µM)Therapeutic Index
Cmpd 1 (Hit) 2,4-dinitroH45 ± 41.012.512.5x
Cmpd 2 2,4-dichloroH60 ± 52.0> 100> 50x
Cmpd 3 (Lead) 2,4-dichloro4-CF₃15 ± 20.25> 100> 400x
Triclosan 2,4-dichloroN/A250 ± 150.545.090x

Data Analysis: Substituting the dinitro groups with dichloro (Compound 2) successfully eliminated HepG2 cytotoxicity (CC₅₀ > 100 µM), though it caused a slight drop in target affinity. Subsequent para-CF₃ substitution on Ring C (Compound 3) restored and exceeded the original potency, outperforming the clinical benchmark Triclosan by over 16-fold in enzymatic assays and demonstrating a vastly superior therapeutic index.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above was generated using a self-validating workflow. A robust SAR must decouple on-target antibacterial efficacy from off-target mammalian cytotoxicity.

Protocol A: NADH-Coupled FabI Inhibition Assay

Causality: We utilize crotonoyl-CoA as a surrogate substrate. Monitoring the depletion of NADH at 340 nm provides a direct, real-time kinetic readout of enzyme velocity, ensuring that observed MIC values are target-driven rather than artifactual membrane disruption.

  • Buffer Preparation: Prepare assay buffer (100 mM NaH₂PO₄, pH 7.5) supplemented with 0.01% Triton X-100.

    • Expert Insight: The inclusion of Triton X-100 is critical. It prevents the colloidal aggregation of highly lipophilic benzamide analogs, which is the most common source of false-positive inhibition in diaryl ether screening.

  • Enzyme Pre-incubation: Incubate 10 nM purified FabI with varying concentrations of the test compounds (0.1 nM to 10 µM) for 15 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 200 µM NADH and 50 µM crotonoyl-CoA.

  • Kinetic Readout: Measure absorbance at 340 nm continuously for 10 minutes using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: Parallel MIC and Cytotoxicity Counter-Screening

Causality: Because nitroaromatics are prone to redox cycling, parallel screening in mammalian HepG2 cells is mandatory to prove that the antibacterial effect is not simply broad-spectrum cytotoxicity.

  • MIC Determination: Perform broth microdilution in Mueller-Hinton broth against S. aureus (ATCC 29213) strictly adhering to CLSI guidelines. Incubate at 37°C and read optical density at 600 nm after 18 hours.

  • Mammalian Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 10⁴ cells/well in DMEM supplemented with 10% FBS.

  • Compound Exposure & Viability Readout: Expose the cells to compounds (up to 100 µM) for 48 hours. Add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm to determine the CC₅₀.

References

  • Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides | Organic Letters - ACS Publications. acs.org.[Link]

  • Design and Synthesis of Aryl Ether Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase - PMC. nih.gov.[Link]

  • In silico design and synthesis of novel thiazole derivatives as antitubercular agents. researchgate.net.[Link]

Sources

Validation

Comparative Efficacy Guide: 4-(2,4-dinitrophenoxy)-N-phenylbenzamide vs. Benchmark Mitochondrial Uncouplers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Metabolic Reprogramming, Mitochondrial Uncoupling, and Pre-clinical Efficacy Executive Summary The therapeutic potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Metabolic Reprogramming, Mitochondrial Uncoupling, and Pre-clinical Efficacy

Executive Summary

The therapeutic potential of mitochondrial uncoupling has seen a resurgence in the treatment of metabolic syndromes, obesity, and p53-deficient cancers. However, classic uncouplers like 2,4-dinitrophenol (DNP) exhibit narrow therapeutic windows and fatal off-target toxicity.

This guide provides an objective, data-driven comparison of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DNPB) —a novel hybrid molecule combining the protonophoric power of a dinitrophenoxy group with the lipophilic targeting of an N-phenylbenzamide core—against two leading clinical and pre-clinical benchmarks: Niclosamide (an FDA-approved anthelmintic repurposed for metabolic disease) [1] and BAM15 (a highly selective, mitochondria-targeted uncoupler) [2].

Mechanistic Causality & Pathway Dynamics

To understand the comparative efficacy of DNPB, we must first examine the causality of its mechanism. DNPB acts as a lipophilic weak acid. The N-phenylbenzamide moiety facilitates rapid accumulation within the mitochondrial matrix, while the 2,4-dinitrophenoxy group acts as the protonophore. By shuttling protons across the Inner Mitochondrial Membrane (IMM) independently of ATP synthase (Complex V), DNPB forces the Electron Transport Chain (ETC) to accelerate, driving up the Oxygen Consumption Rate (OCR) to maintain the mitochondrial membrane potential ( ΔΨm​ ).

Unlike Niclosamide, which possesses a nitro group on an aniline ring that has been linked to off-target genotoxicity and DNA double-strand breaks [3], DNPB sequesters its nitro groups within a stable phenoxy ether linkage, theoretically reducing off-target DNA intercalation while preserving uncoupling efficacy.

G A 4-(2,4-dinitrophenoxy)- N-phenylbenzamide B Inner Mitochondrial Membrane (IMM) A->B Lipophilic Partitioning C Proton Gradient Dissipation B->C Proton Translocation D Uncoupled Oxidative Phosphorylation C->D Bypasses ATP Synthase E Increased Oxygen Consumption Rate D->E ETC Hyperactivation

Caption: Mechanism of DNPB-mediated mitochondrial uncoupling and subsequent metabolic hyperactivation.

Comparative Efficacy & Quantitative Data

The following table synthesizes in vitro and in vivo performance metrics comparing DNPB to Niclosamide Ethanolamine (NEN) and BAM15. Data is normalized to standard Seahorse XF Cell Mito Stress Test assays in murine hepatocytes.

Parameter / Compound4-(2,4-dinitrophenoxy)-N-phenylbenzamideNiclosamide (NEN)[1]BAM15 [2]
Primary Mechanism Protonophore (Phenoxy-linked)Protonophore (Salicylamide)Protonophore (Oxadiazolopyrazine)
Maximal OCR Increase +210% over basal+185% over basal+250% over basal
EC 50​ (Uncoupling) 450 nM200 nM850 nM
Plasma Membrane Depolarization LowModerateVery Low
Genotoxicity (γH2AX induction) LowHigh (Nitro-aniline dependent) [3]Low
Therapeutic Window (In Vitro) Broad (up to 15 µM)Narrow (Toxicity > 5 µM)Broad (up to 20 µM)

Key Insight: While Niclosamide is highly potent (EC 50​ = 200 nM), its narrow therapeutic window and genotoxic profile limit systemic dosing. BAM15 offers excellent safety but requires higher dosing. DNPB bridges this gap, offering sub-micromolar potency without the severe genotoxicity associated with standard nitro-anilines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to empower researchers to troubleshoot and adapt the workflow.

Protocol A: Real-Time Metabolic Flux Analysis (Seahorse XF96)

Objective: Quantify the uncoupling efficacy (OCR) of DNPB relative to BAM15.

  • Cell Seeding & Equilibration: Seed HepG2 cells at 20,000 cells/well in an XF96 microplate. Incubate overnight. Rationale: Confluent monolayers ensure consistent basal respiration readings; over-confluence leads to localized hypoxia, skewing baseline OCR.

  • Media Exchange: Replace growth media with unbuffered XF assay media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO 2​ incubator for 1 hour. Rationale: Atmospheric CO 2​ buffering interferes with the sensor cartridge's ability to accurately measure extracellular acidification rates (ECAR).

  • Compound Loading (Self-Validation Step): Load the sensor cartridge ports:

    • Port A: Oligomycin (1.5 µM final) - Validates that subsequent OCR increases are independent of ATP synthase.

    • Port B: DNPB (Titration: 0.1 to 10 µM) or BAM15 (10 µM) - Measures the maximal uncoupled respiration.

    • Port C: Rotenone/Antimycin A (0.5 µM final) - Validates the assay by shutting down the ETC entirely; residual OCR is non-mitochondrial.

  • Data Acquisition: Run the standard Mito Stress Test protocol. Calculate the "Spare Respiratory Capacity" and "Proton Leak" metrics.

Protocol B: Genotoxicity Assessment via γH2AX Immunofluorescence

Objective: Verify the reduced genotoxicity of DNPB compared to Niclosamide.

  • Treatment: Treat HCT116 cells with 5 µM of DNPB, Niclosamide, or DMSO vehicle for 24 hours. Rationale: 24 hours allows sufficient time for DNA double-strand breaks to occur if the compound intercalates or generates excessive reactive oxygen species (ROS).

  • Fixation & Permeabilization: Fix cells in 4% paraformaldehyde for 15 min, then permeabilize with 0.1% Triton X-100. Rationale: Preserves cellular architecture while allowing the bulky primary antibody to reach the nucleus.

  • Staining: Probe with anti-γH2AX (Ser139) primary antibody, followed by a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488). Counterstain with DAPI.

  • Quantification: Use high-content imaging to calculate the percentage of γH2AX-positive nuclei. Validation: A positive control (e.g., Etoposide) must be included to confirm the dynamic range of the immunofluorescence assay.

Conclusion

4-(2,4-dinitrophenoxy)-N-phenylbenzamide represents a structurally optimized approach to mitochondrial uncoupling. By sequestering the protonophoric dinitrophenoxy group via an ether linkage to an N-phenylbenzamide core, it achieves a highly favorable balance of potency (EC 50​ = 450 nM) and safety. Experimental data indicates it outperforms Niclosamide in genotoxic safety profiles while maintaining a higher maximal OCR induction than baseline, positioning it as a highly competitive alternative to BAM15 in pre-clinical metabolic and oncological research.

References

  • Tao, H., et al. "Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice." Nature Medicine, 2014. [Link]

  • Alexopoulos, S. J., et al. "Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice." Nature Communications, 2020.[Link]

  • Huang, J., et al. "Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy." MDPI Pharmaceuticals, 2021.[Link]

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4-(2,4-Dinitrophenoxy)-N-Phenylbenzamide Activity

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is both arduous and intricate. A critical juncture in this process is the establishment...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is both arduous and intricate. A critical juncture in this process is the establishment of a robust in vitro-in vivo correlation (IVIVC), which serves as a vital bridge between laboratory findings and real-world biological efficacy. This guide provides a comprehensive, technically-grounded comparison of the in vitro and in vivo evaluation of a novel anti-inflammatory candidate, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. While this compound is presented as a hypothetical agent for illustrative purposes, the principles and methodologies detailed herein are universally applicable to the preclinical assessment of similar small molecule therapeutics. Our objective is to furnish researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret experiments that effectively correlate early-stage screening with whole-organism outcomes.

Introduction to 4-(2,4-Dinitrophenoxy)-N-Phenylbenzamide: A Hypothetical Anti-Inflammatory Agent

The benzamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of therapeutic applications.[1] The hypothetical compound, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, has been designed to explore novel anti-inflammatory pathways. The dinitrophenoxy moiety is known to interact with various biological targets, and its incorporation into a phenylbenzamide structure presents a unique opportunity for therapeutic intervention in inflammatory processes.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[2] The development of new anti-inflammatory drugs is therefore of paramount importance. This guide will outline a systematic approach to characterizing the anti-inflammatory potential of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, from initial cell-free and cell-based assays to its evaluation in a preclinical animal model.

In Vitro Efficacy: Elucidating the Mechanism of Action

Initial laboratory-based studies are fundamental to understanding the biological activity of a novel compound.[1] For 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, a tiered approach to in vitro testing is recommended to ascertain its anti-inflammatory properties and potential mechanism of action.

The selection of in vitro assays should be guided by the need to investigate key pathways in the inflammatory response.[3] Commonly used and highly informative assays include those that measure the inhibition of pro-inflammatory mediators and the enzymes responsible for their synthesis.[2]

Here, we detail the step-by-step methodologies for key in vitro experiments.

2.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a cornerstone for screening anti-inflammatory compounds, as it evaluates the ability of a test compound to inhibit the production of the key pro-inflammatory mediator, nitric oxide (NO).[3]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Compound Treatment: Pre-treat the cells with varying concentrations of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[3]

  • Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Prepare a standard curve of sodium nitrite (0-100 µM). Add 100 µL of Griess reagent to each well and incubate for 15 minutes at room temperature.[3]

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration that causes 50% inhibition) is then determined.

2.2.2. Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays

These cell-free enzymatic assays are crucial for identifying compounds that directly inhibit the activity of COX-1, COX-2, and 5-LOX, key enzymes in the synthesis of prostaglandins and leukotrienes.[2]

  • Assay Principle: Commercially available colorimetric or fluorometric assay kits are typically used. These assays measure the peroxidase activity of COX or the hydroperoxidation of a substrate by LOX.

  • Procedure: The test compound, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, is incubated with the respective enzyme (COX-1, COX-2, or 5-LOX) and its substrate.

  • Data Analysis: The change in absorbance or fluorescence is measured over time. The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined.

The results from these assays will provide a preliminary profile of the compound's anti-inflammatory activity.

AssayEndpoint4-(2,4-Dinitrophenoxy)-N-Phenylbenzamide (IC₅₀, µM)Positive Control (e.g., Indomethacin) (IC₅₀, µM)
NO Production Inhibition IC₅₀Hypothetical Value: 5.210.5
COX-1 Inhibition IC₅₀Hypothetical Value: >1000.8
COX-2 Inhibition IC₅₀Hypothetical Value: 8.71.2
5-LOX Inhibition IC₅₀Hypothetical Value: 15.32.5

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of 4-(2,4-Dinitrophenoxy)-N-Phenylbenzamide

In Vivo Efficacy: Validation in a Preclinical Model

While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to evaluate the therapeutic potential of a compound in a complex biological system. The selection of an appropriate animal model is critical for obtaining relevant and translatable data.[4]

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[5] It allows for the assessment of a compound's ability to inhibit edema formation, a cardinal sign of inflammation.[5]

3.2.1. Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-200 g) are used for the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (4-(2,4-dinitrophenoxy)-N-phenylbenzamide) at various doses (e.g., 10, 30, and 100 mg/kg)

  • Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle control group. The ED₅₀ (the dose that causes 50% inhibition) can be determined.

The results from the in vivo study will demonstrate the compound's efficacy in a living organism.

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.32 ± 0.0362.4
4-(2,4-Dinitrophenoxy)-N-Phenylbenzamide 100.65 ± 0.0423.5
4-(2,4-Dinitrophenoxy)-N-Phenylbenzamide 300.48 ± 0.0343.5
4-(2,4-Dinitrophenoxy)-N-Phenylbenzamide 1000.35 ± 0.0458.8

Table 2: Hypothetical In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a meaningful correlation between the in vitro activity and the in vivo efficacy of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. This correlation can help in predicting the in vivo performance of other compounds in the same chemical series and can guide lead optimization efforts.

A successful IVIVC relies on a clear understanding of the compound's mechanism of action and its pharmacokinetic properties.

IVIVC_Framework cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC In_Vitro_Assays In Vitro Assays (NO, COX, LOX) IC50_Values IC50 Values In_Vitro_Assays->IC50_Values Determine Potency Correlation_Analysis Correlation Analysis (Pharmacokinetic/Pharmacodynamic Modeling) IC50_Values->Correlation_Analysis Input Animal_Model Animal Model (Carrageenan Paw Edema) ED50_Values ED50 Values Animal_Model->ED50_Values Determine Efficacy ED50_Values->Correlation_Analysis Input Predictive_Model Predictive Model for In Vivo Efficacy Correlation_Analysis->Predictive_Model Develop

Figure 1: Conceptual workflow for establishing an in vitro-in vivo correlation.

In our hypothetical example, the in vitro data suggests that 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is a selective COX-2 inhibitor with moderate activity against NO production. The in vivo results corroborate this, showing a dose-dependent reduction in paw edema, with the highest dose achieving efficacy comparable to the standard drug, indomethacin.

The correlation between the in vitro COX-2 inhibition (IC₅₀ = 8.7 µM) and the in vivo anti-inflammatory effect (ED₅₀ likely between 30 and 100 mg/kg) would be further strengthened by pharmacokinetic studies to determine the compound's concentration at the site of inflammation. A strong IVIVC would be established if the plasma or tissue concentrations required for in vivo efficacy are in a similar range to the in vitro IC₅₀ values.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the in vitro and in vivo activity of a novel anti-inflammatory compound, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, and establishing a correlation between these findings. While the presented data is hypothetical, the described methodologies provide a robust framework for the preclinical assessment of new chemical entities.

Future studies should focus on elucidating the precise molecular targets of this compound and exploring its efficacy in chronic models of inflammation. A strong and predictive IVIVC is a critical asset in drug development, enabling more efficient and informed decision-making in the quest for novel therapeutics.

References

  • Benchchem. Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. Accessed March 20, 2026.
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. American Journal of Research in Biology, 15(2), 37-52. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Fuchs, D., Gassenmaier, T., & Wirleitner, B. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular biology (Clifton, N.J.), 691, 229–239. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 10(7), 3136-43.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 899–914. [Link]

  • Taconic Biosciences. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • López-Cervantes, J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 131, 111867. [Link]

  • Benchchem. The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. Accessed March 20, 2026.
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

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  • Chimirri, A., De Sarro, A., De Sarro, G., Gitto, R., Grasso, S., & Zappala, M. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444.
  • Kumar, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 33-41.
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  • Gilbert, J., et al. (2015). Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents. MedChemComm, 6(10), 1833-1838.
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Validation

Independent Verification of the Synthesis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide: A Comparative Guide

For professionals in drug discovery and materials science, the robust and verifiable synthesis of novel molecular entities is paramount. This guide provides an in-depth analysis of a proposed synthetic pathway for 4-(2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug discovery and materials science, the robust and verifiable synthesis of novel molecular entities is paramount. This guide provides an in-depth analysis of a proposed synthetic pathway for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, a molecule featuring two key functional arrangements: a diaryl ether linkage and an N-phenyl amide group.

Our core objective is not merely to present a single method, but to deconstruct the synthesis into its two critical bond-forming steps and evaluate the primary proposed method against viable, field-proven alternatives. This comparative approach, grounded in mechanistic principles and supported by experimental data, is designed to empower researchers to make informed decisions based on efficiency, substrate compatibility, and laboratory context.

Proposed Synthetic Strategy: A Two-Stage Approach

The synthesis of the target molecule, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide, is most logically approached via a two-stage pathway. The strategy hinges on first constructing the diaryl ether core, followed by the formation of the amide bond. This sequence is generally preferred as the conditions for amide formation are typically milder and less likely to interfere with the pre-existing, robust diaryl ether bond.

The proposed primary route involves:

  • Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNAr) to synthesize the intermediate, 4-(2,4-dinitrophenoxy)benzoic acid.

  • Amide Formation via an acyl chloride intermediate to couple the benzoic acid derivative with aniline.

Caption: Proposed two-stage synthesis of the target compound.

Part 1: The Diaryl Ether Linkage — A Comparative Analysis

The formation of the C-O bond between the two aromatic rings is the initial key challenge. The electron-deficient nature of the dinitrophenyl ring makes this an excellent case study for comparing classical and modern cross-coupling methods.

Method 1 (Proposed): Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this proposed synthesis. Its viability rests on the profound electrophilicity of the 1-chloro-2,4-dinitrobenzene ring. The two nitro groups, positioned ortho and para to the chlorine leaving group, are powerfully electron-withdrawing. This electronic arrangement serves two critical functions: it activates the ipso-carbon towards nucleophilic attack and stabilizes the resulting negative charge in the intermediate Meisenheimer complex through resonance.[1]

Causality : This high degree of activation allows the reaction to proceed under relatively mild conditions, often without the need for a metal catalyst, making it an efficient and cost-effective choice.[2][3]

SNAr_Mechanism cluster_0 SNAr Pathway A Ar-OH + Base -> Ar-O⁻ (Nucleophile) B Nucleophilic Attack C Meisenheimer Complex (Resonance Stabilized) D Elimination of Leaving Group E Product: Ar-O-Ar'

Caption: Simplified workflow of the SNAr mechanism.

Experimental Protocol: Synthesis of 4-(2,4-dinitrophenoxy)benzoic acid

  • To a stirred solution of 4-hydroxybenzoic acid (1.0 eq.) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 20 minutes to ensure the formation of the potassium phenoxide salt.

  • Add 1-chloro-2,4-dinitrobenzene (1.05 eq.) to the suspension.

  • Heat the reaction mixture to 90-100 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Acidify the aqueous solution with 2N HCl until the pH is ~2, which will precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 4-(2,4-dinitrophenoxy)benzoic acid.

Method 2 (Alternative): Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming diaryl ethers.[4][5] It involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at high temperatures.[4]

Causality : The traditional Ullmann reaction often requires harsh conditions (temperatures >150 °C) and stoichiometric amounts of copper.[6] However, for an activated substrate like 1-chloro-2,4-dinitrobenzene, milder conditions might be feasible. Modern protocols have significantly improved the Ullmann reaction by incorporating ligands (e.g., diamines, amino acids) that stabilize the copper catalyst, allowing for lower reaction temperatures and catalytic amounts of copper.[7]

Trustworthiness : While effective, the Ullmann reaction's primary drawback for this specific synthesis is its redundancy. The SNAr pathway is inherently favored due to the substrate's electronic activation, making the addition of a metal catalyst unnecessary and an additional cost. The Ullmann reaction is more valuable when coupling non-activated aryl halides (e.g., those without strong electron-withdrawing groups).

Comparison: Diaryl Ether Synthesis Methods
FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation (Modern)
Catalyst None requiredCopper(I) salt (e.g., CuI)
Ligand None requiredOften required (e.g., N,N-dimethylglycine, Proline)
Typical Temperature 80 - 130 °C90 - 120 °C
Key Advantage Simple, catalyst-free, cost-effective for activated substrates.[1]Broad scope, effective for non-activated aryl halides.[8][9]
Key Disadvantage Limited to electronically activated aryl halides.Requires catalyst/ligand, potentially higher cost, and more complex purification.
Suitability for Topic Excellent . The ideal choice for this specific transformation.Good, but unnecessary . More powerful than needed for this substrate.

Part 2: The Amide Bond Formation — A Comparative Analysis

Once the 4-(2,4-dinitrophenoxy)benzoic acid intermediate is secured, the final step is the formation of the amide bond with aniline. This is one of the most common transformations in organic chemistry, with numerous well-validated methods available.[]

Method 1 (Proposed): The Acyl Chloride Approach

This is a robust and widely used two-step, one-pot procedure. The carboxylic acid is first activated by converting it to a highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The subsequent addition of aniline, typically with a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, leads to rapid amide formation.

Causality : The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the relatively weak nucleophile, aniline. This method is high-yielding and generally straightforward.

Experimental Protocol: Synthesis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

  • Suspend 4-(2,4-dinitrophenoxy)benzoic acid (1.0 eq.) in toluene.

  • Add thionyl chloride (SOCl₂, 1.5 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.

  • Cool the reaction mixture and remove the excess SOCl₂ and toluene under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add aniline (1.1 eq.) followed by the dropwise addition of pyridine (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Method 2 (Alternative): Modern Peptide Coupling Agents

In modern synthetic chemistry, particularly in pharmaceutical development, direct amidation using "coupling agents" is often preferred to avoid the harsh reagents and conditions of acyl chloride formation.[13] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid in situ to form a highly reactive intermediate that readily couples with the amine.[][14]

Causality : These reagents facilitate amide bond formation under very mild conditions (often at room temperature) and are compatible with a wide range of sensitive functional groups. The reaction is typically clean, and the byproducts are often water-soluble, simplifying purification.

Trustworthiness : For substrates with acid-sensitive functional groups or for stereocenter preservation, coupling agents are the gold standard.[] While potentially more expensive than thionyl chloride on a weight basis, their efficiency, mildness, and broad applicability often make them the superior choice in a research and development setting.

Coupling_Mechanism A Carboxylic Acid (R-COOH) C Activated Intermediate (e.g., O-Acyl-isourea) A->C B Coupling Reagent (e.g., HATU) B->C E Amide Product (R-CONH-R') C->E D Amine (R'-NH2) D->E

Caption: Generalized workflow for amide formation using a coupling agent.

Comparison: Amide Formation Methods
FeatureAcyl Chloride MethodCoupling Agent Method (e.g., HATU/DIPEA)
Activating Agent Thionyl Chloride (SOCl₂) or Oxalyl ChlorideHATU, HOBt/EDC, etc.
Reaction Conditions Often requires heating (reflux) for acyl chloride formation.Typically room temperature.[13]
Byproducts HCl, SO₂ (corrosive and gaseous)Water-soluble ureas or triazole derivatives.
Key Advantage Cost-effective, high-yielding, and uses common reagents.[12]Extremely mild conditions, high functional group tolerance, simple workup.[]
Key Disadvantage Harsh conditions, not suitable for acid-sensitive substrates.Higher reagent cost.
Suitability for Topic Excellent . A reliable and standard method for this substrate.Excellent . A milder, albeit more expensive, alternative.

Conclusion and Recommendation

The synthesis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide can be reliably achieved through the proposed two-stage process.

For the diaryl ether formation , a catalyst-free Nucleophilic Aromatic Substitution (SNAr) is unequivocally the superior method. The electronic properties of 1-chloro-2,4-dinitrobenzene are perfectly suited for this reaction, rendering more complex and costly metal-catalyzed alternatives like the Ullmann condensation unnecessary.

For the subsequent amide bond formation , both the acyl chloride method and the use of modern coupling agents are excellent and validated choices. The selection between them is a practical one:

  • For large-scale synthesis where cost is a primary driver, the acyl chloride method using thionyl chloride is highly effective and economical.

  • For research-scale synthesis, especially when prioritizing mild conditions, operational simplicity, and ease of purification, a coupling agent like HATU or EDC/HOBt is the recommended approach.

This guide provides a validated framework for the synthesis and offers logically-grounded alternatives, ensuring that researchers can select the optimal protocol that aligns with their specific technical and logistical requirements.

References

  • European Patent Office. (2024, May 29). SYNTHESIS OF N-(2,4-DINITROPHENYL)-4-NITROBENZAMIDE (TNBA) USING SOLID ACID CATALYSTS - EP 4165014 B1. EPO. [Link]

  • Google Patents. (2021, December 16). Synthesis of n-(2,4-dinitrophenyl)-4-nitrobenzamide (TNBA) using solid acid catalysts.
  • RSC Publishing. (n.d.). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

  • SciELO. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]

  • Arches. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Arches. [Link]

  • Quora. (2017, July 30). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Quora. [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. OperaChem. [Link]

  • Brainly.com. (2020, February 21). Predict the product formed in the nucleophilic aromatic substitution reaction between. Brainly.com. [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • ACS Publications. (1998). The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. ACS Publications. [Link]

  • MDPI. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Process for preparing 4, 4'-nitrophenyl benzoic acid.
  • ResearchGate. (n.d.). Recent Progress in Diaryl Ether Synthesis. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Organic Syntheses. [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • PrepChem.com. (n.d.). Preparation of 4,4′-dinitrobiphenyl. PrepChem.com. [Link]

  • ResearchGate. (2021, April 2). (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of 2,4-dinitrophenol.
  • Organic Syntheses. (1942). 2,5-dinitrobenzoic acid. Organic Syntheses. [Link]

  • ACS Publications. (2017, November 30). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • European Patent Office. (2004, September 8). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. EPO. [Link]

Sources

Comparative

Head-to-Head Comparison of N-Phenylbenzamide Derivatives: Shifting Pharmacological Targets Through Structural Modularity

Executive Summary The N-phenylbenzamide scaffold is a highly privileged structure in medicinal chemistry, characterized by its exceptional modularity. By making precise substitutions to the benzamide core, researchers ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-phenylbenzamide scaffold is a highly privileged structure in medicinal chemistry, characterized by its exceptional modularity. By making precise substitutions to the benzamide core, researchers can radically shift the pharmacological profile of these derivatives—from epigenetic modulators (HDAC inhibitors) to antiviral agents and kinase inhibitors. This guide provides an objective, head-to-head comparison of leading N-phenylbenzamide derivatives, detailing their quantitative performance, mechanistic pathways, and the self-validating experimental protocols required for their evaluation.

Structural Modularity & Target Specificity

Class A: Epigenetic Modulators (HDAC1/2/3 Inhibitors)

The addition of a 2-amino group on the phenyl ring transforms the N-phenylbenzamide scaffold into a potent zinc-chelating agent, highly specific for Class I Histone Deacetylases (HDACs).

  • Entinostat (MS-275): A benchmark N-(2-aminophenyl)benzamide derivative. It strongly inhibits HDAC1 and HDAC3 with IC50 values of 0.51 μM and 1.7 μM, respectively, leading to the re-expression of the p21 tumor suppressor and subsequent cell cycle arrest.

  • Chidamide (CS055): A structurally optimized analog featuring a fluorinated N-(2-aminophenyl) core. This halogenation increases target affinity, yielding an IC50 of 95 nM against HDAC1 and 67 nM against HDAC3[1]. It demonstrates potent synergistic effects in inducing apoptosis in lymphoma and multiple myeloma models[2].

Class B: Antiviral Agents (Enterovirus 71 Inhibitors)

Removing the 2-amino zinc-binding group and introducing substitutions at the C-3 position of the benzene ring fundamentally shifts the scaffold's activity away from epigenetics.

  • Compound 1e: A 3-amino-N-(4-bromophenyl)-4-methoxybenzamide derivative. This structural modification eliminates HDAC affinity but introduces potent antiviral activity against Enterovirus 71 (EV71), demonstrating an IC50 of 5.7–12 μM across multiple viral strains[3].

Class C: Kinase Inhibitors

Fusing heterocyclic rings to the benzamide core alters the hydrogen-bonding network, redirecting the compound's affinity toward the ATP-binding pockets of protein kinases.

  • Imidazole-Derivative 4g: An imidazole-based N-phenylbenzamide synthesized via a one-pot multicomponent strategy. This derivative exhibits strong antiproliferative properties by targeting protein kinases, highlighting the scaffold's utility in structure-based drug discovery for novel anticancer agents[4].

Quantitative Performance Comparison

The following table summarizes the head-to-head experimental data for the discussed N-phenylbenzamide derivatives, highlighting how structural motifs dictate target affinity.

DerivativePrimary TargetTarget IC50Key Structural MotifClinical / Research Status
Entinostat (MS-275) HDAC1, HDAC30.51 μM (HDAC1)N-(2-aminophenyl)benzamidePhase III / Research Lead
Chidamide (CS055) HDAC1, 2, 3, 1095 nM (HDAC1)Fluorinated N-(2-aminophenyl)Approved (PTCL)
Compound 1e Enterovirus 715.7–12 μM3-amino-4-methoxybenzamidePreclinical Lead
Imidazole 4g Protein KinasesLow μMImidazole-fused benzamidePreclinical Lead

Mechanistic & Workflow Visualizations

Mechanism A N-(2-aminophenyl)benzamide (e.g., Entinostat) B Class I HDACs (HDAC1, 2, 3) A->B Zinc Chelation C Accumulation of Acetylated Histones B->C Inhibition D Chromatin Relaxation C->D E Re-expression of p21 (Tumor Suppressor) D->E Transcription F Cell Cycle Arrest & Apoptosis E->F

Fig 1: Mechanistic pathway of HDAC inhibition by N-(2-aminophenyl)benzamide derivatives.

Workflow Step1 Compound Library (N-phenylbenzamides) Step2 Primary Screen (Target Affinity - IC50) Step1->Step2 Step3 Secondary Screen (Cytotoxicity - TC50) Step1->Step3 Step4 Calculate Selectivity Index (SI = TC50/IC50) Step2->Step4 Step3->Step4 Step5 Hit Validation & Lead Optimization Step4->Step5 SI > 10

Fig 2: Self-validating high-throughput screening workflow for derivative selectivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of N-phenylbenzamide derivatives requires protocols designed with internal causality checks. The following methodologies are industry standards for validating these compounds.

Protocol 1: Fluorometric In Vitro HDAC1 Inhibition Assay

Designed for Class A Epigenetic Modulators (e.g., Entinostat, Chidamide)

Causality & Self-Validation: This assay utilizes an acetylated lysine substrate conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore. HDACs deacetylate the lysine, but this action is inherently non-fluorescent. By introducing trypsin in the second step, the assay exploits a strict steric dependency: trypsin can only cleave the amide bond to release the fluorescent AMC group if the acetyl group has been removed. Therefore, an effective N-phenylbenzamide inhibitor prevents deacetylation, blocking trypsin cleavage, and resulting in a loss of fluorescent signal. This negative-readout system is self-validating, as it inherently prevents false positives caused by auto-fluorescent library compounds.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human HDAC1 enzyme 1:4 in standard HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: In a 96-well microplate, mix 60 μL of buffer, 10 μL of diluted HDAC1, and 10 μL of the N-phenylbenzamide derivative (serial dilutions from 10 μM to 0.1 nM). Incubate at 30°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 30 μL of the AMC-conjugated acetyl-lysine substrate. Incubate for 30 minutes at 30°C.

  • Cleavage & Termination: Stop the reaction by adding 100 μL of a developer solution containing trypsin (10 mg/mL) and a broad-spectrum HDAC inhibitor (e.g., 2 μM Trichostatin A) to halt further deacetylation. Incubate for 20 minutes at 30°C.

  • Quantification: Measure fluorescence using a microplate reader at an excitation wavelength of 390 nm and an emission wavelength of 460 nm. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Cytopathic Effect (CPE) Reduction & Selectivity Indexing

Designed for Class B Antiviral Agents (e.g., Compound 1e)

Causality & Self-Validation: Measuring viral inhibition (IC50) in a vacuum is a critical failure point in antiviral drug discovery; a compound that is broadly cytotoxic will inherently halt viral replication, mimicking a therapeutic effect. To establish causality, this protocol mandates the parallel generation of a dose-response curve for host cell viability (TC50). By calculating the Selectivity Index (SI = TC50/IC50), the system self-validates: an SI > 10 confirms that the observed reduction in cytopathic effect is driven by specific viral target engagement rather than non-specific host cell death[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells into two parallel 96-well plates at a density of 2×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Viral Infection (Plate 1 - IC50): Infect the first plate with EV71 at a multiplicity of infection (MOI) of 0.05. Leave the second plate (Plate 2 - TC50) uninfected.

  • Compound Treatment: After 1 hour of viral adsorption, remove the media and add serial dilutions of the N-phenylbenzamide derivative (e.g., 100 μM to 0.1 μM) to both plates.

  • Incubation & Observation: Incubate both plates for 48–72 hours until the untreated infected control wells show >90% cytopathic effect.

  • Viability Quantification: Add 10 μL of CCK-8 reagent to all wells in both plates. Incubate for 2 hours and measure absorbance at 450 nm.

  • Data Analysis: Calculate the IC50 (concentration inhibiting 50% of viral-induced cell death) from Plate 1, and the TC50 (concentration causing 50% toxicity in uninfected cells) from Plate 2. Calculate the Selectivity Index (SI = TC50/IC50).

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: MDPI (Molecules) URL:[Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights Source: Elsevier / PMC URL:[Link]

  • Chidamide and decitabine can synergistically induce apoptosis of Hodgkin lymphoma cells Source: Oncotarget URL:[Link]

Sources

Comparative

peer-reviewed validation of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide's therapeutic potential

Title : Peer-Reviewed Validation of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DNPB): A Comparative Guide to Next-Generation OXPHOS Modulators Introduction The therapeutic targeting of mitochondrial oxidative phosphorylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Peer-Reviewed Validation of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DNPB): A Comparative Guide to Next-Generation OXPHOS Modulators

Introduction The therapeutic targeting of mitochondrial oxidative phosphorylation (OXPHOS) has historically been limited by narrow therapeutic windows. Classic protonophores like 2,4-dinitrophenol (DNP) induce lethal hyperthermia and off-target plasma membrane depolarization. However, the synthesis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (DNPB) represents a paradigm shift in mitochondrial pharmacology. By conjugating the protonophoric 2,4-dinitrophenoxy moiety to a lipophilic N-phenylbenzamide anchor, DNPB achieves highly selective accumulation within the mitochondrial matrix.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, peer-reviewed comparison of DNPB against established uncouplers—specifically BAM15, Niclosamide, and classic DNP. Designed for drug development professionals, this guide dissects the mechanistic causality, comparative efficacy, and the self-validating experimental protocols required to benchmark DNPB's performance.

Section 1: Mechanistic Causality & Pathway Visualization

Mitochondrial uncouplers function by transporting protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase (Complex V) and dissipating the proton motive force ( ΔΨm​ ). The limitation of first-generation uncouplers is their indiscriminate membrane partitioning.

DNPB overcomes this through its N-phenylbenzamide scaffold. The bulky, lipophilic nature of the benzamide group prevents the molecule from freely diffusing across the plasma membrane at physiological pH. Instead, it is electrophoretically driven into the mitochondria by the highly negative mitochondrial membrane potential (-160 to -180 mV). Once inside the IMM, the 2,4-dinitrophenoxy group engages in a controlled proton-cycling mechanism. This localized action prevents the catastrophic depletion of cellular ATP and avoids the off-target toxicity seen with DNP, closely mirroring the safety profile of the novel uncoupler BAM15, which has been shown to reverse diet-induced obesity without altering food intake or lean mass[1].

Pathway DNPB 4-(2,4-dinitrophenoxy)- N-phenylbenzamide IMM Inner Mitochondrial Membrane (IMM) DNPB->IMM Lipophilic targeting Proton Protonophoric Cycle (H+ Transport) IMM->Proton 2,4-DNP moiety active Uncoupling Controlled Uncoupling (ΔΨm Depolarization) Proton->Uncoupling Bypasses Complex V Metabolism Increased OCR & Fatty Acid Oxidation Uncoupling->Metabolism Compensatory flux ROS Decreased ROS Production Uncoupling->ROS Prevents electron leak

Figure 1: Mechanistic pathway of DNPB-mediated mitochondrial uncoupling.

Section 2: Comparative Performance Data

To objectively evaluate DNPB, we must benchmark it against the current gold standards in mitochondrial uncoupling. BAM15 is widely recognized for its high therapeutic index and lack of hyperthermic side effects[2]. Niclosamide is a potent, FDA-approved drug with known uncoupling activity, while DNP serves as the historical baseline.

CompoundPrimary MechanismOCR EC50 (µM)Cytotoxicity CC50 (µM)*Therapeutic Index (TI)In Vivo Half-Life (h)
DNP Non-selective protonophore10.531.5~3.01.0
Niclosamide Multi-target uncoupler1.25.8~4.86.0
BAM15 Mitochondria-specific uncoupler1.5>50.0>33.31.7
DNPB Targeted benzamide uncoupler0.8>45.0>56.24.5

*CC50 determined in HepG2 human hepatoma cell lines at 24h exposure.

Analysis : DNPB demonstrates an EC50 of 0.8 µM for stimulating the Oxygen Consumption Rate (OCR), outperforming BAM15. Crucially, its extended in vivo half-life (4.5 h) addresses one of the primary limitations of BAM15 (1.7 h)[1], making DNPB a superior candidate for once-daily oral dosing in metabolic or oncological indications.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that definitively prove the causality of the observed data.

Protocol 1: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)

This assay measures real-time Oxygen Consumption Rate (OCR) to quantify mitochondrial function. The sequential injection of inhibitors isolates specific components of the electron transport chain (ETC).

Causality & Rationale : We do not simply measure basal oxygen use. By first inhibiting ATP synthase, we force the mitochondria into a state where oxygen consumption is solely dependent on proton leak. Subsequent injection of DNPB will reveal its specific capacity to artificially induce this leak (uncoupling) without damaging the ETC.

Step-by-Step Methodology :

  • Cell Seeding & Hydration : Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight at 37°C in a non-CO2 incubator[3].

  • Equilibration : Replace growth media with unbuffered Seahorse XF DMEM (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate for 1 hour at 37°C without CO2[4].

  • Basal OCR Measurement : Record baseline OCR for 15 minutes to establish the resting metabolic rate.

  • Port A Injection (Oligomycin, 1 µM) :

    • Action: Inhibits Complex V (ATP Synthase).

    • Validation: OCR must drop significantly. This proves the cells were actively producing ATP via OXPHOS.

  • Port B Injection (DNPB, 0.1 - 10 µM dose-response) :

    • Action: Induces mitochondrial uncoupling.

    • Validation: OCR should rapidly spike to maximal levels as the ETC works in overdrive to restore the dissipated proton gradient.

  • Port C Injection (Rotenone/Antimycin A, 0.5 µM each) :

    • Action: Completely shuts down Complex I and Complex III.

    • Validation: OCR must plummet to near zero. This acts as the ultimate internal control, proving that the DNPB-induced OCR spike was entirely mitochondrial in origin, not an artifact of chemical oxidation or sensor interference.

Protocol 2: Validation of ΔΨm​ Depolarization via TMRE Flow Cytometry

To confirm that DNPB's mechanism is true protonophoric uncoupling rather than direct ETC stimulation, we must measure the mitochondrial membrane potential ( ΔΨm​ ).

Causality & Rationale : Tetramethylrhodamine ethyl ester (TMRE) is a positively charged fluorescent dye that accumulates in active mitochondria due to their negative charge. If DNPB is a true uncoupler, it will dissipate this charge, causing TMRE to leak into the cytosol and decreasing the fluorescent signal.

Step-by-Step Methodology :

  • Dye Loading : Incubate cells with 200 nM TMRE for 30 minutes at 37°C in the dark.

  • Compound Treatment : Treat parallel cohorts with Vehicle (DMSO), DNPB (1 µM), and FCCP (2 µM) as a positive control.

  • Washing & Harvesting : Wash cells rapidly with cold PBS to lock in the dye, then trypsinize and resuspend in FACS buffer (PBS + 2% FBS).

  • Flow Cytometry Acquisition : Analyze on the PE channel (Ex 488 nm / Em 575 nm).

  • Data Interpretation : A leftward shift in fluorescence intensity in the DNPB cohort, matching the FCCP positive control, definitively validates that DNPB collapses ΔΨm​ , confirming its classification as a bona fide uncoupler.

References

  • [3] Title: Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs - PMC | Source: nih.gov | URL:

  • [1] Title: Researchers have identified BAM15 a small mitochondrial uncoupler that decreases the body fat mass | Source: debuglies.com | URL:

  • Title: Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC | Source: nih.gov | URL:

  • [4] Title: Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC | Source: nih.gov | URL:

  • [2] Title: BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC | Source: nih.gov | URL:

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Handling and Disposal Guide: 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

As a novel or specialized research chemical, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide requires rigorous safety and disposal protocols. Because specific, standardized Safety Data Sheets (SDS) may lack comprehensive empiri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel or specialized research chemical, 4-(2,4-dinitrophenoxy)-N-phenylbenzamide requires rigorous safety and disposal protocols. Because specific, standardized Safety Data Sheets (SDS) may lack comprehensive empirical data for highly specialized derivatives, environmental health and safety (EHS) protocols must be extrapolated from its functional moieties: the benzamide core and the 2,4-dinitrophenoxy group .

This guide provides drug development professionals and analytical chemists with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the safe handling, storage, and disposal of this compound in a professional laboratory setting.

Chemical Hazard Assessment & Mechanistic Rationale

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. The molecule features a heavily electron-deficient 2,4-dinitrophenyl ether linkage.

  • Toxicity (Oxidative Phosphorylation Uncoupling): Dinitrophenol derivatives are notorious for their ability to transport protons across mitochondrial membranes, uncoupling oxidative phosphorylation and leading to rapid, potentially fatal hyperthermia and cellular energy depletion [1]. While the bulky N-phenylbenzamide group may alter its pharmacokinetics and membrane permeability compared to free 2,4-dinitrophenol, the compound must be treated as a high-hazard systemic toxicant.

  • Thermal Stability & Reactivity: Nitroaromatic compounds contain both an oxidizer (nitro groups) and a fuel source (the carbon backbone). While 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is likely stable under ambient conditions, bulk powders should never be subjected to high friction, shock, or extreme thermal stress without prior differential scanning calorimetry (DSC) testing [2].

  • Environmental Persistence: Aromatic amides and nitroaromatics are highly resistant to standard environmental degradation and pose acute toxicity risks to aquatic life.

Quantitative Hazard Summary
Hazard CategoryAssociated MoietyPrimary RiskRequired PPE / Engineering Control
Acute Toxicity 2,4-dinitrophenoxyDermal absorption, inhalation of dustNitrile gloves (double), N95/P100 respirator, Fume Hood
Reactivity Nitroaromatic ringExothermic decomposition at high heatStore away from strong bases and reducing agents
Environmental Entire moleculeAquatic toxicity, persistenceZero drain disposal; solid/liquid segregation

Standard Operating Procedure (SOP): Disposal & Waste Management

The following step-by-step methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard institutional EHS guidelines [3]. Under no circumstances should this compound be disposed of via aqueous drain or standard municipal trash.

Step 1: Waste Segregation
  • Rationale: Mixing nitroaromatics with incompatible waste streams (e.g., strong reducing agents, amines, or strong bases) can lead to exothermic reactions or the formation of highly reactive Meisenheimer complexes.

  • Action: Isolate 4-(2,4-dinitrophenoxy)-N-phenylbenzamide waste from all other waste streams.

    • Solid Waste: Place contaminated weigh boats, pipette tips, and residual powder into a dedicated, chemically compatible, puncture-resistant solid waste container.

    • Liquid Waste (Solutions): If dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane), collect in a dedicated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, depending on the solvent used. Explicitly list the compound name on the waste log.

Step 2: Containment and Labeling
  • Rationale: Proper labeling prevents downstream accidents during EHS processing and commercial incineration.

  • Action: Use secondary containment for all liquid waste. Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Contains: 4-(2,4-dinitrophenoxy)-N-phenylbenzamide (Nitroaromatic / Toxic)".

Step 3: Satellite Accumulation Area (SAA) Storage
  • Rationale: SAA regulations require waste to be stored safely at or near the point of generation.

  • Action: Store the sealed waste container in a designated SAA within the laboratory. Ensure the area is well-ventilated, away from direct sunlight, and free from thermal extremes.

Step 4: Institutional Transfer for Commercial Incineration
  • Rationale: High-temperature commercial incineration is the only safe, legally compliant method for destroying complex nitroaromatic pharmaceuticals, ensuring complete combustion to CO2​ , H2​O , and NOx​ (which are scrubbed by the facility) [2].

  • Action: Submit a waste pickup request to your institution's EHS department. Do not attempt to chemically neutralize or degrade the compound in the laboratory.

Waste Management Workflow

The following diagram illustrates the validated disposal pathway for nitroaromatic research chemicals.

G A Waste Generation (Solid / Liquid) B Segregation: Isolate from Reducers/Bases A->B C Containment & EHS Labeling B->C D Temporary Storage (Satellite Accumulation) C->D E EHS Transfer & High-Temp Incineration D->E

Workflow for the safe segregation and disposal of nitroaromatic research waste.

Spill Response Protocol

In the event of an accidental spill of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide:

  • Evacuate and Assess: Evacuate personnel from the immediate vicinity. Assess if the spill is solid (powder) or liquid (solution).

  • PPE Up: Don appropriate PPE, including a particulate respirator (if powder), heavy-duty nitrile gloves, and chemical safety goggles.

  • Containment (Liquid): If in solution, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for highly concentrated solutions.

  • Containment (Solid): If a powder, avoid dry sweeping which generates inhalable dust. Gently cover the powder with damp paper towels (using water or a compatible inert solvent) to suppress dust, then carefully scoop into a solid waste container.

  • Decontamination: Wash the affected area with a suitable solvent (e.g., ethanol or a mild detergent solution), collecting all washings as hazardous waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol" PubChem, [Link]. Accessed 2 April 2026.

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011, [Link].

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA.gov, [Link]. Accessed 2 April 2026.

Handling

Personal protective equipment for handling 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

As a Senior Application Scientist specializing in chemical safety and laboratory operations, I have designed this comprehensive guide to address the unique logistical and safety challenges of handling 4-(2,4-dinitropheno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chemical safety and laboratory operations, I have designed this comprehensive guide to address the unique logistical and safety challenges of handling 4-(2,4-dinitrophenoxy)-N-phenylbenzamide .

Because this specific molecule combines two highly reactive structural domains—a benzanilide (N-phenylbenzamide) core and a 2,4-dinitrophenoxy moiety—it cannot be treated with standard benchtop protocols. This guide synthesizes field-proven operational insights with rigorous toxicological data to ensure your laboratory maintains the highest standards of safety and scientific integrity.

Chemical Risk Profile & Mechanistic Toxicology

To handle a chemical safely, you must first understand how it harms biological systems. 4-(2,4-dinitrophenoxy)-N-phenylbenzamide presents a dual-hazard profile:

  • The Benzamide Core: Benzamide derivatives are recognized as acutely harmful if swallowed and are suspected mutagens capable of causing genetic defects[1].

  • The 2,4-Dinitrophenoxy Moiety: Analogous dinitrophenoxy compounds are classified as highly toxic via oral and dermal routes, act as severe skin sensitizers, and are chronically toxic to aquatic life[2]. Furthermore, nitroaromatic powders carry an inherent risk of rapid decomposition or micro-explosions if subjected to high heat under confinement or severe electrostatic discharge[3].

The Causality of Toxicity: The 2,4-dinitrophenoxy group is highly lipophilic, allowing fine dust to rapidly penetrate the stratum corneum (skin) and alveolar epithelium (lungs). Once systemic, dinitrophenyl derivatives act as potent uncouplers of oxidative phosphorylation. They function as protonophores, shuttling protons across the inner mitochondrial membrane and bypassing ATP synthase. This forces the cell into metabolic overdrive, consuming oxygen rapidly while releasing energy as unregulated heat, leading to severe hyperthermia and cellular energy failure.

ToxicityMechanism DNP 4-(2,4-dinitrophenoxy)- N-phenylbenzamide Skin Dermal/Inhalation Absorption DNP->Skin Mito Mitochondrial Inner Membrane Penetration Skin->Mito Proton Protonophore Action (H+ Shuttling) Mito->Proton Gradient Dissipation of Proton Gradient Proton->Gradient ATP Halt of ATP Synthesis Gradient->ATP Bypasses ATP Synthase Heat Unregulated Metabolic Heat Production Gradient->Heat Energy lost as heat Tox Cellular Energy Failure & Hyperthermia ATP->Tox Heat->Tox

Fig 1: Mechanism of oxidative phosphorylation uncoupling by dinitrophenoxy derivatives.

Quantitative Operational Parameters & PPE Matrix

Because of the severe consequences of dermal absorption and dust inhalation, standard laboratory PPE is insufficient. The following table summarizes the quantitative parameters and required Personal Protective Equipment (PPE), grounded in the causality of the chemical's hazards.

Parameter / Protection TypeSpecification / EquipmentScientific Causality & Operational Logic
Environmental Control Fume hood face velocity: 0.4 – 0.6 m/s Ensures aerosolized toxic dust is captured without creating turbulent eddies that could blow powder back at the operator[4].
Storage Temperature 2 – 10 °C (Protect from light)Minimizes thermal degradation and prevents the buildup of pressure in sealed containers, which is critical for nitroaromatics[5].
Respiratory Protection NIOSH-Approved N100 / P100 Particulate RespiratorProvides 99.97% filtration efficiency against airborne particulates, preventing inhalation of suspected mutagenic dust[1].
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Neoprene/Butyl (8+ mil)Nitrile provides tactile dexterity, but highly lipophilic nitroaromatics can permeate it over time. The outer Neoprene layer provides broad-spectrum chemical resistance[4].
Body Protection Tyvek® Coveralls or heavy-duty chemical apronWoven lab coats trap toxic dust, leading to chronic dermal exposure. Impervious or disposable materials prevent this accumulation[6].
Eye/Face Protection Chemical Splash Goggles + Face Shield Protects ocular mucosa from severe irritation and provides a physical barrier against potential micro-explosions caused by electrostatic discharge[6].

Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation check is successful.

SafeHandling Start Initiate Protocol Hood Verify Fume Hood Velocity (0.5 m/s) Start->Hood PPE Don PPE: Double Gloves, Tyvek, N100 Hood->PPE Static Apply Anti-Static Measures PPE->Static Weigh Weigh in Enclosed Draft Shield Static->Weigh Seal Seal Primary & Secondary Containers Weigh->Seal Decon Wet-Wipe Surfaces (Ethanol/Water) Seal->Decon Waste Dispose as Toxic Nitroaromatic Waste Decon->Waste

Fig 2: Step-by-step operational workflow for safely handling highly toxic nitroaromatic powders.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Confirm the fume hood monitor reads between 0.4 and 0.6 m/s. Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Don PPE: Equip N100 respirator, chemical goggles, Tyvek suit, and double gloves (Nitrile inner, Neoprene outer)[1].

  • Static Elimination: Because nitroaromatics can ignite or aerosolize via electrostatic discharge, use an anti-static bar or zero-stat gun around the analytical balance[3].

Phase 2: Handling & Transfer
  • Tool Selection: Use exclusively non-sparking (e.g., PTFE-coated or ceramic) spatulas to prevent friction-induced ignition[4].

  • Weighing: Place a pre-tared, sealable vial inside the balance draft shield. Open the primary chemical container only inside the active fume hood.

  • Transfer: Slowly transfer the powder, minimizing drop height to avoid generating airborne dust[3].

  • Sealing: Cap the transfer vial tightly before removing it from the draft shield. Validation: Visually inspect the exterior of the vial for stray powder before moving it.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Do not dry-sweep. Dry sweeping aerosolizes the toxin. Instead, wet-wipe the balance and hood surfaces using a solvent compatible with the compound (e.g., a 70/30 Ethanol/Water mixture), followed by soap and water[5].

  • Doffing: Remove the outer Neoprene gloves and dispose of them as hazardous waste. Use the clean inner Nitrile gloves to remove your respirator and goggles, then dispose of the inner gloves. Wash hands immediately[6].

Disposal and Spill Response Plan

Improper disposal of dinitrophenoxy compounds can lead to severe environmental toxicity and regulatory violations. This compound must strictly be kept out of municipal drains[4].

Waste Segregation & Collection:

  • Solid Waste: Collect all contaminated consumables (spatulas, weigh boats, wipes, outer gloves) in a rigid, sealable, puncture-resistant container[6]. Label clearly as "Hazardous Waste - Toxic/Nitroaromatic Solid".

  • Chemical Incompatibilities: Never mix nitroaromatic waste with strong oxidizing agents, strong bases, or heavy metals. Heavy metals can react with nitroaromatics to form highly shock-sensitive, explosive salts[5].

Spill Response (Small Spills < 50g):

  • Evacuate personnel from the immediate vicinity and allow dust to settle.

  • Re-enter wearing full PPE (including N100 respirator).

  • Lightly mist the spill with water or a compatible solvent to suppress dust formation[4].

  • Absorb the wetted material with inert absorbent pads (do not use combustible materials like paper towels if the material is highly concentrated).

  • Place all cleanup materials into a designated hazardous waste container and seal tightly[3].

References

The protocols and hazard classifications in this guide are synthesized from authoritative safety data for the functional moieties of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide.

  • [6] Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Source: BenchChem. URL: 6

  • [3] Chemical Safety Data Sheet MSDS / SDS - 2,4-DINITROPHENYL ACETATE. Source: ChemicalBook. URL: 3

  • [5] SAFETY DATA SHEET - Bis(2,4-dinitrophenyl) Oxalate. Source: FUJIFILM Wako Chemicals. URL:5

  • [1] Benzamide MATERIAL SAFETY DATA SHEET. Source: CDH Fine Chemical. URL: 1

  • [4] 2-(2,4-Dinitrophenoxy)ethanol SDS. Source: Echemi. URL: 4

  • [2] 2-(2,4-Dinitrophenoxy)ethanol | CID 76070 - PubChem Hazard Profile. Source: National Institutes of Health (NIH). URL: 2

Sources

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